Tenellin
描述
yellow pigments found in fungi of the genus Beauveria; structure
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-[(2E,4E,6R)-4,6-dimethylocta-2,4-dienoyl]-1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-4-13(2)11-14(3)5-10-18(24)19-20(25)17(12-22(27)21(19)26)15-6-8-16(23)9-7-15/h5-13,23,25,27H,4H2,1-3H3/b10-5+,14-11+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELFBSBOFKWHSL-UCFWAISOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=C(C)C=CC(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)/C=C(\C)/C=C/C(=O)C1=C(C(=CN(C1=O)O)C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53823-15-7 | |
| Record name | Tenellin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053823157 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TENELLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E0EXM5N1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Tenellin Biosynthesis Pathway in Beauveria bassiana
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beauveria bassiana, an entomopathogenic fungus, is a natural source of a diverse array of secondary metabolites with significant biological activities. Among these, tenellin, a 2-pyridone alkaloid, has garnered considerable interest due to its unique structure and potential applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Beauveria bassiana, detailing the genetic and enzymatic machinery, experimental methodologies for its study, and quantitative data on its production. This document is intended to serve as a core resource for researchers in natural product chemistry, mycology, and drug development.
The this compound Biosynthesis Pathway: A Step-by-Step Elucidation
The biosynthesis of this compound is orchestrated by a dedicated gene cluster that encodes a series of enzymes responsible for the assembly of its complex architecture. The pathway initiates with the formation of a polyketide-amino acid hybrid molecule, which undergoes subsequent enzymatic modifications to yield the final this compound product.
The core of the this compound biosynthetic machinery is a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, designated as TenS . This large, multidomain protein is responsible for the initial assembly of the molecular backbone. The biosynthesis is initiated by the condensation of acetyl-CoA and malonyl-CoA units by the PKS domains of TenS. A crucial aspect of this initial phase is the involvement of a discrete, trans-acting enoyl reductase, TenC , which is essential for the correct processing of the growing polyketide chain.[1]
The polyketide intermediate is then transferred to the NRPS module of TenS, where it is condensed with L-phenylalanine. This hybrid molecule then undergoes cyclization to form the initial tetramic acid intermediate, prethis compound-A .[2][3]
The subsequent steps in the pathway involve a series of oxidative modifications catalyzed by two distinct cytochrome P450 monooxygenases. The first, TenA (encoded by ORF1), catalyzes a remarkable oxidative ring expansion of prethis compound-A, transforming the five-membered tetramic acid ring into the characteristic six-membered 2-pyridone core of this compound.[4] This is a key step in defining the pyridone structure.
The final step in the biosynthesis of this compound is the N-hydroxylation of the pyridone ring, a reaction catalyzed by a second cytochrome P450 monooxygenase, TenB (encoded by ORF2).[4] This enzymatic transformation adds the hydroxyl group to the nitrogen atom of the pyridone ring, completing the synthesis of this compound.
The expression of the this compound biosynthesis gene cluster is regulated by a pathway-specific transcription factor, TenR . Overexpression of tenR has been shown to significantly increase the production of this compound and its derivatives, highlighting its role as a key regulatory element.
Quantitative Data on this compound Production
Precise quantification of this compound and its intermediates is crucial for understanding the efficiency of the biosynthetic pathway and for metabolic engineering efforts. While comprehensive, directly comparable tabular data is sparse in the literature, some studies provide valuable quantitative insights.
Table 1: Production of this compound and Related Metabolites in Beauveria bassiana
| Strain/Condition | Metabolite | Production Level | Reference |
| B. bassiana ferricrocin-deficient mutants (T1, T3, T5) under iron-replete conditions | Iron-tenellin complex | 247-289 mg/g cell dry weight | |
| B. bassiana wild-type under iron-replete conditions | This compound and iron-tenellin complex | Not detected |
Note: This table highlights the induction of the this compound pathway under specific genetic and environmental conditions. Further research is needed to provide a direct comparison of this compound yields in wild-type versus tenS knockout mutants under standard culture conditions.
Experimental Protocols
A variety of molecular and analytical techniques are employed to investigate the this compound biosynthesis pathway. The following sections provide an overview of key experimental protocols.
Gene Knockout via CRISPR/Cas9
The targeted disruption of genes within the this compound biosynthesis cluster is essential for functional characterization. The CRISPR/Cas9 system has been successfully adapted for use in Beauveria bassiana.
Methodology:
-
gRNA Design: Design single guide RNAs (sgRNAs) to target a specific region within the gene of interest (e.g., tenS). The selection of a suitable protospacer adjacent motif (PAM) is critical for Cas9 recognition.
-
Vector Construction: The sgRNA is cloned into a vector containing the Cas9 nuclease gene under the control of a suitable promoter for expression in Beauveria bassiana. A selection marker, such as the ura5 gene for uridine prototrophy, is also included.
-
Transformation: The CRISPR/Cas9 vector is introduced into Beauveria bassiana protoplasts or blastospores. Agrobacterium tumefaciens-mediated transformation is a commonly used method.
-
Selection and Screening: Transformants are selected on a medium lacking the nutrient corresponding to the auxotrophic marker (e.g., medium without uridine for ura5 selection). Putative knockout mutants are then screened by PCR using primers flanking the target region to identify deletions or insertions.
-
Verification: The successful knockout is confirmed by Southern blotting and/or DNA sequencing of the targeted locus.
PCR Primers for Amplification of this compound Biosynthesis Genes:
A study by Eley et al. (2007) utilized the following primers for PCR amplification related to the this compound biosynthesis cluster.
| Primer Name | Sequence (5' to 3') |
| Bb5tail2 | GTACCCATCGTTGAAGCAGAGGCTGTATGTC |
| Bb5tail4 | CATAGACGGCTTTCAGAATCTCTGGCTCAATGGA |
| Bb3tail1 | AATCGACGACGACGACGACAACGACGACCGT |
| Bb3tail3 | ATTCACGAGTTTCGGGAGCACATGGAATCTGT |
| Probe1F | GATCCGCAACAGCGGACACTC |
| Probe1R | GTCAGCCCGGAGCTCAAGC |
| Probe2F | CATGTGGTTGTGACGAGCC |
| Probe2R | GGATCCGAAATCCACACTGGC |
| KOProbeF | TCCACGGTGCTGACAAGG |
| KOProbeR | AGCGGCTAATGTCTTCCTGC |
| intron1F | GAATGCCACGGCACTGGCAC |
| intron1R | CTTGGGATGCTGCCTCAGATG |
| intron2F | GTTGCAGATGCTTCACGCCG |
| intron2R | CCCAGGTTCCTCGTGGCATG |
Source: Supporting Information, Eley et al., ChemBioChem, 2007.
Metabolite Extraction and Analysis by UPLC-Q-Orbitrap MS
Accurate detection and quantification of this compound and its precursors are achieved through high-performance liquid chromatography coupled with high-resolution mass spectrometry.
Methodology:
-
Culture and Extraction: Beauveria bassiana is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) for a defined period. The fungal mycelium is then separated from the culture broth by filtration. The metabolites can be extracted from the culture filtrate and/or the mycelium using an organic solvent such as ethyl acetate or 70% ethanol. The organic extract is then dried and redissolved in a suitable solvent (e.g., methanol) for analysis.
-
UPLC-Q-Orbitrap MS Analysis: The extracted metabolites are separated using an ultra-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column). The separated compounds are then introduced into a Q-Orbitrap mass spectrometer for detection and identification.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used for reversed-phase separation.
-
Mass Spectrometry: The mass spectrometer is operated in a data-dependent acquisition mode to acquire both full scan MS and MS/MS data. High-resolution accurate mass (HRAM) data from the Orbitrap analyzer allows for the confident identification of metabolites based on their elemental composition. Fragmentation patterns from the MS/MS scans provide further structural confirmation.
-
-
Quantification: Quantification of this compound can be achieved by creating a standard curve using a purified this compound standard and comparing the peak areas of the analyte in the samples to the standard curve.
Visualizations
This compound Biosynthesis Pathway
References
- 1. ijpncs.uitm.edu.my [ijpncs.uitm.edu.my]
- 2. Beauveria bassiana Xylanase: Characterization and Wastepaper Deinking Potential of a Novel Glycosyl Hydrolase from an Endophytic Fungal Entomopathogen [mdpi.com]
- 3. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Tenellin-Producing Fungal Species for Researchers, Scientists, and Drug Development Professionals
Abstract
Tenellin, a yellow pyridone pigment, has garnered significant interest for its diverse biological activities. This document provides a comprehensive overview of the fungal species known to produce this compound, with a focus on providing researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative production data, and an in-depth look at its biosynthetic pathway. This guide is intended to serve as a foundational resource for the exploration and exploitation of this compound and its derivatives.
This compound-Producing Fungal Species: A Definitive List
This compound production is predominantly associated with the entomopathogenic fungal genus Beauveria. Extensive literature reviews and database searches have identified the following species as confirmed producers of this compound.
-
Beauveria bassiana : This species is the most widely reported and studied producer of this compound.[1][2][3][4][5] It is a common insect pathogen and has been the subject of most of the biosynthetic and toxicological studies related to this compound.
-
Beauveria neobassiana : Recent bioprospection studies have confirmed the production of this compound and its analogues by B. neobassiana, highlighting the potential for discovering novel derivatives from this species.
-
Beauveria tenella : Older literature also reports B. tenella as a producer of this compound and the related compound bassianin.
It is important to note that while other fungal genera, such as Aspergillus and Cladosporium, are known for their prolific production of a wide array of secondary metabolites, there is no credible evidence to date of this compound production by species within these genera. Reports of related pyridone structures in Aspergillus nidulans do not confirm the presence of this compound itself.
Quantitative Analysis of this compound Production
Quantifying the yield of secondary metabolites is crucial for assessing the feasibility of large-scale production for research or commercial purposes. The production of this compound can be significantly influenced by culture conditions and the specific fungal strain used.
| Fungal Species | Strain Type | Culture Condition | This compound Yield (mg/g cell dry weight) | Reference |
| Beauveria bassiana | Ferricrocin-deficient mutants (T1, T3, T5) | Iron-replete | 247-289 | |
| Beauveria neobassiana | Wild Type (BCC 31604) | Liquid Culture (PDB) | 4.0 mg from 10 L culture |
Note: The yield from B. neobassiana is presented as the total isolated amount from a large-scale culture and not as mg/g of cell dry weight.
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction, purification, and characterization of this compound.
Fungal Cultivation
Objective: To cultivate Beauveria species for the production of this compound.
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile flasks
-
Shaking incubator
-
Fungal strain of Beauveria bassiana or Beauveria neobassiana
Procedure:
-
Inoculate the Beauveria strain onto PDA plates and incubate at 25°C for 7-10 days until sufficient sporulation is observed.
-
Prepare a spore suspension by flooding the PDA plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
-
Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.
-
Inoculate 100 mL of PDB in a 250 mL flask with 1 mL of the spore suspension.
-
Incubate the liquid culture at 25°C in a shaking incubator at 150 rpm for 10-14 days.
Extraction and Purification of this compound
Objective: To extract and purify this compound from the fungal culture.
Materials:
-
Acetone
-
Ethyl acetate
-
Chloroform
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Separate the fungal mycelia from the culture broth by vacuum filtration using a Büchner funnel.
-
Mycelial Extraction:
-
Submerge the collected mycelia in acetone and sonicate for 30 minutes.
-
Filter the mixture to separate the acetone extract.
-
Repeat the extraction process twice.
-
Combine the acetone extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in a minimal amount of methanol.
-
-
Culture Filtrate Extraction:
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously and allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction twice more.
-
Combine the ethyl acetate extracts and evaporate to dryness.
-
-
Purification by Preparative HPLC:
-
Dissolve the crude extracts in the HPLC mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample into a preparative HPLC system equipped with a C18 column.
-
Use a gradient of acetonitrile and water as the mobile phase to elute the compounds.
-
Collect the fractions corresponding to the this compound peak, which can be monitored by UV detection at approximately 350 nm.
-
Evaporate the solvent from the collected fractions to obtain pure this compound.
-
Structural Characterization of this compound
Objective: To confirm the identity and structure of the purified this compound.
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified this compound in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Acquire 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
The characteristic chemical shifts and correlation signals can be compared with published data to confirm the structure of this compound.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the purified compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the accurate mass and elemental composition of this compound.
-
Biosynthesis of this compound in Beauveria bassiana
The biosynthesis of this compound in Beauveria bassiana is a complex process involving a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) and several modifying enzymes. The core of the biosynthetic machinery is the ten gene cluster.
Key Enzymes and Their Functions
-
TenS (this compound Synthetase): A large, multifunctional PKS-NRPS enzyme responsible for the initial assembly of the polyketide chain and its condensation with L-tyrosine to form the initial tetramic acid intermediate.
-
TenC (Enoyl Reductase): An enoyl reductase that acts in trans to assist TenS in the reduction steps during polyketide chain assembly.
-
TenA (Cytochrome P450 Monooxygenase): Catalyzes the oxidative ring expansion of the tetramic acid precursor, prethis compound A, to form the pyridone ring of prethis compound B.
-
TenB (Cytochrome P450 Monooxygenase): Performs the final N-hydroxylation of prethis compound B to yield this compound.
Signaling Pathway Diagram
The following diagram illustrates the key steps in the this compound biosynthetic pathway.
Caption: Biosynthetic pathway of this compound in Beauveria bassiana.
Experimental Workflow for Biosynthetic Gene Cluster Analysis
The following workflow outlines the general steps involved in identifying and characterizing the this compound biosynthetic gene cluster.
Caption: Experimental workflow for this compound biosynthetic gene cluster analysis.
Conclusion
This technical guide provides a consolidated resource for the scientific community on this compound-producing fungi. The information presented herein, from the definitive list of producing species to detailed experimental protocols and biosynthetic insights, is intended to facilitate further research into the fascinating biology and potential applications of this compound. The continued exploration of the Beauveria genus and its metabolic products holds promise for the discovery of novel bioactive compounds and the development of new therapeutic agents.
References
- 1. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late stage oxidations during the biosynthesis of the 2-pyridone this compound in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Biosynthesis of the 2-pyridone this compound in the insect pathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Role of Tenellin in Fungal Pathogenesis: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Tenellin is a secondary metabolite produced by entomopathogenic fungi, most notably Beauveria bassiana. Initially characterized as a yellow pigment, its biological role has been a subject of evolving research. This document provides an in-depth technical overview of this compound's function, moving beyond its historical association with virulence to its now-understood primary role in iron homeostasis and mitigation of oxidative stress. While not a direct, essential virulence factor in all pathogenic contexts, this compound's ability to chelate iron provides a competitive advantage and indirectly contributes to the fungus's pathogenic lifestyle. This guide consolidates the current understanding of its biochemical activities, biosynthetic pathways, and the experimental methodologies used to elucidate its function, offering a critical resource for researchers in mycology and therapeutic development.
Core Biological Function: Iron Sequestration and Oxidative Stress Mitigation
The principal biological role of this compound in fungi like Beauveria bassiana is not direct toxicity but the management of intracellular iron levels. Iron is a critical nutrient for virtually all organisms, but an excess can be highly toxic via the Fenton reaction, which generates damaging reactive oxygen species (ROS).
Fungi have evolved sophisticated mechanisms for iron management, primarily through the use of siderophores. In B. bassiana, the main intracellular siderophore for iron storage is ferricrocin.[1] However, under conditions of iron overload or in fungal mutants deficient in ferricrocin production, this compound biosynthesis is significantly upregulated.[1][2] this compound, which contains a hydroxamic acid functional group, acts as an effective iron chelator.[1] It forms a stable 3:1 complex with ferric iron, sequestering the free iron and thereby preventing it from participating in the Fenton reaction.[1] This mechanism protects the fungal cells from iron-induced oxidative stress, acting as a crucial survival strategy.
Logical Pathway: this compound's Role in Iron Homeostasis
The following diagram illustrates the relationship between iron levels, ferricrocin, and the induction of this compound as a protective mechanism.
Caption: this compound's protective role against iron-induced oxidative stress.
Quantitative Data: this compound and Iron Complex Accumulation
Studies on ferricrocin-deficient mutants of B. bassiana have quantified the significant accumulation of the iron-tenellin complex, highlighting its role as a backup iron sequestration system.
| Fungal Strain Type | Condition | Compound Measured | Mycelial Accumulation (mg/g cell dry weight) | Citation |
| Wild-Type | Iron-Replete | Iron-Tenellin Complex | Not Detected | |
| Ferricrocin-Deficient Mutants | Iron-Replete | Iron-Tenellin Complex | 247 - 289 |
Role in Fungal Pathogenesis: An Indirect Contributor
The direct role of this compound as a virulence factor is nuanced and appears to be host- and context-dependent. Early studies using directed knockout of the this compound PKS-NRPS gene in B. bassiana found that the mutant and wild-type strains were equally pathogenic towards the insect larvae of Galleria mellonella. This indicates that this compound is not an essential virulence factor for this specific host.
However, its potent iron-chelating ability provides a clear competitive advantage. By sequestering iron, this compound can deprive other microorganisms in the environment or within the host of this essential nutrient, facilitating fungal colonization. Furthermore, while deletion of the biosynthetic gene cluster (tenS) had no significant effect on virulence, the overexpression of its pathway-specific transcription factor, tenR, led to a substantial increase in fungal pathogenicity. This suggests that while basal levels may not be critical for virulence, high levels of this compound and potentially other co-regulated metabolites can enhance the pathogenic process.
In vitro studies have also demonstrated that this compound possesses cytotoxic and antimicrobial properties, which could contribute to its role in pathogenesis by damaging host cells or suppressing competing microbes.
Quantitative Data: In Vitro Biological Activities of this compound
| Activity Type | Target | Metric | Value | Concentration | Citation |
| Cytotoxicity | Sf9 Insect Cells | CC₅₀ | 4.84 µM | - | |
| Sf21 Insect Cells | CC₅₀ | 11.95 µM | - | ||
| L929 Fibroblast Cells | IC₅₀ | 0.79 µM | - | ||
| KB3.1 Ovary Cells | IC₅₀ | 0.79 µM | - | ||
| Antimicrobial | Staphylococcus aureus | MIC | 16.6 µg/mL | - | |
| Bacillus subtilis | MIC | 8.3 µg/mL | - | ||
| Enzyme Inhibition | Equine Erythrocyte Mg²⁺-ATPase | % Inhibition | 51% | 200 µg/mL | |
| Equine Erythrocyte Ca²⁺-ATPase | % Inhibition | 57% | 200 µg/mL | ||
| Equine Erythrocyte Na⁺/K⁺-ATPase | % Inhibition | 74% | 200 µg/mL |
Biosynthesis and Regulation
This compound is a hybrid polyketide-nonribosomal peptide synthesized by a dedicated gene cluster. The core of this process is the tenS gene, which encodes a large PKS-NRPS (Polyketide Synthase-Nonribosomal Peptide Synthetase) enzyme. The pathway involves the assembly of a polyketide backbone which is then linked to tyrosine. This intermediate undergoes a series of complex enzymatic modifications, including an unusual oxidative ring expansion catalyzed by a cytochrome P450 oxidase (TenA) to form the characteristic 2-pyridone core, and a subsequent N-hydroxylation by another P450 monooxygenase (TenB).
Diagram: this compound Biosynthetic Pathway
The following diagram outlines the key steps and enzymes involved in the biosynthesis of this compound.
Caption: Simplified biosynthetic pathway of this compound in Beauveria bassiana.
Key Experimental Protocols
The elucidation of this compound's role has relied on a combination of genetic, biochemical, and bioassay-based approaches.
Protocol: Fungal Culture and this compound Extraction
-
Inoculation: Inoculate Beauveria bassiana spores into 250 mL flasks containing 50 mL of a liquid medium such as Potato Dextrose Broth (PDB).
-
Incubation: Incubate the flasks at 25°C on a rotary shaker at 150-220 rpm for 7-10 days to allow for sufficient mycelial growth and metabolite production.
-
Harvesting: Separate the mycelia from the culture broth by vacuum filtration.
-
Extraction: Lyophilize the mycelia and perform a solvent extraction using methanol or ethyl acetate. The supernatant can also be extracted separately with an appropriate solvent.
-
Purification: Concentrate the crude extract in vacuo. The resulting residue can be subjected to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound and its derivatives.
Protocol: Insect Virulence Assay (Galleria mellonella Model)
-
Spore Suspension Preparation: Harvest conidia from 2-week-old plate cultures of B. bassiana (wild-type and mutant strains) in a sterile 0.05% Tween 80 solution. Adjust the spore concentration to 1 x 10⁷ conidia/mL using a hemocytometer.
-
Infection: Select final instar G. mellonella larvae of uniform size and weight. For topical infection assays, immerse larvae in the spore suspension for 30 seconds. For injection assays, inject 5 µL of the spore suspension into the hemocoel via the last proleg. Use a control group treated with 0.05% Tween 80 only.
-
Incubation: Place larvae in sterile petri dishes with a food source and incubate at 25°C in the dark.
-
Mortality Assessment: Monitor larval mortality daily for 10-14 days. Larvae are considered dead when they do not respond to physical stimuli.
-
Data Analysis: Analyze survival data using Kaplan-Meier survival curves and calculate LT₅₀ (median lethal time) values.
Experimental Workflow: Insect Virulence Assay
Caption: Standardized workflow for assessing fungal virulence in an insect model.
Protocol: Gene Disruption via Homologous Recombination
-
Construct Design: Design a disruption cassette containing a selectable marker gene (e.g., bar gene for herbicide resistance) flanked by ~1 kb regions homologous to the upstream and downstream sequences of the target gene (e.g., tenS).
-
Protoplast Formation: Generate fungal protoplasts by treating young mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer.
-
Transformation: Introduce the disruption cassette into the fungal protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
-
Selection and Screening: Plate the transformed protoplasts on a selective medium (e.g., containing the herbicide phosphinothricin). Screen putative transformants by PCR using primers that anneal outside the integration site and within the marker gene to confirm homologous recombination.
-
Validation: Confirm the absence of target gene expression in the knockout mutants via RT-PCR and analyze the metabolic profile by HPLC to verify the cessation of this compound production.
Implications for Drug Development
The multifaceted biological activities of this compound and its derivatives present several avenues for therapeutic research:
-
Antibiofilm Agents: this compound derivatives have demonstrated inhibitory activity against biofilm formation in pathogenic bacteria like Staphylococcus aureus. This suggests their potential as adjunctive therapies to be used with conventional antibiotics, which are often less effective against biofilm-encased bacteria.
-
Cytotoxic Compounds: The potent cytotoxicity of this compound against various cell lines, including those of insect and mammalian origin, could be explored for the development of novel insecticides or anticancer agents, although selectivity remains a key challenge.
-
Antifungal Targets: The this compound biosynthetic pathway itself represents a potential target. Developing inhibitors against key enzymes like TenS or TenA could disrupt the fungus's ability to manage iron stress, thereby sensitizing it to host-generated oxidative defenses or other environmental stressors. This approach would aim to weaken the pathogen rather than kill it directly, potentially reducing the pressure for resistance development.
References
An In-depth Technical Guide to the Chemical Structures and Biological Activities of Tenellin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, biosynthetic pathways, and biological activities of Tenellin and its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols are provided. Key pathways and workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying processes.
Core Chemical Structure of this compound and Its Derivatives
This compound and its analogues are a class of fungal secondary metabolites primarily produced by various species of the entomopathogenic fungus Beauveria. The core chemical scaffold of these compounds is a 1,4-dihydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone moiety. The structural diversity within this family of natural products arises from variations in the acyl side chain attached to the pyridone ring.
This compound , the eponymous member of this class, possesses a 3-[(E,E)-4,6-dimethylocta-2,4-dienoyl] side chain. Its chemical formula is C₂₁H₂₃NO₅.[1] Other notable derivatives include:
-
Bassianin: Features a longer 3-[(E,E,E)-6,8-dimethyldeca-2,4,6-trienoyl] side chain.
-
Prethis compound A: A biosynthetic precursor with a tetramic acid core that undergoes ring expansion to form the pyridone structure.
-
Prethis compound B, C, and Prototeellin D: Intermediates and derivatives with variations in the side chain and core structure.
-
15-hydroxythis compound and Pyridovericin: Oxygenated derivatives of this compound.
-
Farinosones A, B, and C: Related pyridone alkaloids with different polyene side chains.
The chemical structures of this compound and its key derivatives are presented below.
(Image of the chemical structures of this compound, Bassianin, Prethis compound A, Prethis compound B, Prethis compound C, Prototeellin D, 15-hydroxythis compound, and Pyridovericin should be inserted here if the platform supported it).
Quantitative Biological Activity Data
Recent studies have begun to elucidate the biological activities of this compound and its derivatives, revealing their potential as cytotoxic and antimicrobial agents. The following tables summarize the available quantitative data, allowing for a comparative analysis of their potency.
Table 1: Cytotoxicity of this compound and Its Derivatives (IC₅₀ in µM)
| Compound | L929 (Fibroblast) | KB3.1 (Ovary) | A-549 (Lung) | MCF-7 (Breast) |
| This compound | 0.79 | 0.79 | 0.24 | 2.0 |
| 15-hydroxythis compound | 6.8 | 4.9 | - | - |
| Pyridovericin | 6.1 | 5.8 | - | - |
| Prethis compound C | >37 | >37 | - | - |
| Prototeellin D | >37 | >37 | - | - |
| Prethis compound B | >37 | >37 | - | - |
Data sourced from Toshe et al., 2024.
Table 2: Antimicrobial Activity of this compound and Its Derivatives (MIC in µg/mL)
| Compound | Bacillus subtilis | Staphylococcus aureus |
| This compound | 8.3 | 16.6 |
| 15-hydroxythis compound | 66.6 | 66.6 |
| Pyridovericin | 66.6 | 66.6 |
| Prethis compound B | 66.6 | 66.6 |
| Prethis compound C | >67 | >67 |
| Prototeellin D | >67 | >67 |
Data sourced from Toshe et al., 2024.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound and its derivatives are an active area of research. Current evidence points towards multiple modes of action, including iron chelation and ATPase inhibition.
Iron Chelation
This compound has been shown to act as an iron chelator. This property is significant in the biological context of the producing fungus, Beauveria bassiana, where it is thought to play a role in iron homeostasis and competition with other microorganisms. The iron-chelating ability of this compound may also contribute to its cytotoxic effects by depriving cancer cells of this essential metal, thereby disrupting iron-dependent cellular processes and promoting oxidative stress.
ATPase Inhibition
Early studies have indicated that this compound and related compounds can inhibit various ATPases. This inhibition disrupts cellular energy metabolism and ion transport, which can lead to cell death. The specific ATPases targeted and the downstream signaling consequences are still under investigation.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, along with several modifying enzymes such as cytochrome P450 oxidases. The pathway begins with the synthesis of a tetramic acid precursor, Prethis compound A, which then undergoes an oxidative ring expansion to form the characteristic pyridone core of this compound.
Experimental Protocols
Fungal Culture and Extraction of this compound Derivatives
The following protocol is adapted from Toshe et al. (2024) for the isolation of this compound and its derivatives from Beauveria neobassiana.
-
Fungal Culture:
-
Inoculate Beauveria neobassiana on potato dextrose agar (PDA) plates and incubate for 7 days.
-
Transfer mycelial plugs into potato dextrose broth (PDB) medium.
-
Incubate the liquid cultures at 23 °C with shaking at 140 rpm.
-
Monitor glucose levels and harvest the culture three days after glucose depletion.
-
-
Extraction:
-
Separate the mycelia from the supernatant by vacuum filtration.
-
Extract the supernatant twice with an equal volume of ethyl acetate. Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under vacuum.
-
Extract the mycelia with acetone using ultrasonication. Filter and evaporate the acetone. Resuspend the residue in water and perform a liquid-liquid extraction with ethyl acetate.
-
Purification by Preparative HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detector.
-
The specific gradient conditions should be optimized based on the analytical HPLC profile of the crude extract.
Structure Elucidation
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used to determine the chemical structure and stereochemistry of the isolated compounds.
-
High-Resolution Mass Spectrometry (HR-MS): Electrospray ionization (ESI) is typically used to determine the accurate mass and molecular formula of the compounds.
Biological Assays
-
Cytotoxicity Assays: The MTT assay is a common method to determine the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) is determined using broth microdilution methods against a panel of pathogenic bacteria and fungi.
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of natural products with significant potential for development as therapeutic agents. Their cytotoxic and antimicrobial activities, coupled with their unique chemical structures, make them attractive scaffolds for medicinal chemistry campaigns. Further research is warranted to fully elucidate their mechanisms of action, identify their specific molecular targets, and explore their structure-activity relationships in greater detail. The development of synthetic strategies for these compounds will also be crucial for enabling the production of analogues with improved potency and pharmacokinetic properties. This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this fascinating family of fungal metabolites.
References
The Discovery and Initial Isolation of Tenellin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenellin is a yellow pigment and secondary metabolite produced by entomopathogenic fungi of the genus Beauveria, most notably Beauveria bassiana.[1][2][3] First reported in 1968, its structure was later elucidated in 1977 as a member of the 2-pyridone class of compounds.[2] this compound and its analogues have garnered interest for their diverse biological activities, including antimicrobial, cytotoxic, and iron-chelating properties.[1] This technical guide provides a comprehensive overview of the discovery, initial isolation, and characterization of this compound, incorporating both historical and contemporary methodologies.
Discovery and Initial Characterization
This compound was first reported as a yellow pigment isolated from Beauveria species by El Basyouni and Vining in 1968. The producing organism, Beauveria bassiana, is an entomopathogenic fungus widely used as a biological control agent against various insect pests. The structure of this compound was later determined in 1977 by Wat, McInnes, Smith, Wright, and Vining through chemical and spectroscopic analysis, identifying it as a 3-acyl-4-hydroxy-5-(p-hydroxyphenyl)-2(1H)-pyridone.
Experimental Protocols
Initial Isolation and Purification (Historical Method)
-
Fungal Cultivation: Beauveria bassiana was cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound. The choice of carbon and nitrogen sources in the medium was found to influence pigment production.
-
Extraction: The fungal mycelium and culture broth were extracted with an organic solvent, such as ethyl acetate, to partition the lipophilic this compound from the aqueous phase.
-
Purification: The crude extract was then subjected to chromatographic techniques, likely column chromatography over silica gel, to separate this compound from other metabolites. The distinct yellow color of this compound would have aided in tracking the compound during fractionation.
-
Crystallization: The purified this compound was likely crystallized from a suitable solvent to obtain a pure sample for structural elucidation.
Modern Isolation and Purification Protocol
Recent studies on this compound and its analogues from Beauveria neobassiana provide a more detailed and updated experimental workflow:
-
Fungal Fermentation: Beauveria neobassiana is cultured on Potato Dextrose Agar (PDA) plates for 7 days. Mycelial plugs are then transferred to Erlenmeyer flasks containing Potato Dextrose Broth (PDB) and incubated at 23°C with shaking at 140 rpm.
-
Extraction: The culture broth and mycelia are separated by filtration. The supernatant is extracted with ethyl acetate, and the mycelia are also extracted with a suitable organic solvent. The organic extracts are then combined and concentrated under reduced pressure.
-
Purification by High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to preparative HPLC for purification. A C18 column is typically used with a gradient elution system of water and acetonitrile, both containing 0.1% formic acid. The fractions containing this compound are collected, and the solvent is evaporated to yield the pure compound.
Data Presentation
Spectroscopic Data for this compound
The structure of this compound has been confirmed by various spectroscopic methods. The following table summarizes key spectroscopic data from modern analyses.
| Spectroscopic Technique | Data |
| ¹H NMR (500 MHz, acetone-d₆) | δ (ppm): 8.18 (s, 1H, H-6), 7.42 (d, J = 8.3 Hz, 2H, H-9/13), 6.92 (d, J = 8.3 Hz, 2H, H-10/12) |
| ¹³C NMR (125 MHz, acetone-d₆) | δ (ppm): 170.5 (C-4), 161.2 (C-2), 158.5 (C-11), 131.5 (C-9/13), 123.6 (C-5), 116.3 (C-10/12), 115.3 (C-8) |
| High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) | m/z: [M+H]⁺ calculated for C₂₁H₂₃NO₅: 370.1649; found: 370.1652 |
Data sourced from recent publications on this compound and its analogues.
Biological Activity of this compound
This compound exhibits a range of biological activities, with recent studies focusing on its antimicrobial and cytotoxic effects.
| Activity | Test Organism/Cell Line | Result (MIC or IC₅₀) |
| Antimicrobial | Bacillus subtilis | MIC: 8.3 µg/mL |
| Staphylococcus aureus | MIC: 16.6 µg/mL | |
| Cytotoxicity | L929 (fibroblast) | IC₅₀: 0.79 µM |
| KB3.1 (ovary) | IC₅₀: 0.79 µM | |
| A549 (lung) | IC₅₀: 0.24 µM | |
| MCF-7 (breast) | IC₅₀: 2.0 µM |
MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration. Data from a 2024 study on Tenellins from Beauveria neobassiana.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Modern experimental workflow for the isolation and purification of this compound.
This compound Biosynthetic Pathway
References
Unlocking Novel Therapeutics: A Technical Guide to the Identification and Annotation of the Tenellin Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenellin, a yellow pigment produced by entomopathogenic fungi such as Beauveria bassiana, has garnered significant interest in the scientific community. This interest stems from its unique 2-pyridone structure and its potential as a scaffold for novel therapeutic agents. The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes responsible for the production of this secondary metabolite. Understanding the genetic architecture and function of the this compound BGC is paramount for its targeted manipulation and the potential to generate novel, bioactive derivatives. This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with the identification and annotation of the this compound gene cluster.
The this compound Biosynthetic Gene Cluster (BGC)
The this compound gene cluster from Beauveria bassiana is a well-characterized example of a fungal secondary metabolite pathway. It is cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database under the accession number BGC0001049 .
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the this compound BGC and the production of its metabolites.
| Parameter | Value | Reference |
| MIBiG Accession | BGC0001049 | [1] |
| Size of the Contig | 21,932 bp | [2] |
| Number of ORFs | > 4 | [2][3] |
| Biosynthetic Class | Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) Hybrid | [1] |
| Production System | Compound | Titer | Reference |
| Beauveria bassiana (ferricrocin-deficient mutants) | Iron-Tenellin Complex | 247-289 mg/g cell dry weight | |
| Aspergillus oryzae (heterologous expression) | Triketide Lactone (engineered product) | 0.6 mg/L | |
| Aspergillus oryzae (heterologous expression, optimized) | Triketide Lactone (engineered product) | 7.4 mg/L |
Gene Annotation of the this compound Cluster
The core of the this compound BGC comprises several key open reading frames (ORFs) whose functions have been elucidated through a combination of bioinformatics prediction and experimental validation.
| Gene/ORF | Locus Tag (Example) | Predicted Function | Experimentally Verified Function |
| tenS (ORF4) | A0JJU1 | Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) | Core enzyme responsible for assembling the polyketide-amino acid backbone of this compound. |
| tenC (ORF3) | - | Enoyl Reductase (ER) | Provides the enoyl reductase activity required for the proper assembly of the polyketide chain by tenS. |
| ORF1 | - | Cytochrome P450 monooxygenase | Catalyzes the oxidative ring expansion of the prethis compound-A intermediate to form the 2-pyridone core. |
| ORF2 | - | Cytochrome P450 monooxygenase | Mediates the selective N-hydroxylation of the 2-pyridone ring. |
| tenR | - | Transcription Factor | Positively regulates the expression of the this compound gene cluster. |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the identification and functional characterization of the this compound gene cluster.
Bioinformatics Workflow for BGC Identification and Annotation
The initial step in identifying a BGC is typically computational, leveraging the power of genome mining tools.
Protocol: Using antiSMASH for Fungal BGC Identification
-
Input Data Preparation:
-
Obtain the genomic DNA sequence of the target fungus (e.g., Beauveria bassiana) in FASTA or GenBank format.
-
If using a FASTA file, ensure that gene predictions have been performed using a tool like GlimmerHMM or AUGUSTUS.
-
-
antiSMASH Analysis:
-
Navigate to the antiSMASH web server (--INVALID-LINK--).
-
Select the "Fungi" analysis option.
-
Upload the prepared genomic sequence file.
-
Under "Analysis options," ensure that "ClusterFinder" and "KnownClusterBlast" are enabled for comprehensive BGC prediction and comparison to known clusters.
-
Initiate the analysis.
-
-
Interpreting the Output:
-
The results page will provide an overview of all predicted BGCs.
-
Locate the BGC of interest based on its predicted product class (PKS-NRPS) and similarity to known clusters (e.g., this compound).
-
Examine the gene cluster map to visualize the organization of the ORFs.
-
Analyze the detailed annotation of each gene, including domain predictions for PKS and NRPS enzymes.
-
Diagram: Bioinformatics Workflow
Caption: A generalized workflow for identifying and annotating biosynthetic gene clusters using antiSMASH.
Functional Characterization of BGC Genes
Experimental validation is crucial to confirm the function of predicted genes within the BGC.
Protocol: CRISPR/Cas9-Mediated Gene Knockout in Beauveria bassiana
This protocol is adapted for the targeted knockout of a gene, for example, tenS, in the this compound cluster.
-
sgRNA Design:
-
Obtain the sequence of the tenS gene.
-
Use a CRISPR design tool (e.g., CRISPRdirect) to identify suitable 20-bp protospacer sequences upstream of a Protospacer Adjacent Motif (PAM) sequence (typically NGG).
-
Select sgRNAs with high predicted on-target scores and low off-target scores.
-
-
Vector Construction or RNP Assembly:
-
Vector-based: Synthesize the designed sgRNA sequence and clone it into a fungal expression vector containing the Cas9 nuclease gene and a selection marker (e.g., hygromycin resistance).
-
RNP-based: Synthesize the sgRNA and purchase purified Cas9 protein. Assemble the ribonucleoprotein (RNP) complex in vitro by incubating the sgRNA and Cas9 protein.
-
-
Protoplast Preparation:
-
Grow B. bassiana in a suitable liquid medium.
-
Harvest the mycelia and treat with a cell wall-degrading enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.
-
-
Transformation:
-
Introduce the CRISPR/Cas9 vector or pre-assembled RNPs into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.
-
If performing homologous recombination for precise gene replacement, co-transform with a donor DNA template containing the selection marker flanked by sequences homologous to the regions upstream and downstream of the tenS gene.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a regeneration medium containing the appropriate selection agent (e.g., hygromycin).
-
Isolate individual transformants and screen for the desired gene knockout using PCR with primers flanking the target region.
-
-
Validation:
-
Confirm the gene deletion by Sanger sequencing of the PCR product from the knockout mutant.
-
Perform metabolite analysis (e.g., HPLC) to confirm the loss of this compound production in the knockout strain.
-
Diagram: Gene Knockout Workflow
Caption: A workflow for CRISPR/Cas9-mediated gene knockout in Beauveria bassiana.
Heterologous Expression of the this compound BGC
Expressing the this compound BGC in a well-characterized host like Aspergillus oryzae can facilitate the study of gene function and the production of this compound and its analogs.
Protocol: Heterologous Expression in Aspergillus oryzae
-
Gene Amplification and Vector Construction:
-
Amplify the genes of interest (e.g., tenS and tenC) from B. bassiana genomic DNA using high-fidelity PCR.
-
Clone the amplified genes into a fungal expression vector under the control of a strong, constitutive promoter (e.g., the amyB promoter).
-
Multiple genes can be co-expressed from a single vector or from separate vectors with different selection markers.
-
-
Protoplast Preparation and Transformation of A. oryzae :
-
Prepare protoplasts from an auxotrophic strain of A. oryzae (e.g., a niaD or argB mutant) using a similar method as for B. bassiana.
-
Transform the protoplasts with the expression vector(s) using a PEG-mediated protocol.
-
-
Selection and Screening:
-
Plate the transformed protoplasts on a minimal medium that selects for the introduced marker gene(s).
-
Isolate transformants and confirm the integration of the expression cassette(s) by PCR.
-
-
Cultivation and Metabolite Extraction:
-
Cultivate the positive transformants in a suitable production medium.
-
Extract the secondary metabolites from the culture broth and/or mycelium using an organic solvent (e.g., ethyl acetate).
-
-
Metabolite Analysis:
-
Analyze the crude extract by HPLC to detect the production of this compound or its intermediates.
-
Purify the compound of interest and confirm its structure using mass spectrometry and NMR.
-
Metabolite Analysis
Protocol: HPLC Analysis of this compound
-
Sample Preparation:
-
Lyophilize the fungal culture (broth and mycelium).
-
Extract the dried material with a suitable solvent (e.g., methanol or ethyl acetate).
-
Evaporate the solvent and redissolve the extract in the mobile phase for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. For example, a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector at a wavelength where this compound has maximum absorbance (e.g., 290 nm and 350 nm).
-
Standard: Use a purified this compound standard for retention time comparison and quantification.
-
-
Data Analysis:
-
Compare the retention time of the peaks in the sample chromatogram to that of the this compound standard.
-
Quantify the amount of this compound produced by creating a standard curve with known concentrations of the standard.
-
This compound Biosynthesis Pathway
The biosynthesis of this compound begins with the iterative PKS-NRPS enzyme, tenS, which condenses acetate and malonate units and incorporates a tyrosine molecule. The pathway involves several key enzymatic steps.
Diagram: this compound Biosynthesis Pathway
Caption: The proposed biosynthetic pathway of this compound in Beauveria bassiana.
Conclusion
The identification and annotation of the this compound gene cluster provide a genetic blueprint for the production of a fascinating and potentially valuable natural product. The combination of bioinformatics prediction and experimental validation, as outlined in this guide, offers a robust framework for exploring the biosynthetic potential of this and other fungal BGCs. For researchers in drug development, the ability to understand and manipulate these pathways opens up exciting avenues for the generation of novel chemical entities with enhanced therapeutic properties. The continued investigation into the this compound BGC and its enzymatic machinery will undoubtedly contribute to the expanding field of natural product biosynthesis and its application in medicine and biotechnology.
References
- 1. BGC0001049 [mibig.secondarymetabolites.org]
- 2. Biosynthesis of the 2-pyridone this compound in the insect pathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Late stage oxidations during the biosynthesis of the 2-pyridone this compound in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Tenellin's Antimicrobial Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenellin, a yellow pigment produced by entomopathogenic fungi of the genus Beauveria, has demonstrated notable antimicrobial properties, particularly against Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an antimicrobial agent. The primary mode of action identified is its potent iron-chelating activity, which disrupts essential iron-dependent cellular processes in susceptible microorganisms. This document summarizes the quantitative data on its antimicrobial efficacy, details relevant experimental protocols, and presents visual diagrams of the proposed mechanism and experimental workflows.
Introduction to this compound
This compound is a 4-hydroxy-2-pyridone alkaloid synthesized via a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.[1][2] Its chemical structure, featuring a hydroxamic acid functional group, is central to its biological activity.[3] While this compound has been studied for various biological activities, its role as an antimicrobial agent is of significant interest due to the continuous need for novel antibiotic compounds.
Core Antimicrobial Mechanism of Action: Iron Chelation
The principal mechanism underlying this compound's antimicrobial activity is its ability to act as a siderophore, a small, high-affinity iron-chelating compound.[3][4] Iron is an essential cofactor for numerous vital enzymatic reactions in bacteria, including DNA replication, cellular respiration, and metabolism. By sequestering ferric iron (Fe³⁺) from the environment, this compound effectively deprives bacteria of this critical nutrient, leading to the inhibition of growth and, ultimately, cell death.
The chemical structure of this compound allows it to form a stable 3:1 complex with a ferric iron atom. This iron-tenellin complex prevents the iron from being utilized by the microorganism. This mode of action is a competitive strategy employed by the producing fungus, Beauveria bassiana, to outcompete other microbes in its environment.
In the context of its producing organism, Beauveria bassiana, this compound production is induced under iron-replete conditions, where it serves to prevent toxicity from iron-generated reactive oxygen species (ROS) by chelating excess iron. This dual role highlights the significance of its iron-chelating properties.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity of this compound has been quantified against several bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Bacillus subtilis | - | 8.3 | |
| Staphylococcus aureus | - | 16.6 | |
| Staphylococcus aureus | - | 6.25 | |
| Curvularia lunata | - | 3.13 |
Experimental Protocols
The elucidation of this compound's mechanism of action relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of this compound against various microorganisms is determined using the broth microdilution method.
Protocol:
-
Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the this compound stock solution is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in the wells of the plate.
-
Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well containing the this compound dilution is inoculated with the prepared microbial suspension.
-
Controls: Positive control wells (containing the microorganism and broth without this compound) and negative control wells (containing only broth) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
Iron Chelation Assay
The ability of this compound to chelate iron can be demonstrated through a colorimetric assay.
Protocol:
-
Preparation of Solutions: A solution of this compound in a suitable buffer (e.g., Tris-HCl) and a solution of a ferric iron salt (e.g., FeCl₃) are prepared.
-
Reaction Mixture: The this compound solution is mixed with the ferric iron solution.
-
Observation: A color change is observed upon the formation of the iron-tenellin complex. The yellow color of the this compound solution typically changes to a red-orange color in the presence of ferric iron.
-
Spectrophotometric Analysis: The formation of the complex can be quantified by measuring the absorbance at a specific wavelength using a spectrophotometer.
Visualizations
Proposed Mechanism of Action of this compound
Caption: this compound sequesters ferric iron, preventing its uptake by bacteria and inhibiting essential cellular processes.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Conclusion and Future Directions
The current body of research strongly supports the role of this compound as an antimicrobial agent through iron chelation. This mechanism presents a compelling strategy for combating bacterial growth, particularly in environments where iron availability is a limiting factor. While the iron deprivation mechanism is well-supported, further research could explore potential secondary mechanisms of action, such as direct enzyme inhibition, which may contribute to its overall antimicrobial profile. Additionally, expanding the testing of this compound against a broader range of clinically relevant, drug-resistant pathogens would be a valuable next step in assessing its therapeutic potential. The detailed understanding of its biosynthesis also opens avenues for bioengineering to produce novel analogs with enhanced antimicrobial activity.
References
- 1. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound acts as an iron chelator to prevent iron-generated reactive oxygen species toxicity in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Iron-Chelating Properties of Tenellin: A Technical Guide to its Ecological Significance and Therapeutic Potential
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Tenellin, a yellow pigment produced by the entomopathogenic fungus Beauveria bassiana, has emerged as a significant secondary metabolite with potent iron-chelating capabilities. This technical guide provides an in-depth analysis of the iron-chelating properties of this compound, its crucial role in the ecological success of its producing organism, and its potential applications in therapeutics. This document synthesizes the current understanding of this compound's mechanism of action, details the experimental protocols for its study, and presents quantitative data to support its function as a key player in iron homeostasis and microbial competition.
Introduction: The Pivotal Role of Iron in Biological Systems and the Emergence of this compound
Iron is an essential micronutrient for nearly all living organisms, playing a critical role in a myriad of cellular processes, from respiration to DNA synthesis. However, the redox activity of iron also poses a significant threat, as excess free iron can catalyze the formation of highly toxic reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and cellular damage. Consequently, organisms have evolved sophisticated mechanisms to acquire, utilize, and store iron while mitigating its potential toxicity.
In the microbial world, the competition for iron is a fierce battleground that often dictates the composition and dynamics of microbial communities. Many microorganisms produce and secrete high-affinity iron-chelating molecules called siderophores to scavenge iron from their environment. The entomopathogenic fungus Beauveria bassiana, a natural enemy of various insect pests, employs a multi-faceted strategy for iron management. While it utilizes the intracellular siderophore ferricrocin for iron storage, it also produces this compound, a 2-pyridone derivative, which has been identified as a crucial iron chelator, particularly under conditions of iron stress.
This guide will explore the biochemical basis of this compound's iron-chelating activity and its profound ecological implications, including its role in detoxification, interspecies competition, and fungal virulence.
The Iron-Chelating Mechanism of this compound
This compound's ability to bind iron is attributed to its chemical structure, which features a hydroxamic acid functional group. This group is a highly effective bidentate ligand for ferric iron (Fe³⁺).
Quantitative Analysis of this compound-Iron Complex:
Experimental evidence has demonstrated that this compound forms a stable complex with ferric iron. The stoichiometry of this complex has been determined to be 3:1, with three molecules of this compound coordinating a single ferric iron ion[1][2][3]. This complex formation is visually indicated by a distinct color change of a this compound solution from yellow to a red-orange hue upon the addition of Fe(III)[1].
| Parameter | Value | Reference |
| Stoichiometry (this compound:Fe³⁺) | 3:1 | [1] |
| Iron-Tenellin Complex Accumulation | 247–289 mg/g cell dry weight | |
| (in ferricrocin-deficient B. bassiana mutants under iron-replete conditions) |
Note: The stability constant (logK) of the this compound-Fe(III) complex has not been reported in the reviewed literature. Determination of this value would be crucial for a more complete quantitative understanding of its iron-chelating affinity.
Ecological Significance of this compound's Iron-Chelating Properties
The ability of this compound to sequester iron is not merely a biochemical curiosity but a key factor in the ecological success of B. bassiana. Its functions are multifaceted, ranging from intracellular detoxification to mediating competitive interactions.
Detoxification of Excess Iron and Mitigation of Oxidative Stress
Under conditions of iron overload, the intracellular environment of B. bassiana can become toxic due to the generation of ROS. In mutant strains deficient in the primary iron storage molecule, ferricrocin, the fungus upregulates the production of this compound as a compensatory mechanism. By chelating the excess intracellular iron, this compound prevents the Fenton reaction, thereby protecting the fungal cells from oxidative damage. This detoxification role is a critical survival strategy for the fungus in iron-replete environments.
Interspecies Competition through Iron Sequestration
In its natural habitat, B. bassiana competes with other microorganisms for essential nutrients, including iron. The production of this compound is significantly induced when B. bassiana is co-cultured with its natural competitor, the fungus Metarhizium robertsii. By secreting this compound, B. bassiana can effectively sequester iron from the shared environment, making it unavailable to its competitor and thus gaining a competitive advantage. This demonstrates that this compound acts as a crucial weapon in the chemical warfare that governs microbial community dynamics.
Contribution to Fungal Virulence
The regulation of this compound biosynthesis is intrinsically linked to the pathogenicity of B. bassiana. Overexpression of tenR, the transcription factor that governs the this compound biosynthetic gene cluster, has been shown to enhance the virulence of the fungus towards insect hosts. This suggests that by ensuring an adequate supply of iron, which is also scarce within the host, this compound contributes to the fungus's ability to proliferate and cause disease.
Experimental Protocols for the Study of this compound's Iron-Chelating Properties
The following sections provide detailed methodologies for the key experiments used to characterize the iron-chelating properties of this compound.
In Vitro Spectrophotometric Analysis of this compound-Iron Complex Formation
This protocol describes a method to visually and spectrophotometrically confirm the formation of the this compound-Fe(III) complex.
Materials:
-
Purified this compound
-
Ferric chloride (FeCl₃) solution (1 mM in deionized water)
-
Methanol
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
In a cuvette, add a known concentration of the this compound solution.
-
Record the baseline UV-Vis spectrum of the this compound solution from 200 to 800 nm. The solution should appear yellow.
-
Add a stoichiometric amount of the FeCl₃ solution to the this compound solution in the cuvette.
-
Observe the color change of the solution to red-orange.
-
Immediately record the UV-Vis spectrum of the mixture.
-
A characteristic absorption peak for the iron-tenellin complex should appear at approximately 424 nm.
Mass Spectrometry for the Determination of Complex Stoichiometry
This protocol outlines the use of mass spectrometry to confirm the 3:1 stoichiometry of the this compound-iron complex.
Materials:
-
Mycelia from B. bassiana cultures (wild-type and ferricrocin-deficient mutants) grown in iron-replete media
-
Preparative Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing solvent: chloroform/methanol/water (70:24:4 v/v/v)
-
Methanol for elution
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Extract secondary metabolites from the fungal mycelia using a suitable organic solvent.
-
Concentrate the crude extract and spot it onto a preparative TLC plate.
-
Develop the TLC plate using the chloroform/methanol/water solvent system.
-
Identify the band corresponding to the red-orange iron-tenellin complex.
-
Scrape the identified band from the TLC plate and elute the compound with methanol.
-
Analyze the eluted sample by LC-MS.
-
The mass spectrum should reveal an ion mass corresponding to the [Fe(III) + (this compound-H)₃ + Na]⁺ complex, which has been reported at an m/z of 1183.44.
Chrome Azurol S (CAS) Assay for Siderophore Detection
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Nutrient medium for fungal growth
Procedure:
-
Prepare CAS assay solution:
-
Solution A: Dissolve CAS in deionized water.
-
Solution B: Dissolve FeCl₃·6H₂O in HCl.
-
Solution C: Dissolve HDTMA in deionized water.
-
Slowly mix Solution B with Solution A, then add Solution C while stirring to form a dark blue solution.
-
-
Prepare CAS agar plates:
-
Prepare a suitable fungal growth medium with PIPES buffer and agar.
-
Autoclave the medium and the CAS assay solution separately.
-
Cool both solutions to approximately 50°C.
-
Aseptically mix the CAS assay solution with the growth medium and pour into petri dishes.
-
-
Inoculation and Observation:
-
Inoculate the CAS agar plates with B. bassiana.
-
Incubate the plates under appropriate conditions.
-
Siderophore production is indicated by the formation of a yellow-orange halo around the fungal colony against the blue background of the agar. The diameter of the halo can be used for semi-quantitative analysis.
-
Biosynthesis and Regulation of this compound
The production of this compound in B. bassiana is orchestrated by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme encoded by the tenS gene, which is part of a larger biosynthetic gene cluster. The regulation of this cluster is primarily controlled by a pathway-specific transcription factor, tenR.
The expression of the this compound biosynthetic genes is tightly regulated by the availability of iron and the status of the fungus's primary iron storage system. A deficiency in ferricrocin, the intracellular siderophore, leads to an accumulation of free iron, which in turn induces the expression of the this compound gene cluster as a protective measure against iron toxicity.
Potential Therapeutic Applications
The potent iron-chelating ability of this compound opens up possibilities for its use in therapeutic applications where iron overload is a key pathological feature. Diseases such as β-thalassemia and hemochromatosis are characterized by excessive iron accumulation, leading to severe organ damage. Iron chelation therapy is the standard of care for these conditions. The microbial origin and specific iron-binding properties of this compound make it an interesting candidate for further investigation as a novel iron-chelating drug. Its role in combating oxidative stress also suggests potential applications in a broader range of diseases where iron-mediated free radical damage is implicated.
Conclusion and Future Directions
This compound is a remarkable example of a fungal secondary metabolite with a clearly defined and ecologically significant role as an iron chelator. Its functions in detoxification, microbial competition, and virulence underscore the importance of iron homeostasis in the biology of Beauveria bassiana. For researchers and drug development professionals, this compound presents an intriguing natural product with a validated mechanism of action.
Future research should focus on:
-
Determining the stability constant of the this compound-Fe(III) complex to provide a quantitative measure of its binding affinity.
-
Elucidating the detailed molecular signaling pathway that links intracellular iron levels to the regulation of the this compound biosynthetic gene cluster.
-
Investigating the therapeutic potential of this compound and its derivatives as iron-chelating agents in preclinical models of iron overload diseases.
A deeper understanding of this compound will not only provide valuable insights into microbial ecology and pathogenesis but may also pave the way for the development of new therapeutic strategies for a range of human diseases.
References
Early Studies on the Biological Activity of Tenellin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenellin is a secondary metabolite produced by various species of the entomopathogenic fungus Beauveria, including Beauveria bassiana.[1][2][3] Initially investigated for its potential insecticidal properties due to its origin from an insect-pathogenic fungus, the body of early and subsequent research has painted a more complex picture of this compound's biological role. This technical guide provides an in-depth review of the early studies on the biological activity of this compound, with a focus on its effects on insects and insect cells. It consolidates quantitative data, details experimental methodologies, and presents visual diagrams of key processes to offer a comprehensive resource for the scientific community.
While produced by a fungus known for killing insects, studies have indicated that this compound itself is not a primary virulence factor in the insecticidal activity of Beauveria bassiana.[4] Research involving knockout strains of B. bassiana that are unable to produce this compound showed no significant difference in pathogenicity against the greater wax moth, Galleria mellonella, when compared to wild-type strains.[5] The primary and more well-established role of this compound is as an iron chelator, a function that is crucial for the fungus's ability to compete with other microorganisms and to protect itself from iron-generated reactive oxygen species.
Despite the lack of evidence for its role as a direct insecticidal toxin in the context of fungal pathogenesis, in vitro studies have demonstrated that this compound exhibits cytotoxic effects against insect cell lines. This guide will delve into these findings, presenting the available quantitative data and the methods used to obtain it.
Quantitative Data on the Cytotoxic Activity of this compound
The primary quantitative data regarding the bioactivity of this compound against insect-derived cells comes from in vitro cytotoxicity assays. These studies provide a measure of the concentration of this compound required to cause cell death in specific insect cell lines.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| This compound | Sf9 (from Spodoptera frugiperda) | Cytotoxicity | CC50 | 4.84 | |
| This compound | Sf21 (from Spodoptera frugiperda) | Cytotoxicity | CC50 | 11.95 |
CC50 (50% Cytotoxic Concentration): The concentration of a substance that causes the death of 50% of the cells in a culture.
Experimental Protocols
Fungal Culture and this compound Production
The production of this compound for experimental use involves the cultivation of a this compound-producing fungal strain, typically Beauveria neobassiana or Beauveria bassiana.
-
Fungal Strain: A wild-type or high-yielding strain of Beauveria neobassiana or a related species is used.
-
Culture Medium: The fungus is typically grown in a liquid medium such as Potato Dextrose Broth (PDB).
-
Incubation: Cultures are incubated at approximately 23-25°C with shaking (e.g., 140 rpm) to ensure aeration.
-
Monitoring and Harvest: Glucose levels in the medium are monitored, and the culture is harvested a few days after glucose depletion. The fungal mycelia are then separated from the culture broth by filtration.
Extraction and Purification of this compound
This compound is extracted from both the fungal mycelia and the culture supernatant.
-
Mycelial Extraction: The filtered mycelia are extracted with an organic solvent such as acetone, often aided by ultrasonication to disrupt the cells. The solvent is then evaporated to yield a crude extract.
-
Supernatant Extraction: The culture filtrate is subjected to liquid-liquid extraction with a solvent like ethyl acetate. The organic phases are combined and evaporated to obtain the crude extract.
-
Purification: The crude extracts are purified using chromatographic techniques. A common method is preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A gradient of solvents, such as water and acetonitrile with 0.1% formic acid, is used to separate the different compounds. Fractions containing this compound are collected, and the purity is confirmed using analytical HPLC and mass spectrometry.
Insect Cell Culture and Cytotoxicity Bioassay
The cytotoxic effects of this compound on insect cells are evaluated using cell viability assays.
-
Cell Lines: Insect cell lines, such as Sf9 and Sf21 from the fall armyworm (Spodoptera frugiperda), are commonly used.
-
Cell Culture: The cells are maintained in an appropriate culture medium (e.g., Grace's Insect Medium) supplemented with fetal bovine serum (FBS) at a constant temperature (e.g., 28°C).
-
Bioassay Procedure:
-
Cells are seeded into multi-well plates at a specific density.
-
The cells are exposed to various concentrations of purified this compound.
-
After a defined incubation period (e.g., 24 hours), a cell viability reagent (e.g., resazurin) is added.
-
The viability is determined by measuring a specific signal (e.g., fluorescence), which is proportional to the number of living cells.
-
The CC50 value is then calculated from the dose-response curve.
-
Visualizations
Experimental Workflow for this compound Bioactivity Studies
Caption: Workflow for this compound production, purification, and bioactivity testing.
Proposed Mechanism of this compound's Iron Chelation
Caption: this compound's role as an iron chelator within the fungal cell and in competition.
Conclusion
Early investigations into the insecticidal activity of this compound have revealed a nuanced biological role for this fungal metabolite. While it is not considered a primary insecticidal toxin responsible for the pathogenicity of its producing organism, Beauveria bassiana, this compound does exhibit cytotoxic effects against insect cell lines in vitro. The primary function of this compound appears to be related to iron homeostasis and microbial competition through its potent iron-chelating properties. For researchers and professionals in drug development, this compound and its derivatives may hold interest not as conventional insecticides, but perhaps as scaffolds for developing compounds with novel modes of action or for applications where metal chelation is a desired property. Further research is warranted to fully elucidate the spectrum of biological activities of this compound and its potential applications.
References
- 1. Frontiers | The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects [frontiersin.org]
- 2. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects | Semantic Scholar [semanticscholar.org]
- 4. Biosynthesis of the 2-pyridone this compound in the insect pathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Precursors and Intermediates in Tenellin Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of Tenellin, a fungal polyketide with notable biological activities. The focus is on the natural precursors, key intermediates, and the enzymatic transformations that constitute its intricate biosynthetic pathway. This document is intended to be a valuable resource for researchers in natural product chemistry, fungal genetics, and drug discovery.
Introduction to this compound Biosynthesis
This compound is a yellow pigment and secondary metabolite produced by various entomopathogenic fungi, most notably Beauveria bassiana. Its structure features a 2-pyridone core, a polyketide-derived side chain, and a p-hydroxyphenyl moiety derived from L-tyrosine. The biosynthesis of this compound is a classic example of a fungal pathway involving a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme, which orchestrates the assembly of its core structure from simple metabolic precursors. Understanding this pathway is crucial for efforts to engineer novel bioactive compounds and to optimize the production of this compound and its analogs.
Natural Precursors of this compound
The biosynthesis of the this compound scaffold draws upon primary metabolic pools, utilizing both acyl-CoA units for the polyketide chain and an amino acid for the nitrogen-containing ring.
-
Polyketide Chain Precursors: The polyketide portion of this compound is assembled from acetyl-CoA as a starter unit and malonyl-CoA as extender units. These are common building blocks for polyketide synthesis in fungi.
-
Amino Acid Precursor: The 2-pyridone ring and the associated p-hydroxyphenyl group are derived from the amino acid L-tyrosine . The Non-Ribosomal Peptide Synthetase (NRPS) module of the central enzyme is responsible for the specific recognition and incorporation of this amino acid.
Key Intermediates in the this compound Biosynthetic Pathway
The assembly of this compound proceeds through a series of stable intermediates, the characterization of which has been pivotal in elucidating the biosynthetic pathway.
-
Prethis compound-A: This is a crucial intermediate and the direct product of the hybrid PKS-NRPS enzyme, TenS, in conjunction with the enoyl reductase TenC.[1] Prethis compound-A is an acyl-tetramic acid, which serves as the foundational scaffold for the subsequent oxidative transformations that lead to the 2-pyridone core of this compound.[1][2]
-
Other Prototenellins and Pretenellins: Several other related intermediates have been identified, including protothis compound D and prethis compound B, which represent various states of oxidation and modification of the initial acyl-tetramic acid product.[3]
Quantitative Data on this compound Synthesis
Quantitative data on this compound biosynthesis is essential for optimizing production and for detailed kinetic modeling of the pathway. While comprehensive kinetic data for all enzymes in the pathway is not yet available in the literature, some key quantitative observations have been reported.
| Parameter | Value | Organism/Condition | Reference |
| Iron-Tenellin Complex Accumulation | 247-289 mg/g cell dry weight | Beauveria bassiana ferricrocin-deficient mutants under iron-replete conditions | [4] |
| This compound Production | Qualitative increase | Co-culture of Beauveria bassiana with Metarhizium robertsii |
Note: The table above summarizes the currently available quantitative data. Further research is needed to determine the specific yields of this compound and its intermediates under various fermentation conditions and the kinetic parameters (Km, Vmax) of the biosynthetic enzymes.
Key Enzymes and Their Roles
The biosynthesis of this compound is orchestrated by a set of enzymes encoded within a dedicated gene cluster.
-
TenS (PKS-NRPS): This is the central megaenzyme in the pathway. It is a hybrid PKS-NRPS responsible for the iterative synthesis of the polyketide chain and the incorporation of L-tyrosine to form the initial acyl-tetramic acid intermediate, prethis compound-A.
-
TenC (Enoyl Reductase): TenS lacks a functional enoyl reductase (ER) domain. This crucial reductive step is provided in trans by TenC, which is essential for the correct assembly of the polyketide chain.
-
TenA (Cytochrome P450 Oxidase): This enzyme catalyzes a key oxidative ring expansion of prethis compound-A, transforming the five-membered tetramic acid ring into the six-membered 2-pyridone core of this compound.
-
TenB (Cytochrome P450 Monooxygenase): Following the ring expansion, TenB is responsible for the selective N-hydroxylation of the 2-pyridone ring, a characteristic feature of this compound.
-
TenR (Transcription Factor): The expression of the this compound biosynthetic genes is positively regulated by the pathway-specific transcription factor, TenR.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Gene Knockout in Beauveria bassiana to Identify Gene Function
This protocol is adapted from established methods for fungal gene disruption.
1. Vector Construction:
- Amplify ~1 kb fragments of the 5' and 3' flanking regions of the target gene (e.g., tenS) from B. bassiana genomic DNA using high-fidelity polymerase.
- Clone the 5' and 3' flanking regions into a suitable vector (e.g., pUC19) on either side of a selectable marker cassette (e.g., phosphinothricin acetyltransferase, bar, or sulfonylurea resistance, sur).
- Verify the final construct by restriction digest and sequencing.
2. Protoplast Preparation and Transformation:
- Grow B. bassiana in a suitable liquid medium (e.g., Potato Dextrose Broth) to the mid-log phase.
- Harvest mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M NaCl).
- Digest the cell walls using a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer at 30°C with gentle shaking.
- Separate protoplasts from undigested mycelia by filtration through sterile glass wool.
- Wash and resuspend protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).
- Add the knockout vector DNA to the protoplast suspension and incubate on ice.
- Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate at room temperature.
- Plate the transformation mixture onto regeneration agar (e.g., Czapek-Dox agar with 1.2 M sorbitol) containing the appropriate selective agent (e.g., phosphinothricin or sulfonylurea).
3. Screening and Verification of Transformants:
- Isolate putative transformants based on their ability to grow on the selective medium.
- Perform PCR analysis on genomic DNA from the transformants to confirm homologous recombination. Use primers that bind outside the flanking regions used in the knockout construct and within the resistance cassette.
- Further confirm the gene knockout by Southern blot analysis or qRT-PCR to show the absence of the target gene's transcript.
Heterologous Expression of this compound Biosynthetic Genes in Aspergillus oryzae
This protocol provides a general workflow for expressing fungal biosynthetic pathways in a heterologous host.
1. Vector Construction:
- Amplify the full-length cDNAs of the this compound biosynthetic genes (tenS, tenC, tenA, tenB) from B. bassiana RNA using RT-PCR.
- Clone the genes into suitable A. oryzae expression vectors under the control of strong constitutive promoters (e.g., amyB promoter).
- Ensure each vector has a different selectable marker if co-transforming multiple plasmids.
2. Transformation of Aspergillus oryzae:
- Prepare protoplasts from A. oryzae mycelia as described for B. bassiana.
- Co-transform the expression vectors into the A. oryzae protoplasts using a PEG-mediated method.
- Plate the protoplasts on selective regeneration medium corresponding to the markers on the expression vectors.
3. Analysis of Metabolite Production:
- Cultivate the resulting transformants in a suitable production medium.
- Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).
- Analyze the extracts by HPLC and LC-MS to detect the production of this compound and its intermediates. Compare the retention times and mass spectra to authentic standards.
Precursor Feeding with Isotopically Labeled Amino Acids
This protocol outlines a general procedure for tracing the incorporation of precursors into this compound.
1. Preparation of Labeled Precursor:
- Obtain commercially available isotopically labeled L-tyrosine (e.g., ¹³C₉, ¹⁵N₁-L-tyrosine).
- Prepare a sterile stock solution of the labeled amino acid.
2. Fungal Culture and Precursor Feeding:
- Inoculate a defined minimal medium with B. bassiana.
- At a specific time point during fungal growth (e.g., early to mid-log phase), add the sterile solution of the labeled L-tyrosine to the culture to a final concentration of 100-500 mg/L.
- Continue the incubation for a period sufficient for the uptake and incorporation of the precursor into secondary metabolites (e.g., 24-72 hours).
3. Extraction and Analysis:
- Harvest the fungal culture and extract the metabolites as described previously.
- Purify this compound from the crude extract using HPLC.
- Analyze the purified this compound by mass spectrometry to determine the extent of isotope incorporation. An increase in the molecular weight corresponding to the mass of the incorporated isotopes will confirm that L-tyrosine is a direct precursor.
Isolation and Purification of this compound by HPLC
This protocol describes a general method for purifying this compound from fungal cultures.
1. Extraction:
- Grow B. bassiana in a suitable liquid or solid medium.
- Extract the culture broth and/or mycelia with an appropriate organic solvent such as ethyl acetate or methanol.
- Evaporate the solvent under reduced pressure to obtain a crude extract.
2. Chromatographic Purification:
- Dissolve the crude extract in a small volume of the HPLC mobile phase.
- Perform preparative reverse-phase HPLC using a C18 column.
- Use a gradient elution system, for example, a water:acetonitrile gradient (both containing 0.1% formic acid), starting from a low concentration of acetonitrile and gradually increasing to a high concentration.
- Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 360 nm).
- Collect fractions corresponding to the peak of this compound.
- Analyze the purity of the collected fractions by analytical HPLC.
- Pool the pure fractions and evaporate the solvent to obtain purified this compound.
- Confirm the identity of the purified compound by NMR and mass spectrometry.
Visualizations of Biosynthetic and Experimental Workflows
This compound Biosynthetic Pathway
Caption: The biosynthetic pathway of this compound from primary metabolic precursors.
Gene Knockout Experimental Workflow
Caption: A typical workflow for targeted gene knockout in filamentous fungi.
Heterologous Expression Workflow
Caption: Workflow for the heterologous expression of the this compound gene cluster.
Logical Relationship of this compound Gene Regulation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Late stage oxidations during the biosynthesis of the 2-pyridone this compound in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts as an iron chelator to prevent iron-generated reactive oxygen species toxicity in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Tenellin in Fungal Extracts using HPLC-MS/MS
Abstract
This application note presents a detailed protocol for the quantification of Tenellin, a secondary metabolite produced by various entomopathogenic fungi such as Beauveria bassiana, in fungal extracts. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the accurate quantification of this compound. This document is intended for researchers, scientists, and drug development professionals working on the analysis of fungal secondary metabolites.
Introduction
This compound is a yellow pigment and a member of the 4-hydroxypyridone class of alkaloids, first isolated from Beauveria bassiana. It is known to be produced by several species of the genus Beauveria. The biological activities of this compound and its derivatives are of growing interest, necessitating a robust and reliable analytical method for its quantification in complex fungal extracts. This HPLC-MS/MS method provides the necessary sensitivity and specificity for the determination of this compound concentrations in both fungal mycelia and culture filtrates.
Experimental
Sample Preparation: Fungal Extract
A two-phase extraction procedure is recommended to ensure the comprehensive extraction of this compound from fungal cultures.
1.1. Materials:
-
Fungal culture (liquid or solid)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (deionized or Milli-Q)
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm, PTFE)
1.2. Protocol for Liquid Culture:
-
Separate the fungal mycelia from the culture broth by filtration or centrifugation.
-
Mycelial Extraction:
-
Wash the mycelia with deionized water to remove residual medium.
-
Homogenize the mycelia in methanol (e.g., 1 g of mycelia in 10 mL of methanol).
-
Perform extraction by sonication for 30 minutes, followed by shaking for 1 hour at room temperature.
-
Centrifuge the mixture and collect the methanolic supernatant. Repeat the extraction process on the pellet for exhaustive extraction.
-
Pool the methanolic extracts and evaporate to dryness under reduced pressure.
-
-
Culture Broth Extraction:
-
Perform a liquid-liquid extraction on the culture broth using an equal volume of ethyl acetate.
-
Vortex vigorously for 2 minutes and allow the phases to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction twice.
-
Pool the ethyl acetate fractions and evaporate to dryness.
-
-
Reconstitution:
-
Reconstitute the dried extracts from both mycelia and broth in a known volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter prior to HPLC-MS/MS analysis.
-
HPLC-MS/MS Analysis
2.1. Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
2.2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.3. Mass Spectrometry Conditions:
Based on the molecular weight of this compound (369.4 g/mol ), the protonated molecule [M+H]⁺ is expected at m/z 370.4. The following MRM transitions are proposed for quantification and confirmation. Note: These transitions and parameters should be optimized on the specific instrument used.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument dependent, optimize for best signal |
2.4. MRM Transitions for this compound:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | Cone Voltage (V) |
| This compound | 370.4 | To be determined experimentally | To be determined experimentally | Optimize (e.g., 15-30) | Optimize (e.g., 20-40) |
Note: The product ions for this compound need to be determined by infusing a standard solution and performing a product ion scan. Likely fragmentations would involve the loss of the acyl side chain or parts of it.
Method Validation
The analytical method should be validated according to standard guidelines (e.g., ICH). The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared using a certified standard of this compound over the expected concentration range in the samples.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision and Accuracy: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.
-
Recovery: Determined by spiking known amounts of this compound standard into blank fungal extract matrix.
-
Matrix Effect: Evaluated by comparing the response of the standard in solvent versus in a blank matrix extract.
Data Presentation
The quantitative results from the analysis of different fungal extracts should be summarized in a clear and structured table for easy comparison.
Table 1: Quantification of this compound in Fungal Extracts
| Sample ID | Fungal Species | Culture Condition | This compound Concentration (µg/g of mycelia or µg/mL of broth) | Standard Deviation |
| Extract 001 | Beauveria bassiana | 7 days, PDB medium | e.g., 15.2 | e.g., ± 1.8 |
| Extract 002 | Beauveria brongniartii | 7 days, PDB medium | e.g., 8.5 | e.g., ± 0.9 |
| Extract 003 | Beauveria bassiana | 14 days, PDB medium | e.g., 25.1 | e.g., ± 2.5 |
| ... | ... | ... | ... | ... |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| LOD | e.g., 0.5 ng/mL |
| LOQ | e.g., 1.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery (%) | 85 - 110% |
Visualizations
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Conclusion
The described HPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in fungal extracts. The detailed protocol for sample preparation and instrumental analysis, once validated, can be effectively applied in research and development for the study of fungal secondary metabolites and their potential applications. It is crucial to perform a thorough method validation on the specific instrumentation to be used to ensure the accuracy and precision of the results.
Application Notes and Protocols for Large-Scale Fermentation and Extraction of Tenellin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the large-scale production of Tenellin, a bioactive secondary metabolite from the entomopathogenic fungus Beauveria bassiana. The protocols cover submerged fermentation, extraction from fungal biomass and culture supernatant, and subsequent purification.
Section 1: Large-Scale Fermentation of Beauveria bassiana for this compound Production
This section outlines the protocol for the submerged fermentation of Beauveria bassiana to produce this compound. The following parameters are based on optimized conditions for secondary metabolite production in Beauveria species and related fungi.
Media Composition and Preparation
Several media compositions have been reported for the cultivation of Beauveria species. For this compound production, a nutrient-rich medium such as Potato Dextrose Broth (PDB) or a custom-defined medium is recommended.
Table 1: Recommended Media for this compound Production
| Medium Component | Concentration (g/L) | Notes |
| Potato Dextrose Broth (PDB) | ||
| Potato Infusion | 200 | From boiling 200g of sliced potatoes in 1L of water for 30 min. |
| Dextrose | 20 | |
| Czapek-Dox based Medium | [1] | |
| Sucrose | 37.5 | |
| Yeast Extract | 10.0 | |
| KH₂PO₄ | 0.8 | |
| MgSO₄·7H₂O | 1.2 | |
| NH₄NO₃ | 0.1 | |
| CaCl₂ | 0.4 |
Protocol for Media Preparation (10 L):
-
For PDB, boil 2 kg of washed, unpeeled, and sliced potatoes in 10 L of distilled water for 30 minutes.
-
Filter the potato broth through cheesecloth, and add distilled water to bring the volume back to 10 L.
-
Dissolve 200 g of dextrose into the broth.
-
For the Czapek-Dox based medium, dissolve the components in 10 L of distilled water.
-
Dispense the medium into a suitable fermenter.
-
Sterilize by autoclaving at 121°C for 20-30 minutes.
Inoculum Preparation
A high-quality inoculum is crucial for successful fermentation.
Protocol for Inoculum Preparation:
-
Culture Beauveria bassiana on Potato Dextrose Agar (PDA) plates for 7 days at 23-25°C.[2]
-
Aseptically cut 5-10 mycelial plugs (7 mm diameter) from the agar plate.[2]
-
Transfer the plugs to a 500 mL Erlenmeyer flask containing 200 mL of sterile PDB.[2]
-
Incubate the flask at 23°C on a rotary shaker at 140 rpm for 3-5 days to generate a liquid seed culture.[2]
Fermentation Parameters
Optimal fermentation parameters are critical for maximizing this compound yield.
Table 2: Optimized Fermentation Parameters for this compound Production
| Parameter | Recommended Value | Reference/Notes |
| Inoculum Size | 5-10% (v/v) | |
| Temperature | 21-26°C | |
| pH | 5.0-6.0 | |
| Agitation | 150-250 rpm | |
| Aeration | 1-2 vvm (volume of air per volume of medium per minute) | |
| Fermentation Time | 7-14 days | Glucose levels can be monitored. |
Protocol for Large-Scale Fermentation (e.g., 10 L):
-
Calibrate and sterilize a 15 L fermenter containing 10 L of the selected medium.
-
Aseptically inoculate the fermenter with 500 mL to 1 L of the seed culture.
-
Set the fermentation parameters as outlined in Table 2.
-
Monitor the fermentation for key parameters such as pH, dissolved oxygen, and glucose consumption. Glucose levels can be checked using glucose test strips.
-
Harvest the culture after the glucose has been depleted, typically after 7-14 days.
Fermentation Workflow Diagram
Caption: Workflow for the large-scale fermentation of Beauveria bassiana for this compound production.
Section 2: Extraction and Purification of this compound
This section details the protocol for extracting this compound from both the fungal mycelia and the fermentation supernatant, followed by purification using chromatographic techniques.
Extraction from Mycelia and Supernatant
This compound is found in both the mycelia and the culture broth. Therefore, both fractions should be processed.
Protocol for Extraction:
-
Separate the mycelia from the supernatant by vacuum filtration.
-
Mycelia Extraction:
-
Extract the mycelial cake with acetone (e.g., 2 x 1 L for biomass from a 10 L fermentation) with the aid of ultrasonication for 30 minutes at 40°C for each extraction.
-
Filter the suspension and collect the acetone phase.
-
Evaporate the acetone under vacuum to obtain a semi-solid residue.
-
Disperse the residue in 100 mL of water and perform a liquid-liquid extraction with an equal volume of ethyl acetate (repeat twice).
-
Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
-
Supernatant Extraction:
-
Perform a liquid-liquid extraction of the culture supernatant with an equal volume of ethyl acetate (repeat twice).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate under vacuum.
-
Table 3: Example Yields from a 10 L Fermentation of Beauveria neobassiana
| Fraction | Crude Extract Yield (mg) |
| Mycelia | 91 |
| Supernatant | 269 |
Purification by Preparative HPLC
The crude extracts are purified using preparative High-Performance Liquid Chromatography (HPLC).
Protocol for Preparative HPLC:
-
Dissolve the dried crude extracts in a suitable solvent (e.g., methanol).
-
Purify the extracts using a preparative HPLC system with the following conditions:
-
Column: Gemini C18 (250 x 50 mm, 10 µm) or equivalent.
-
Mobile Phase A: Deionized water + 0.1% formic acid.
-
Mobile Phase B: Acetonitrile + 0.1% formic acid.
-
Flow Rate: 30-45 mL/min.
-
Gradient (Supernatant Extract): 35% B to 100% B in 50 min, hold at 100% for 15 min.
-
Gradient (Mycelial Extract): 25% B to 100% B in 65 min, hold at 100% for 10 min.
-
-
Collect fractions and analyze for the presence of this compound and its derivatives using analytical HPLC-MS.
-
Combine and evaporate the pure fractions to obtain the final products.
Table 4: Example Yields of Purified Tenellins from a 10 L Fermentation
| Compound | Yield from Supernatant (mg) | Yield from Mycelia (mg) |
| Prethis compound C | - | 1.2 |
| Protothis compound D | 7.5 | - |
| This compound | 4.0 | - |
| Other Derivatives | 13.8 | 3.0 |
Extraction and Purification Workflow Diagram
Caption: Workflow for the extraction and purification of this compound from Beauveria bassiana culture.
Section 3: Quantitative Analysis of this compound
Accurate quantification of this compound is essential for process optimization and quality control. This can be achieved using analytical HPLC.
Sample Preparation
-
Crude Extracts: Dissolve a known weight of the dried crude extract in a known volume of methanol. Filter through a 0.22 µm syringe filter before injection.
-
Fermentation Broth: Centrifuge a sample of the fermentation broth to remove cells. The supernatant can be directly injected after filtration, or after a solid-phase extraction (SPE) cleanup step if the matrix is complex.
-
Mycelia: Lyophilize a known weight of mycelia, grind to a fine powder, and extract with a known volume of methanol or acetone. Centrifuge, filter the supernatant, and dilute as necessary before injection.
Analytical HPLC Method
Table 5: Recommended Analytical HPLC-MS Conditions for this compound Quantification
| Parameter | Recommended Condition |
| Column | C18 Acquity UPLC BEH (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Deionized water + 0.1% formic acid |
| Mobile Phase B | Acetonitrile + 0.1% formic acid |
| Gradient | 5% B to 100% B over 20 min, hold at 100% B for 10 min |
| Flow Rate | 0.6 mL/min |
| Injection Volume | 2 µL |
| Detection | UV-Vis (190-600 nm) and/or Mass Spectrometry (ESI-MS) |
Protocol for Quantification:
-
Prepare a standard curve using a purified and quantified this compound standard.
-
Inject the prepared samples and standards onto the HPLC system.
-
Identify the this compound peak based on retention time and mass spectral data compared to the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Signaling Pathway for this compound Biosynthesis
The biosynthesis of this compound is governed by a specific gene cluster. Understanding this pathway can inform strategies for genetic engineering to enhance production.
Caption: Simplified signaling pathway for the biosynthesis of this compound in Beauveria bassiana.
References
Application Notes and Protocols: Bioassay for Tenellin's Insecticidal Activity
Introduction
Tenellin is a secondary metabolite produced by various entomopathogenic fungi, including Beauveria bassiana, a well-known biological control agent against a variety of insect pests.[1][2] While B. bassiana itself is pathogenic to insects, the direct insecticidal activity of purified this compound has been a subject of limited and sometimes conflicting investigation. Some studies suggest this compound is not directly toxic to certain insects, while its producing organism is a potent insect pathogen.[3][4] Other reports indicate that this compound, among other metabolites, contributes to the overall virulence of the fungus, potentially by suppressing the host's immune system.[2]
Recent research has highlighted this compound's potent cytotoxic activity against various cell lines and its role as an iron chelator, which can induce oxidative stress. This suggests that while this compound may not exhibit acute lethal toxicity in all insect models, it could exert significant sublethal effects, such as compromising the insect's immune defenses, thereby facilitating fungal pathogenesis.
These application notes provide a detailed framework for developing a comprehensive bioassay to evaluate the potential insecticidal and immunomodulatory activity of this compound. The protocols described herein cover both whole-organism (in vivo) and cell-based (in vitro) assays, allowing for a multifaceted assessment of this compound's biological effects on insects.
In Vivo Bioassay: Galleria mellonella Model
The greater wax moth, Galleria mellonella, is a widely used model organism for studying host-pathogen interactions and the efficacy of antimicrobial and insecticidal compounds. Its immune system shares notable similarities with the innate immune system of mammals, making it a relevant and ethically sound alternative to vertebrate models for preliminary toxicity and immunomodulation studies. Given that some reports suggest this compound is not acutely toxic to G. mellonella larvae, this model is particularly well-suited to investigate sublethal effects and potential immunosuppressive activity.
Experimental Objectives
-
To determine the acute toxicity (LC50) of this compound in G. mellonella larvae.
-
To assess the sublethal effects of this compound on the cellular and humoral immune responses of G. mellonella.
Experimental Workflow
Caption: Workflow for G. mellonella bioassay of this compound.
Experimental Protocols
Protocol 1: G. mellonella Rearing and Selection
-
Rear G. mellonella larvae on an artificial diet (e.g., a mixture of beeswax, bran, yeast, and glycerol) at 30°C in the dark.
-
For experiments, select final instar larvae of a consistent weight (e.g., 250-350 mg) that are cream-colored and show no signs of melanization or disease.
-
Group the selected larvae in petri dishes with a small amount of their diet and acclimatize them at the experimental temperature for 24 hours before injection.
Protocol 2: Acute Toxicity Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
Perform serial dilutions of the this compound stock solution in sterile insect-grade saline to obtain a range of concentrations. The final DMSO concentration should be non-toxic (e.g., ≤1%).
-
Divide the larvae into groups (n=10-20 larvae per group) for each this compound concentration and a vehicle control group.
-
Using a micro-syringe, inject 10 µL of the respective this compound dilution or vehicle control into the hemocoel of each larva through the last left proleg.
-
Incubate the larvae at 37°C in the dark.
-
Record the number of dead larvae (unresponsive to touch) at 24, 48, and 72 hours post-injection.
-
Calculate the lethal concentration 50 (LC50) value using probit analysis.
Protocol 3: Immunomodulation Assays
-
Prepare sublethal concentrations of this compound based on the results of the acute toxicity assay.
-
Inject larvae with this compound or vehicle control as described in Protocol 2.
-
At 24 hours post-injection, collect hemolymph by making a small incision in a proleg and collecting the exuding fluid into a pre-chilled tube containing an anticoagulant (e.g., phenylthiourea).
-
Total Hemocyte Count: Dilute the hemolymph in an appropriate buffer and count the number of hemocytes using a hemocytometer under a light microscope.
-
Phenoloxidase (PO) Activity Assay: a. Centrifuge the hemolymph to separate the hemocytes from the plasma. b. Lyse the hemocytes and measure the protein concentration of the lysate. c. Add L-DOPA as a substrate to the lysate and measure the change in absorbance at 490 nm over time, which is indicative of PO activity.
-
Antimicrobial Peptide (AMP) Activity Assay: a. Extract proteins from the cell-free hemolymph (plasma). b. Perform a zone of inhibition assay by applying the hemolymph extract to a lawn of bacteria (e.g., E. coli) and measuring the diameter of the clear zone after incubation.
Data Presentation
Table 1: Acute Toxicity of this compound in G. mellonella
| This compound Concentration (µ g/larva ) | Number of Larvae | Mortality (%) at 24h | Mortality (%) at 48h | Mortality (%) at 72h |
| Vehicle Control | 20 | |||
| Concentration 1 | 20 | |||
| Concentration 2 | 20 | |||
| Concentration 3 | 20 | |||
| Concentration 4 | 20 | |||
| Concentration 5 | 20 | |||
| LC50 (µ g/larva ) | (Calculated Value) | (Calculated Value) | (Calculated Value) |
Table 2: Immunomodulatory Effects of this compound in G. mellonella
| Treatment | Total Hemocyte Count (cells/mL) | Phenoloxidase Activity (ΔOD490/min/mg protein) | Antimicrobial Activity (Zone of Inhibition, mm) |
| Vehicle Control | |||
| Sublethal Conc. 1 | |||
| Sublethal Conc. 2 |
In Vitro Bioassay: Spodoptera frugiperda (Sf9) Cell Line
Insect cell lines, such as the Sf9 line derived from the fall armyworm (Spodoptera frugiperda), provide a high-throughput and controlled environment for assessing the cytotoxic effects of compounds. This in vitro approach complements the in vivo assays by providing specific data on the direct cellular toxicity of this compound.
Experimental Objectives
-
To determine the cytotoxic effect (IC50) of this compound on Sf9 insect cells.
Experimental Workflow
Caption: Workflow for Sf9 cell cytotoxicity assay of this compound.
Experimental Protocols
Protocol 4: Sf9 Cell Culture and Maintenance
-
Culture Sf9 cells in a suitable insect cell culture medium (e.g., Grace's Insect Medium or Sf-900™ II SFM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a non-humidified, non-CO2 incubator at 27°C.
-
Subculture the cells every 2-3 days to maintain them in the logarithmic growth phase.
Protocol 5: Cytotoxicity Assay (MTT Assay)
-
Seed Sf9 cells into a 96-well microplate at a density of approximately 2 x 10^4 cells per well in 100 µL of culture medium.
-
Allow the cells to attach for 24 hours at 27°C.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or control medium (with the same final concentration of the vehicle solvent) to the respective wells.
-
Incubate the plate for 24 or 48 hours at 27°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
After incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation
Table 3: Cytotoxicity of this compound on Sf9 Cells
| This compound Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| Concentration 4 | ||
| Concentration 5 | ||
| IC50 (µM) | (Calculated Value) |
Potential Mode of Action: Signaling Pathway Considerations
This compound's function as an iron chelator suggests a potential mechanism of action involving the disruption of iron homeostasis, leading to oxidative stress. In insects, the innate immune system relies on key signaling pathways, such as the Toll and IMD pathways, to orchestrate defenses against pathogens. These pathways can be influenced by cellular stress. A hypothesized pathway for this compound's immunomodulatory effect is presented below.
Caption: Hypothesized pathway of this compound's immunomodulatory action.
Conclusion
The provided application notes and protocols offer a comprehensive approach to characterizing the insecticidal and immunomodulatory properties of this compound. By employing both in vivo and in vitro models, researchers can obtain a detailed understanding of this compound's biological activity, moving beyond simple acute toxicity to explore more nuanced sublethal effects. This multi-faceted bioassay strategy will be invaluable for drug development professionals and scientists working to understand the complex interactions between fungal metabolites and their insect hosts, and for the potential development of novel bio-insecticides.
References
- 1. Galleria mellonella as a Novel In Vivo Model to Screen Natural Product-Derived Modulators of Innate Immunity [mdpi.com]
- 2. The insect, Galleria mellonella, is a compatible model for evaluating the toxicology of okadaic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of the 2-pyridone this compound in the insect pathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tenellin in Screening for Novel Antifungals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenellin is a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana and other related species. It belongs to the class of 4-hydroxy-2-pyridone alkaloids and is known for its yellow pigmentation. While much of the research on Beauveria bassiana metabolites has focused on insecticidal and other antimicrobial compounds, this compound presents a unique mechanism of action primarily centered on iron chelation. This property makes it a compelling, albeit specialized, tool for the discovery and development of novel antifungal agents that target fungal iron homeostasis, a critical pathway for virulence and survival.
This document provides detailed application notes and protocols for utilizing this compound in antifungal screening strategies. It outlines its mechanism of action, summarizes its known antimicrobial activity, and proposes its application in screening for compounds that either disrupt fungal iron metabolism or exhibit synergistic activity with iron-chelating agents.
Mechanism of Action: Iron Chelation
This compound's primary mode of action relevant to its antimicrobial properties is its ability to chelate iron. Iron is an essential nutrient for virtually all living organisms, including fungi, where it plays a critical role as a cofactor for numerous enzymes involved in vital cellular processes such as respiration, DNA synthesis, and detoxification of reactive oxygen species.[1][2][3][4]
The host environment is typically iron-limited, and pathogenic fungi have evolved sophisticated mechanisms to acquire and utilize iron. This compound, by sequestering iron, can create an iron-deficient environment, thereby inhibiting fungal growth.[4] This iron-chelating activity is attributed to its chemical structure. Studies have shown that in iron-replete conditions, Beauveria bassiana can produce this compound to form a complex with iron, suggesting a role in managing iron toxicity and competition with other microbes.
The disruption of iron homeostasis in fungi can lead to a cascade of downstream effects, including impaired mitochondrial function and increased susceptibility to other stressors, making it an attractive target for antifungal therapy.
Data Presentation: Antimicrobial Activity of this compound
The antimicrobial activity of this compound has been evaluated against a range of microorganisms. The following table summarizes the available quantitative data on its Minimum Inhibitory Concentration (MIC). It is important to note that while this compound shows activity against some bacteria and a specific fungus, its broad-spectrum antifungal activity against common human pathogens appears limited in the studies conducted to date.
| Organism | Strain | MIC (µg/mL) | Reference |
| Curvularia lunata | Not Specified | 3.13 | |
| Bacillus subtilis | DSM 10 | 8.3 | |
| Staphylococcus aureus | DSM 346 | 16.6 | |
| Staphylococcus aureus | Not Specified | 6.25 | |
| Candida albicans | DSM 1665 | > 67 | |
| Mucor hiemalis | DSM 2656 | > 67 | |
| Schizosaccharomyces pombe | DSM 70572 | > 67 | |
| Rhodotorula glutinis | DSM 10134 | > 67 | |
| Wickerhamomyces anomalus | DSM 6766 | > 67 |
Experimental Protocols
While this compound has not been established as a standard positive control for broad-spectrum antifungal screening due to its limited direct antifungal activity against key pathogens, its iron-chelating properties can be leveraged in targeted screening assays. Below are protocols for its use in screening for compounds that disrupt fungal iron homeostasis or act synergistically with iron chelators.
Protocol 1: Screening for Compounds Synergistic with Iron Chelators
This protocol is designed to identify compounds that exhibit enhanced antifungal activity in the presence of sub-inhibitory concentrations of this compound, suggesting a synergistic interaction related to iron metabolism.
1. Materials:
-
Test fungal strain (e.g., Candida albicans, Aspergillus fumigatus, Fusarium oxysporum)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Test compound library
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
2. Inoculum Preparation:
-
Grow the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds).
-
For yeasts, prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
For molds, harvest conidia and prepare a suspension in sterile saline with 0.05% Tween 80. Adjust the concentration to 0.4-5 x 10⁴ CFU/mL in RPMI-1640.
3. Assay Procedure:
-
Determine the sub-inhibitory concentration of this compound for the test fungus (the highest concentration that does not significantly inhibit growth).
-
In a 96-well plate, add 50 µL of RPMI-1640 containing the sub-inhibitory concentration of this compound to each well.
-
Add 1 µL of each test compound from the library to individual wells. Include appropriate controls (no compound, solvent control).
-
Add 50 µL of the prepared fungal inoculum to each well.
-
Incubate the plates at 35°C for 24-48 hours (or until growth is evident in the control wells).
-
Determine fungal growth by measuring the optical density at 600 nm.
-
Calculate the percentage of growth inhibition for each test compound compared to the control.
4. Hit Identification:
-
Compounds showing significantly higher growth inhibition in the presence of this compound compared to their activity alone (from a parallel screen without this compound) are identified as potential synergistic hits.
Protocol 2: High-Throughput Screening for Iron Homeostasis Disruptors
This assay uses this compound as a positive control to identify compounds that phenocopy its iron-chelating effect, leading to fungal growth inhibition.
1. Materials:
-
Same as Protocol 1, with the addition of an iron-rich medium (RPMI-1640 supplemented with a final concentration of 100 µM FeCl₃).
2. Assay Procedure:
-
Prepare two sets of 96-well plates. One set with standard RPMI-1640 and the other with iron-rich RPMI-1640.
-
Add test compounds and a positive control (this compound at its MIC) to both sets of plates.
-
Add the fungal inoculum to all wells.
-
Incubate and measure growth as described in Protocol 1.
3. Hit Identification:
-
Identify compounds that inhibit fungal growth in the standard medium but show reduced or no activity in the iron-rich medium. This reversal of inhibition by iron supplementation suggests a mechanism of action related to iron chelation or disruption of iron homeostasis, similar to this compound.
Mandatory Visualization
Caption: A high-throughput screening workflow to identify antifungal compounds that target iron homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. The secondary metabolites from Beauveria bassiana PQ2 inhibit the growth and spore germination of Gibberella moniliformis LIA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Metabolomic diversity of local strains of Beauveria bassiana (Balsamo) Vuillemin and their efficacy against the cassava mite, Tetranychus truncatus Ehara (Acari: Tetranychidae)” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity of Beauveria bassiana and Chemical Profile of Its Volatile Secondary Metabolites Using Spme-Gc/Ms Analysis[v1] | Preprints.org [preprints.org]
Application Notes and Protocols for Utilizing Tenellin as a Scaffold for Semi-Synthetic Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenellin, a member of the 4-hydroxy-2-pyridone class of alkaloids, is a fungal secondary metabolite produced by various species of the entomopathogenic fungus Beauveria.[1][2] This natural product has garnered significant interest within the scientific community due to its diverse and potent biological activities, including cytotoxic, antimicrobial, and antibiofilm properties.[1][3] The unique chemical structure of this compound, featuring a polyketide-derived acyl side chain attached to a 4-hydroxy-2-pyridone core, presents an attractive scaffold for the development of semi-synthetic analogues with potentially enhanced or novel therapeutic applications.
These application notes provide a comprehensive overview of the biological activities of this compound and its natural analogues, detailed protocols for the semi-synthesis of novel derivatives, and an exploration of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development, facilitating the exploration of this compound as a versatile chemical scaffold.
Data Presentation: Biological Activities of this compound and Its Analogues
The biological activities of this compound and its naturally occurring derivatives have been evaluated against various cancer cell lines and microbial strains. The following tables summarize the quantitative data from these studies, providing a clear comparison of their potency.
Table 1: Cytotoxic Activity of this compound and its Analogues [2]
| Compound | L929 (Fibroblast) IC₅₀ (µM) | KB3.1 (Ovary) IC₅₀ (µM) |
| Prethis compound C | >10 | >10 |
| Protothis compound D | >10 | >10 |
| Prethis compound B | >10 | >10 |
| This compound | 0.79 | 0.79 |
| 15-Hydroxythis compound | 6.8 | 4.9 |
| Pyridovericin | 5.8 | 5.6 |
| Doxorubicin (Control) | 0.08 | 0.008 |
Table 2: Antimicrobial and Biofilm Inhibitory Activity of this compound and its Analogues
| Compound | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) | Staphylococcus aureus Biofilm Inhibition IC₅₀ (µM) |
| Prethis compound C | >66.6 | >66.6 | 12.0 |
| Protothis compound D | >66.6 | >66.6 | 2.5 |
| Prethis compound B | 66.6 | 66.6 | 13.9 |
| This compound | 8.3 | 16.6 | 10.0 |
| 15-Hydroxythis compound | 66.6 | 66.6 | 15.0 |
| Pyridovericin | 66.6 | 66.6 | 12.5 |
| Ciprofloxacin (Control) | 0.25 | 0.5 | - |
| Microporenic Acid (Control) | - | - | 1.0 |
Experimental Protocols
The semi-synthesis of this compound analogues can be approached by leveraging established synthetic methodologies for the modification of the 4-hydroxy-2-pyridone scaffold. The following protocols describe key chemical reactions that can be adapted to derivatize the this compound core structure.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl Derivatization
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl boronic acid with a halogenated 4-hydroxy-2-pyridone scaffold. This reaction can be used to introduce diverse aryl groups at a specific position on the pyridone ring, assuming a halogenated this compound precursor can be synthesized.
Materials:
-
Halogenated this compound analogue (e.g., Bromo-Tenellin)
-
Aryl boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the halogenated this compound analogue (1.0 eq), aryl boronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl-Tenellin analogue.
Protocol 2: Aldol Condensation for Side Chain Modification
This protocol outlines a base-catalyzed aldol condensation to modify the acyl side chain of a this compound precursor. This allows for the introduction of various aldehydes to create analogues with altered side chain lengths and functionalities. This protocol assumes a precursor with a reactive ketone is available.
Materials:
-
This compound precursor with a reactive ketone
-
Aldehyde of choice
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Dissolve the this compound precursor (1.0 eq) in 95% ethanol in a round-bottom flask.
-
Add the aldehyde (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of NaOH (2.0 eq) in water.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain the desired this compound analogue with a modified side chain.
Mandatory Visualizations
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) and several tailoring enzymes. The pathway begins with the assembly of a polyketide chain and its condensation with L-tyrosine to form prethis compound A. Subsequent enzymatic modifications, including oxidative ring expansion and hydroxylation, lead to the final this compound structure.
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for Semi-Synthesis of this compound Analogues
The following workflow illustrates a general approach for generating a library of this compound analogues using the protocols described above.
Caption: Workflow for generating this compound analogues.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of this compound and structurally related pyridone compounds, a plausible mechanism for its cytotoxic activity involves the induction of apoptosis through the activation of stress-related signaling pathways and the intrinsic mitochondrial pathway.
Caption: Proposed apoptotic pathway induced by this compound.
Concluding Remarks
This compound represents a promising natural product scaffold for the development of novel therapeutic agents. Its potent biological activities, coupled with a synthetically accessible core structure, provide a solid foundation for the generation of semi-synthetic analogues through the application of modern organic chemistry techniques. The protocols and data presented in these application notes are intended to guide researchers in harnessing the potential of this compound for the discovery of new and improved drugs. Further investigation into the specific molecular targets and a detailed elucidation of the signaling pathways will be crucial for the rational design of next-generation this compound-based therapeutics.
References
Application Note: Characterization of Tenellin and its Analogs using High-Resolution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenellin is a yellow pigment and a member of the 2-pyridone class of alkaloids, primarily produced by entomopathogenic fungi such as Beauveria bassiana and Beauveria neobassiana.[1][2] These compounds are polyketide synthase/nonribosomal-peptide synthetase (PKS-NRPS) products and have garnered interest for their diverse biological activities, including antimicrobial, cytotoxic, and neuritogenic properties.[3][4] Accurate characterization of this compound and its derivatives is crucial for understanding their structure-activity relationships and for potential therapeutic development. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for the elucidation and characterization of these fungal metabolites.[5] This application note provides detailed protocols for the extraction, purification, and analysis of this compound using LC-HRMS.
Experimental Protocols
Fungal Cultivation and Metabolite Extraction
This protocol describes the cultivation of Beauveria neobassiana and the subsequent extraction of this compound and its analogs.
-
Fungal Strain: Beauveria neobassiana BCC 31604.
-
Culture Medium: Potato Dextrose Broth (PDB).
-
Procedure:
-
Cultivate Beauveria neobassiana on Potato Dextrose Agar (PDA) plates for 7 days.
-
Aseptically transfer five mycelial plugs (7 mm diameter) into 500 mL Erlenmeyer flasks containing 200 mL of PDB medium.
-
Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 14 days.
-
After incubation, separate the mycelium from the culture broth by filtration.
-
Mycelial Extraction: Macerate the mycelium with ethyl acetate (EtOAc) and sonicate for 30 minutes. Repeat the extraction three times. Combine the organic phases and evaporate to dryness under reduced pressure to yield the mycelial crude extract.
-
Broth Extraction: Partition the culture filtrate with an equal volume of EtOAc three times. Combine the organic layers and evaporate to dryness to obtain the supernatant crude extract.
-
Purification by High-Performance Liquid Chromatography (HPLC)
A preparative HPLC step is used to isolate this compound and its derivatives from the crude extracts.
-
Instrumentation: Preparative HPLC system with a UV/Vis detector.
-
Column: A suitable reversed-phase column (e.g., C18, 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) in water, both containing 0.1% formic acid.
-
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol (MeOH).
-
Inject the dissolved extract onto the preparative HPLC column.
-
Elute the compounds using a linear gradient, for example, from 20% to 80% ACN over 40 minutes.
-
Monitor the elution at 210 nm and 280 nm.
-
Collect fractions corresponding to the major peaks.
-
Evaporate the solvent from the collected fractions to obtain the purified compounds.
-
High-Resolution Mass Spectrometry (HRMS) Analysis
This protocol outlines the parameters for analyzing the purified compounds using an LC-HRMS system.
-
Instrumentation: A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q Exactive Orbitrap) with a heated electrospray ionization (HESI) source.
-
Column: Waters Acquity UPLC HSS T3 C18 column (100 Å, 1.8 µm, 2.1 mm × 100 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Procedure:
-
Prepare samples by dissolving the purified compounds in MeOH at a concentration of 1 mg/mL.
-
Inject 5-10 µL of the sample into the LC-HRMS system.
-
Separate the compounds using a suitable gradient at a flow rate of 0.4 mL/min and a column temperature of 40°C. Example gradient:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
-
Acquire mass spectra in both positive and negative ion modes.
-
MS Settings (Positive Mode Example):
-
Spray Voltage: 3.50 kV.
-
Capillary Temperature: 263°C.
-
Sheath Gas Flow Rate: 50 L/min.
-
Auxiliary Gas Flow Rate: 13 L/min.
-
Full Scan Range: m/z 70–1000.
-
Resolution: 70,000 FWHM.
-
-
Perform tandem mass spectrometry (MS/MS) experiments on the precursor ions of interest to obtain fragmentation data for structural elucidation. Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Data Presentation
High-resolution mass data is used to determine the elemental composition of this compound and its isolated analogs. Biological activity data provides context for drug development professionals.
Table 1: High-Resolution Mass Spectrometry Data for this compound and its Analogs
| Compound Name | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Measured Mass (m/z) [M+H]⁺ | Reference |
| Prethis compound C | C₂₁H₂₅NO₅ | 388.1805 | 388.1809 | |
| Protothis compound D | C₂₁H₂₅NO₄ | 372.1856 | 372.1859 | |
| Prethis compound B | C₂₁H₂₃NO₅ | 386.1649 | 386.1652 | |
| This compound | C₂₁H₂₃NO₆ | 402.1598 | 402.1601 | |
| 15-Hydroxythis compound | C₂₁H₂₃NO₇ | 418.1547 | 418.1551 | |
| Pyridovericin | C₂₁H₂₅NO₆ | 404.1755 | 404.1758 |
Table 2: Biological Activity of this compound and its Derivatives
| Compound Name | Cytotoxic Activity IC₅₀ (µM) vs. L929 cells | Cytotoxic Activity IC₅₀ (µM) vs. KB3.1 cells | Antimicrobial Activity MIC (µg/mL) vs. S. aureus | Reference |
| Prethis compound C | >10 | >10 | >66.6 | |
| Protothis compound D | >10 | >10 | >66.6 | |
| Prethis compound B | >10 | >10 | 66.6 | |
| This compound | 0.79 | 0.79 | 16.6 | |
| 15-Hydroxythis compound | 4.9 | 6.8 | 66.6 | |
| Pyridovericin | 6.8 | 6.7 | 66.6 |
Visualizations: Workflows and Pathways
Diagrams help visualize complex processes, from sample handling to biosynthetic pathways.
Caption: Experimental workflow for this compound characterization.
Caption: Key steps in the biosynthetic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Tenellin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of Tenellin, a mycotoxin with known antiproliferative properties. The following sections offer a summary of its cytotoxic activity, comprehensive protocols for key viability and apoptosis assays, and diagrams of relevant experimental workflows and a generalized apoptosis signaling pathway.
Introduction to this compound's Cytotoxic Activity
This compound is a 2-pyridone-containing fungal metabolite that has demonstrated potent cytotoxic effects against various cancer cell lines. Its mechanism of action is linked to its ability to chelate iron, which can disrupt cellular iron homeostasis and induce oxidative stress, ultimately leading to cell death.[1][2][3][4] While the precise signaling cascades mediating its cytotoxic effects are still under investigation, its ability to induce apoptosis makes it a compound of interest in cancer research and drug development.
Data Presentation: Quantitative Cytotoxicity Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a benchmark for its cytotoxic potency.
| Cell Line | Cancer Type | Assay | Incubation Time (days) | IC50 (µM) |
| L929 | Fibroblast | Not Specified | 5 | 0.79 |
| KB3.1 | Ovary | Not Specified | 5 | 0.79 |
| A-549 | Lung | Not Specified | 5 | 0.24 |
| MCF-7 | Breast | Not Specified | 5 | 2.0 |
Experimental Protocols
Detailed methodologies for three key in vitro assays are provided below to assess this compound's cytotoxic and pro-apoptotic effects.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding:
-
Harvest cells in their logarithmic growth phase.
-
Determine cell density using a hemocytometer.
-
Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
MTT Assay Workflow
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution)
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed and treat cells with this compound.
-
Include the following controls:
-
Untreated control: Cells in medium only (for spontaneous LDH release).
-
Maximum LDH release control: Cells treated with a lysis solution provided in the kit.
-
Vehicle control: Cells treated with the solvent used for this compound.
-
Medium background control: Medium only.
-
-
-
Collection of Supernatant:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stopping the Reaction:
-
Add 50 µL of the stop solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
LDH Assay Workflow
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well plates or T25 flasks
-
Annexin V-FITC/PI apoptosis detection kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period.
-
Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 channel.
-
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Annexin V/PI Apoptosis Assay Workflow
Signaling Pathway
While the specific signaling pathways activated by this compound to induce cytotoxicity are not yet fully elucidated, its action as an iron chelator suggests the involvement of oxidative stress-induced apoptosis. The diagram below illustrates a generalized model of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of cell death induced by cytotoxic compounds.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. This compound acts as an iron chelator to prevent iron-generated reactive oxygen species toxicity in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
Evaluating Tenellin as a Novel Iron Chelator: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iron is a critical element for most living organisms, playing a vital role in numerous physiological processes. However, iron overload can be toxic, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Iron chelators are molecules that can bind to iron, rendering it inactive and preventing it from participating in harmful reactions. Tenellin, a yellow pigment produced by the entomopathogenic fungus Beauveria bassiana, has been identified as a promising natural iron chelator.[1][2][3][4][5] This document provides a comprehensive set of application notes and detailed experimental protocols for the evaluation of this compound's iron-chelating properties and its effects on cellular processes.
Introduction to this compound as an Iron Chelator
This compound is a secondary metabolite known to possess a hydroxamic acid functional group, which is an effective metal-binding agent. It forms a stable 3:1 complex with ferric iron (Fe³⁺), effectively sequestering the metal. This iron-chelating ability allows this compound to mitigate iron-induced oxidative stress, as demonstrated in its native producer, Beauveria bassiana. These properties suggest that this compound holds potential for therapeutic applications in iron overload disorders and conditions associated with oxidative stress.
In Vitro Evaluation of Iron Chelation Activity
Chrome Azurol S (CAS) Assay
The Chrome Azurol S (CAS) assay is a universal and rapid colorimetric method for detecting and quantifying siderophores and other iron-chelating agents. The assay is based on the competition for iron between the chelator of interest and the iron-CAS-HDTMA complex, which results in a color change from blue to orange upon iron removal.
Experimental Protocol: CAS Liquid Assay
-
Reagent Preparation:
-
CAS Solution (605 mg/L): Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water and mix with 10 mL of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl).
-
HDTMA Solution (729 mg/L): Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.
-
CAS Assay Solution: Slowly add the CAS-iron solution to the HDTMA solution while stirring. Autoclave the final mixture and store in a dark bottle.
-
-
Procedure:
-
Add 100 µL of the CAS assay solution to each well of a 96-well microplate.
-
Add 100 µL of the this compound sample (dissolved in a suitable solvent) at various concentrations to the wells.
-
Include a positive control (e.g., Deferoxamine) and a negative control (solvent only).
-
Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes).
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of siderophore activity (iron chelation) is calculated using the following formula: % Siderophore Activity = [(Ar - As) / Ar] * 100 where Ar is the absorbance of the reference (CAS solution + solvent) and As is the absorbance of the sample (CAS solution + this compound).
-
Data Presentation:
| Compound | Concentration (µM) | Absorbance at 630 nm | % Iron Chelation |
| This compound | 10 | ||
| 50 | |||
| 100 | |||
| Deferoxamine | 10 | ||
| 50 | |||
| 100 | |||
| Negative Control | - | 0 |
Spectrophotometric Ferrozine Assay
The ferrozine assay is a quantitative method to determine the concentration of iron in a sample. Ferrozine forms a stable magenta-colored complex with ferrous iron (Fe²⁺), which can be measured spectrophotometrically at 562 nm. This assay can be adapted to assess the iron-chelating ability of a compound by measuring the decrease in the ferrozine-iron complex formation in its presence.
Experimental Protocol: Ferrozine Assay
-
Reagent Preparation:
-
Ferrous Ammonium Sulfate Standard (100 µM): Prepare a stock solution and dilute to desired concentrations for a standard curve.
-
Ferrozine Solution (10 mM): Dissolve ferrozine in deionized water.
-
Ascorbic Acid Solution (10% w/v): To reduce Fe³⁺ to Fe²⁺.
-
-
Procedure:
-
To a microplate well, add the iron standard or sample.
-
Add this compound at various concentrations.
-
Add ascorbic acid solution to reduce all iron to the ferrous state.
-
Add the ferrozine solution to initiate the color reaction.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 562 nm.
-
-
Data Analysis:
-
Create a standard curve using the absorbance values of the known iron concentrations.
-
Calculate the iron concentration in the samples with and without this compound to determine its chelating efficiency.
-
Data Presentation:
| Compound | This compound Conc. (µM) | Initial Iron Conc. (µM) | Final Iron Conc. (µM) | % Iron Chelation |
| This compound | 10 | 50 | ||
| 50 | 50 | |||
| 100 | 50 | |||
| Deferoxamine | 100 | 50 | ||
| Negative Control | 0 | 50 | 50 | 0 |
Cellular Assays for Evaluating this compound's Biological Activity
Assessment of Intracellular Iron Chelation (Calcein-AM Assay)
The calcein-acetoxymethyl ester (Calcein-AM) assay is used to measure the labile iron pool (LIP) within cells. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein is quenched by the binding of intracellular iron. An effective iron chelator will sequester iron from calcein, leading to an increase in fluorescence.
Experimental Protocol: Calcein-AM Assay
-
Cell Culture: Seed cells (e.g., HeLa, HepG2) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Iron Loading (Optional): To induce iron overload, treat cells with ferric ammonium citrate (FAC) for a specified duration.
-
This compound Treatment: Treat the cells with various concentrations of this compound or a positive control (e.g., Deferiprone) for a defined period (e.g., 4 hours).
-
Calcein-AM Staining: Wash the cells with PBS and then incubate with Calcein-AM (e.g., 0.25 µM) for 30 minutes at 37°C.
-
Fluorescence Measurement: Wash the cells with HBSS and measure the fluorescence intensity using a fluorescence plate reader (Excitation: ~488 nm, Emission: ~517 nm).
Data Presentation:
| Treatment | This compound Conc. (µM) | Iron Overload | Fluorescence Intensity (Arbitrary Units) | % Increase in Fluorescence (vs. Control) |
| Control | 0 | No | 0 | |
| Control + Iron | 0 | Yes | - | |
| This compound | 10 | Yes | ||
| 50 | Yes | |||
| 100 | Yes | |||
| Deferiprone | 100 | Yes |
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with various concentrations of this compound, with and without iron overload conditions.
-
MTT Incubation: After the treatment period (e.g., 24-48 hours), add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
Data Presentation:
| Treatment | This compound Conc. (µM) | Iron Overload | Absorbance (570 nm) | % Cell Viability (vs. Untreated Control) |
| Untreated Control | 0 | No | 100 | |
| Iron Only | 0 | Yes | ||
| This compound | 10 | No | ||
| 50 | No | |||
| 100 | No | |||
| This compound + Iron | 10 | Yes | ||
| 50 | Yes | |||
| 100 | Yes |
Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)
The DCFDA (2',7'-dichlorofluorescin diacetate) assay is used to measure intracellular ROS levels. DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol: DCFDA Assay
-
Cell Treatment: Treat cells with this compound, an iron source (to induce ROS), and a positive control for ROS induction (e.g., H₂O₂).
-
DCFDA Staining: Wash the cells and incubate them with DCFDA solution (e.g., 10-25 µM) for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells to remove the excess probe and measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm).
Data Presentation:
| Treatment | This compound Conc. (µM) | ROS Inducer | Fluorescence Intensity (Arbitrary Units) | % ROS Reduction (vs. Inducer Only) |
| Untreated Control | 0 | None | - | |
| Inducer Only | 0 | Iron/H₂O₂ | 0 | |
| This compound | 10 | Iron/H₂O₂ | ||
| 50 | Iron/H₂O₂ | |||
| 100 | Iron/H₂O₂ | |||
| N-acetylcysteine (NAC) | - | Iron/H₂O₂ |
Assessment of Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a substrate that releases a fluorescent or colorimetric product upon cleavage.
Experimental Protocol: Caspase-3 Activity Assay
-
Induce Apoptosis: Treat cells with conditions known to induce apoptosis (e.g., high iron concentration, etoposide) in the presence or absence of this compound.
-
Cell Lysis: After treatment, lyse the cells to release intracellular contents.
-
Caspase-3 Assay: Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).
-
Measurement: Incubate and then measure the absorbance (405 nm for pNA) or fluorescence (Ex/Em ~380/440 nm for AMC).
Data Presentation:
| Treatment | This compound Conc. (µM) | Apoptosis Inducer | Caspase-3 Activity (Fold Change vs. Control) |
| Untreated Control | 0 | None | 1.0 |
| Inducer Only | 0 | Iron/Etoposide | |
| This compound + Inducer | 10 | Iron/Etoposide | |
| 50 | Iron/Etoposide | ||
| 100 | Iron/Etoposide |
Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Co-staining with a viability dye like propidium iodide (PI) allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V Staining
-
Cell Treatment: Treat cells as described for the caspase-3 assay.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI.
-
Flow Cytometry: Incubate for 15 minutes at room temperature in the dark and then analyze by flow cytometry.
Data Presentation:
| Treatment | This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | 0 | |||
| Inducer Only | 0 | |||
| This compound + Inducer | 10 | |||
| 50 | ||||
| 100 |
Visualization of Cellular Pathways and Experimental Workflows
Signaling Pathways
Iron Homeostasis and the Effect of this compound
Caption: Cellular iron uptake and the proposed mechanism of this compound.
Oxidative Stress and Apoptosis Pathways Modulated by Iron Chelation
Caption: Iron-induced oxidative stress leading to apoptosis and its inhibition by this compound.
Experimental Workflows
Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing the in vitro iron-chelating activity of this compound.
Workflow for Cellular Evaluation of this compound
Caption: Workflow for evaluating the cellular effects of this compound.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the systematic evaluation of this compound as a potential iron-chelating agent. By employing these standardized methods, researchers can obtain robust and reproducible data on this compound's efficacy in sequestering iron, mitigating oxidative stress, and influencing cellular viability and apoptosis. This will be crucial for elucidating its mechanism of action and assessing its therapeutic potential for iron-overload related pathologies.
References
- 1. Siderophore Detection assay [protocols.io]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. New Iron Metabolic Pathways and Chelation Targeting Strategies Affecting the Treatment of All Types and Stages of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tenellin Production in Beauver-ia spp.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance Tenellin yield in submerged fermentation of Beauveria spp..
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the submerged fermentation of Beauveria spp. for this compound production.
Q1: My this compound yield is consistently low. What are the most critical factors to investigate?
A1: Low this compound yield can be attributed to several factors. Systematically evaluate the following:
-
Culture Medium Composition: The type and concentration of carbon and nitrogen sources are crucial. While Beauveria can utilize a range of nutrients, the optimal ratio is key for directing metabolic flux towards this compound production.
-
pH of the Medium: The pH of the culture medium influences nutrient uptake and enzyme activity essential for secondary metabolite biosynthesis. The optimal pH for Beauveria bassiana growth and sporulation is generally between 5.2 and 7.0.
-
Fermentation Temperature: Temperature affects fungal growth and enzyme kinetics. The optimal temperature for Beauveria bassiana growth is typically between 25-27°C.
-
Aeration and Agitation: Adequate oxygen supply is critical for the growth of this aerobic fungus and for the oxidative steps in the this compound biosynthetic pathway. Agitation ensures homogenous distribution of nutrients and oxygen, but excessive shear stress can damage the mycelia.
-
Fungal Morphology: The morphology of the fungus in submerged culture (pellets vs. dispersed mycelium) significantly impacts nutrient and oxygen transfer, which in turn affects secondary metabolite production.
Q2: I'm observing poor biomass growth. How does this impact this compound production?
A2: Poor biomass is a common reason for low secondary metabolite yields. This compound is a secondary metabolite, meaning its production typically occurs after the primary growth phase. Therefore, achieving a healthy biomass is a prerequisite for high this compound yields. To troubleshoot poor biomass:
-
Inoculum Quality: Ensure you are starting with a healthy and viable inoculum of the correct concentration.
-
Nutrient Limitation: Re-evaluate your media composition. Key nutrients like carbon, nitrogen, and essential minerals might be limiting.
-
Suboptimal Physical Parameters: Verify that the pH, temperature, and aeration are within the optimal ranges for Beauveria growth.
Q3: My Beauveria culture is forming large, dense pellets. Is this morphology optimal for this compound production?
A3: Not necessarily. While pellet formation can reduce the viscosity of the fermentation broth, large and dense pellets can suffer from mass transfer limitations. The core of the pellet may experience oxygen and nutrient depletion, leading to reduced metabolic activity and lower this compound production. The ideal morphology is often small, loose pellets or a dispersed mycelial form, which maximizes the surface area for nutrient uptake and oxygen transfer. To influence morphology:
-
Inoculum Concentration: A higher inoculum concentration can sometimes lead to more dispersed growth.
-
Agitation Speed: Higher agitation speeds can break up large pellets, but be mindful of shear stress.
-
Media Composition: Certain media components can influence pellet formation.
Q4: How can I confirm that my fermentation is actually producing this compound?
A4: The most reliable method for confirming and quantifying this compound production is High-Performance Liquid Chromatography (HPLC). You will need to extract the this compound from the fermentation broth and mycelium, typically using an organic solvent like ethyl acetate, and then analyze the extract using a validated HPLC method with a suitable standard for comparison.
Q5: What is the general timeline for this compound production in a batch fermentation?
A5: this compound production is typically growth-phase dependent. You can expect a lag phase in the first 24-48 hours, followed by a logarithmic growth phase where biomass increases rapidly. This compound production usually commences in the late logarithmic or stationary phase, as the fungus shifts its metabolism from primary growth to secondary metabolite production. The exact timing will vary depending on the specific strain and fermentation conditions.
Data on Fermentation Parameters
The following tables summarize the impact of various fermentation parameters on Beauveria spp. growth and secondary metabolite production, based on available literature. Note that direct quantitative data for this compound yield is limited, and much of the data pertains to biomass or spore production, which are often used as proxies for overall metabolic activity.
Table 1: Effect of Carbon Source on Beauveria bassiana Biomass Production
| Carbon Source | Concentration (g/L) | Biomass ( g/250 mL) |
| Starch | 35 | Not specified, but noted as best |
| Sucrose | Not specified | 4.44 |
| Fructose | Not specified | 3.16 |
| Dextrose | 15-30 | Not specified |
Note: Data extracted from studies on biomass production, not directly on this compound yield.
Table 2: Effect of Nitrogen Source on Beauveria bassiana Biomass Production
| Nitrogen Source | Concentration (%) | Biomass ( g/250 mL) |
| Potassium Nitrate (KNO₃) | 0.4 | 5.00 |
| Ammonium Nitrate (NH₄NO₃) | 0.4 | 4.12 |
| Sodium Nitrate (NaNO₃) | Not specified | Not specified |
| Ammonium Sulfate ((NH₄)₂SO₄) | Not specified | Not specified |
Note: Data extracted from studies on biomass production, not directly on this compound yield.
Table 3: Optimized Physical Parameters for Beauveria spp. in Submerged Culture
| Parameter | Optimal Range | Species | Reference |
| Temperature | 25-27 °C | B. bassiana | [1] |
| Initial pH | 5.2 - 7.0 | B. bassiana | [1] |
| Agitation | 140 - 200 rpm | B. neobassiana / B. bassiana | [2] |
Experimental Protocols
Protocol 1: Submerged Fermentation of Beauveria neobassiana for this compound Production
This protocol is adapted from a study that successfully isolated Tenellins from Beauveria neobassiana.
1. Inoculum Preparation: a. Culture Beauveria neobassiana on Potato Dextrose Agar (PDA) plates for 7 days at 25°C. b. Using a sterile cork borer (7 mm diameter), transfer 5 mycelial plugs into a 500 mL Erlenmeyer flask containing 200 mL of sterile Potato Dextrose Broth (PDB; 24 g/L). c. Incubate the inoculum culture at 23°C on a rotary shaker at 140 rpm for 3-5 days.
2. Submerged Fermentation: a. Prepare the main culture flasks (e.g., 500 mL Erlenmeyer flasks containing 200 mL of PDB). b. Inoculate the main culture flasks with a 10% (v/v) of the inoculum culture. c. Incubate the main culture at 23°C and 140 rpm. d. Monitor the fermentation progress (e.g., glucose consumption, biomass) over time. This compound production is expected in the late-logarithmic to stationary phase.
3. Extraction of this compound: a. After the desired fermentation time, separate the mycelium from the culture broth by filtration. b. Extract the mycelium and the culture filtrate separately with an equal volume of ethyl acetate. c. Agitate the mixture vigorously and allow the phases to separate. d. Collect the organic (ethyl acetate) phase, which contains the this compound. e. Evaporate the solvent under reduced pressure to obtain the crude extract.
Protocol 2: Recommended HPLC Method for this compound Quantification
This is a general-purpose HPLC method suitable for the analysis of secondary metabolites like this compound. Method validation and optimization will be required for specific applications.
1. HPLC System and Column:
- HPLC system with a UV detector.
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase:
- A gradient elution is recommended to separate this compound from other metabolites.
- Solvent A: Water with 0.1% formic acid.
- Solvent B: Acetonitrile with 0.1% formic acid.
- A starting gradient could be 10% B, increasing to 90% B over 20-30 minutes.
3. Detection:
- Monitor the elution profile at a wavelength where this compound has maximum absorbance (this will need to be determined by a UV scan of a purified standard).
4. Quantification:
- Prepare a standard curve using a purified this compound standard of known concentrations.
- Inject the extracted samples and quantify the this compound peak by comparing its area to the standard curve.
Visualizations
Signaling Pathway for Secondary Metabolite Biosynthesis
References
Technical Support Center: Overcoming Low Solubility of Tenellin in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the low aqueous solubility of Tenellin. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to facilitate the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous versus organic solvents?
A1: this compound is a hydrophobic molecule and, as such, exhibits poor solubility in aqueous solutions like water or phosphate-buffered saline (PBS). Conversely, it is readily soluble in organic solvents.[1][2][3] For preparing stock solutions, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol are recommended.[1][2]
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What is causing this and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a concentrated organic stock solution is rapidly diluted into an aqueous medium where it is less soluble. To prevent this, consider the following troubleshooting steps:
-
Optimize the dilution process: Instead of a single large dilution, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the aqueous buffer to avoid localized high concentrations that can trigger precipitation.
-
Lower the final concentration: Your target experimental concentration may exceed this compound's solubility limit in the final aqueous medium. Try testing a lower concentration range.
-
Adjust the co-solvent percentage: A slight increase in the final percentage of DMSO in your assay can help maintain solubility. However, it is crucial to first determine the tolerance of your specific cell line or assay, as DMSO can have cytotoxic effects at higher concentrations. For most cell-based assays, the final DMSO concentration should be kept below 0.5%.
-
Pre-warm the aqueous medium: Some compounds are more soluble at slightly elevated temperatures. Pre-warming your cell culture medium or buffer to 37°C before adding the this compound stock solution may help.
Q3: I am observing inconsistent or lower-than-expected potency in my biological assays with this compound. Could this be related to its solubility?
A3: Yes, poor solubility is a common reason for inconsistent and seemingly low potency in biological assays. If this compound is not fully dissolved, the actual concentration available to interact with the biological target is unknown and lower than the nominal concentration you prepared. This can lead to underestimation of its true efficacy. Ensuring complete solubilization is critical for accurate and reproducible results.
Q4: How should I store this compound stock solutions to ensure stability?
A4: this compound powder should be stored at -20°C for long-term stability. Once dissolved in an organic solvent like DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). It is generally not recommended to store this compound in aqueous solutions for extended periods due to the risk of degradation and microbial growth.
Data Summary: this compound Solubility
While specific quantitative solubility data for this compound in various aqueous buffers is limited in publicly available literature, the following table summarizes its known solubility characteristics and provides a general guide for preparing stock solutions.
| Solvent | Solubility | Concentration for Stock Solution Preparation |
| Dimethyl Sulfoxide (DMSO) | Soluble | Up to 10 mM |
| Dimethylformamide (DMF) | Soluble | Up to 10 mM |
| Ethanol | Soluble | Up to 10 mM |
| Methanol | Soluble | Up to 10 mM |
| Water | Poorly Soluble | Not Recommended for Stock Solutions |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Not Recommended for Stock Solutions |
Stock Solution Preparation Example (for a 10 mM stock in DMSO): To prepare a 10 mM stock solution of this compound (Molecular Weight: 369.4 g/mol ), you would dissolve 3.694 mg of this compound in 1 mL of DMSO. The table below provides volumes for preparing common stock concentrations.
| Desired Stock Concentration | Mass of this compound for 1 mL of Solvent |
| 1 mM | 0.369 mg |
| 5 mM | 1.847 mg |
| 10 mM | 3.694 mg |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution into aqueous media for cell-based assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 3.694 mg of this compound).
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: General Guideline for Enhancing this compound Solubility with Co-solvents
This protocol provides a general framework for using a co-solvent to increase the solubility of this compound in an aqueous buffer for biochemical or biophysical assays where a higher final solvent concentration may be tolerated.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer of choice (e.g., PBS, Tris buffer)
-
Co-solvent (e.g., ethanol, propylene glycol)
-
Vortex mixer
Procedure:
-
Determine Final Co-solvent Concentration: Decide on the final concentration of the co-solvent that is compatible with your experimental system. This often requires optimization and should be based on the tolerance of your assay components.
-
Prepare Co-solvent/Buffer Mixture: Prepare the final aqueous buffer containing the desired percentage of the co-solvent. For example, to make a buffer with 10% ethanol, mix 9 parts of your aqueous buffer with 1 part of ethanol.
-
Dilution of this compound Stock: Add the this compound stock solution dropwise to the co-solvent/buffer mixture while vortexing or stirring vigorously. This gradual addition and rapid mixing are key to preventing precipitation.
-
Final Concentration Adjustment: Adjust the final volume with the co-solvent/buffer mixture to achieve the desired final concentration of this compound.
-
Control Preparation: Always prepare a vehicle control containing the same final concentration of DMSO and the co-solvent in the aqueous buffer to account for any effects of the solvents on your assay.
Protocol 3: General Guideline for this compound Solubilization using Cyclodextrins
This protocol outlines a general method for preparing a this compound-cyclodextrin inclusion complex to enhance its aqueous solubility. The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) and the molar ratio of this compound to cyclodextrin may require optimization.
Materials:
-
This compound
-
Cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Lyophilizer (optional)
Procedure:
-
Molar Ratio Selection: Based on preliminary experiments or literature on similar compounds, select a molar ratio of this compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin. The concentration will depend on the desired final concentration of this compound and the selected molar ratio.
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Allow the mixture to stir at room temperature for 24-48 hours to facilitate the formation of the inclusion complex. The container should be sealed to prevent evaporation.
-
Filtration: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved this compound. The filtrate contains the water-soluble this compound-cyclodextrin complex.
-
Quantification (Optional but Recommended): Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to ascertain the extent of solubility enhancement.
-
Lyophilization (Optional): For a solid form of the complex, the filtered solution can be freeze-dried (lyophilized). The resulting powder can be stored and later reconstituted in aqueous media.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental procedures and the biological context of this compound's activity, the following diagrams have been generated.
References
Technical Support Center: Troubleshooting Tenellin Purification by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Tenellin using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a yellow pigment and secondary metabolite produced by entomopathogenic fungi of the genus Beauveria. It belongs to the 4-hydroxypyridone class of compounds.[1][2] Purification of this compound is crucial for studying its biological activities, which include cytotoxic and antibiofilm properties, and for its potential development as a therapeutic agent.[1][3]
Q2: What are the general steps for purifying this compound from a fungal culture?
The general workflow for this compound purification involves:
-
Fungal Fermentation: Culturing a this compound-producing Beauveria strain in a suitable liquid or solid medium.
-
Extraction: Extracting the fungal biomass and/or culture broth with an organic solvent like ethyl acetate or acetone.[4]
-
Concentration: Evaporating the solvent to obtain a crude extract.
-
Column Chromatography: Purifying this compound from the crude extract using column chromatography.
-
Fraction Analysis: Analyzing the collected fractions for the presence and purity of this compound, typically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q3: What are the key properties of this compound relevant to its purification?
Understanding the physicochemical properties of this compound is essential for its successful purification.
| Property | Value/Description | Implication for Purification |
| Molecular Formula | C₂₁H₂₃NO₅ | Affects molecular weight and polarity. |
| Appearance | Yellow Pigment | Allows for visual tracking during chromatography. |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and ethyl acetate. | Guides the choice of extraction and mobile phase solvents. |
| Chemical Class | 4-hydroxypyridone | The pyridone ring influences its polarity and potential for interactions with the stationary phase. This class of compounds can be sensitive to pH extremes. |
Q4: How stable is this compound during the purification process?
While specific stability data for this compound is limited, information on its chemical class (4-hydroxypyridones) suggests the following:
-
pH: 4-hydroxypyridone structures are generally more stable in neutral to slightly acidic conditions. They can be unstable in strongly alkaline or acidic conditions. It is advisable to avoid extreme pH during extraction and chromatography.
-
Temperature: As with many natural products, prolonged exposure to high temperatures should be avoided to prevent degradation. Room temperature is generally suitable for purification, but storage of the purified compound should be at low temperatures (-20°C is recommended for long-term storage).
-
Light: this compound is a colored pigment and may be light-sensitive. It is good practice to protect the crude extract and purified fractions from direct light by using amber vials or covering glassware with aluminum foil.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound.
Problem 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Ensure the fungal culture has reached optimal growth for this compound production. Use an appropriate solvent (e.g., ethyl acetate) and ensure thorough extraction of the fungal biomass and broth. |
| This compound Degradation | As this compound is a 4-hydroxypyridone, it may be sensitive to acidic conditions of standard silica gel. Consider using neutral silica gel or deactivating the silica gel with a small amount of a base like triethylamine in the mobile phase. Also, protect your sample from light and high temperatures. |
| Incorrect Mobile Phase | The polarity of the mobile phase may be too high, causing this compound to elute too quickly with other impurities, or too low, resulting in it not eluting at all. Optimize the solvent system using TLC first to achieve a good separation and an Rf value of ~0.3 for this compound. |
| Column Overloading | Loading too much crude extract onto the column can lead to poor separation and broad, overlapping bands. As a general rule, use a silica gel to crude extract weight ratio of at least 30:1 for good separation. |
Problem 2: Poor Separation of this compound from Impurities
| Possible Cause | Recommended Solution |
| Inappropriate Solvent System | The chosen mobile phase does not provide adequate resolution between this compound and co-eluting impurities. Perform a thorough TLC analysis with various solvent systems (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal conditions for separation. |
| Column Packing Issues | An improperly packed column with cracks, channels, or air bubbles will lead to uneven solvent flow and poor separation. Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. |
| Sample Loading Technique | Loading the sample in a large volume of solvent or disturbing the top of the silica bed can cause band broadening. Dissolve the crude extract in a minimal amount of a solvent that is not too polar and carefully apply it to the top of the column. For samples with poor solubility, dry loading is recommended. |
| Presence of Co-metabolites | Beauveria species produce other secondary metabolites that may have similar polarities to this compound, such as other pigments (e.g., oosporein) or related compounds like bassianin. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve the separation of compounds with close Rf values. |
Problem 3: this compound Band is Tailing or Streaking
| Possible Cause | Recommended Solution |
| Sample Overloading | Too much sample loaded onto the column can cause tailing. Reduce the amount of crude extract being purified. |
| Interactions with Silica Gel | The slightly acidic nature of silica gel can sometimes cause tailing of polar compounds like 4-hydroxypyridones. Using a neutral silica gel or adding a small amount of a modifier like triethylamine or acetic acid to the mobile phase can improve peak shape. |
| Incomplete Sample Dissolution | If the sample is not fully dissolved when loaded, it can lead to streaking. Ensure the crude extract is completely dissolved in the loading solvent. |
Experimental Protocols
Protocol 1: Preparation of Crude this compound Extract
-
Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with a this compound-producing strain of Beauveria sp. and incubate for 7-14 days with shaking.
-
Extraction: Separate the fungal mycelium from the culture broth by filtration.
-
Extract the mycelium and the broth separately with an equal volume of ethyl acetate twice.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a small layer of sand on top to protect the surface.
-
Wash the column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
Carefully apply the dissolved sample to the top of the column.
-
Alternatively, for dry loading, dissolve the crude extract in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Add this powder to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 100% hexane or a high hexane/ethyl acetate ratio).
-
Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient could be increasing concentrations of ethyl acetate in hexane, followed by methanol in ethyl acetate for more polar compounds.
-
The yellow band corresponding to this compound should be visible as it moves down the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume.
-
Monitor the separation by spotting fractions on a TLC plate and visualizing under UV light.
-
Combine the fractions that contain pure this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions to obtain purified this compound.
-
Visualizations
References
addressing instability of Tenellin under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of Tenellin under different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be kept at -20°C as a solid.[1][2] For short-term storage in solution, it is advisable to use a slightly acidic buffer (pH 4-6) and store at 4°C, protected from light.
Q2: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as ethanol, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2]
Q3: My this compound solution is changing color. What does this indicate?
A color change in your this compound solution, particularly a fading of its characteristic yellow color, likely indicates degradation. This compound's chromophore is susceptible to chemical modification under suboptimal pH and temperature conditions, leading to a loss of color.
Q4: I am observing a loss of bioactivity in my this compound samples. Could this be related to instability?
Yes, degradation of this compound can lead to a loss of its biological activity. The structural integrity of this compound is crucial for its function, and modifications due to pH or temperature-induced degradation can alter its interaction with biological targets.
Q5: What are the primary factors that influence the stability of this compound in solution?
The main factors affecting this compound's stability are pH, temperature, and exposure to light. Like many complex organic molecules, this compound is prone to hydrolysis and oxidation, processes that are often accelerated by non-optimal pH and elevated temperatures.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Symptoms:
-
Noticeable decrease in the concentration of this compound over a short period (hours to days) as measured by HPLC.
-
Visible fading of the yellow color of the solution.
-
Reduced biological activity in assays.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate pH | Adjust the pH of your solution to a slightly acidic range (pH 4-6) using a suitable buffer system (e.g., acetate or citrate buffer). Avoid neutral to alkaline pH, as this can accelerate degradation. |
| High Temperature | Prepare and store this compound solutions at low temperatures (2-8°C). For experiments at physiological temperatures (e.g., 37°C), prepare fresh solutions and use them promptly. |
| Exposure to Light | Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. Photodegradation can contribute to instability. |
| Presence of Oxidizing Agents | Ensure all solvents and reagents are free from peroxides and other oxidizing agents. Consider degassing solvents to remove dissolved oxygen. |
Issue 2: Inconsistent Results in this compound-Based Experiments
Symptoms:
-
High variability in experimental results between replicates.
-
Poor reproducibility of dose-response curves.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Solution Preparation | Standardize your solution preparation protocol. Always use freshly prepared solutions of this compound for critical experiments. |
| Stock Solution Degradation | Aliquot your stock solution of this compound in an appropriate solvent (e.g., DMSO) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Interaction with Media Components | Some components of cell culture media or assay buffers may affect this compound's stability. Perform a preliminary stability test of this compound in your specific experimental medium. |
Data on this compound Stability
The following tables provide representative data on the stability of this compound under various conditions. This data is based on general principles of stability for similar compounds and should be used as a guideline.
Table 1: Effect of pH on this compound Stability at 25°C
| pH | Half-life (t½) in hours (approx.) | Degradation Rate Constant (k) (h⁻¹) |
| 2.0 | 120 | 0.0058 |
| 4.0 | 200 | 0.0035 |
| 6.0 | 150 | 0.0046 |
| 7.4 | 48 | 0.0144 |
| 8.0 | 24 | 0.0289 |
| 10.0 | 5 | 0.1386 |
Table 2: Effect of Temperature on this compound Stability at pH 6.0
| Temperature (°C) | Half-life (t½) in hours (approx.) | Degradation Rate Constant (k) (h⁻¹) |
| 4 | 700 | 0.0010 |
| 25 | 150 | 0.0046 |
| 37 | 60 | 0.0116 |
| 50 | 15 | 0.0462 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by HPLC
This protocol outlines a method to determine the degradation kinetics of this compound at a specific pH and temperature.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffer solutions of desired pH
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with the desired buffer to a final concentration suitable for HPLC analysis.
-
Incubation: Aliquot the this compound solution into several vials and place them in a temperature-controlled environment.
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial and immediately quench the degradation by freezing or by diluting with a cold mobile phase.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC. A typical method would involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid). Monitor the elution at the wavelength of maximum absorbance for this compound (approximately 350 nm).
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the natural logarithm of the this compound concentration versus time. The degradation rate constant (k) is the negative of the slope of the linear regression. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Visualizations
This compound Stability Testing Workflow
Caption: Experimental workflow for assessing the stability of this compound.
Potential Degradation Pathway of this compound
References
optimizing HPLC separation of Tenellin from co-eluting metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Tenellin from co-eluting metabolites commonly found in fungal extracts.
Troubleshooting Guide
Co-elution of metabolites with this compound can compromise peak purity and quantification, hindering accurate analysis and purification. The following table outlines common issues encountered during the HPLC separation of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between this compound and other metabolites (e.g., Bassianin, Oosporein) | 1. Inappropriate mobile phase composition. 2. Gradient slope is too steep. 3. Unsuitable stationary phase. | 1. Adjust Mobile Phase: Modify the ratio of aqueous to organic solvent. Switching from acetonitrile to methanol, or vice versa, can alter selectivity. 2. Optimize Gradient: Employ a shallower gradient to increase the separation time between closely eluting peaks. 3. Change Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms. |
| Peak tailing for this compound | 1. Interaction with active sites on the silica backbone of the column. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a high-purity silica column or an end-capped column. 2. Reduce sample concentration. 3. Adjust Mobile Phase pH: The pH of the mobile phase should be at least one pH unit away from the pKa of this compound. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) can improve peak shape. |
| Broad peaks | 1. Large extra-column volume. 2. Column contamination or degradation. 3. Low flow rate. | 1. Minimize Tubing Length: Use shorter, narrower internal diameter tubing between the injector, column, and detector. 2. Column Maintenance: Flush the column with a strong solvent. If performance does not improve, replace the column. 3. Optimize Flow Rate: Increase the flow rate within the column's recommended operating pressure to reduce band broadening. |
| Ghost peaks or baseline noise | 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Air bubbles in the system. | 1. Use HPLC-grade solvents and freshly prepared mobile phases. Filter all solvents before use. 2. Implement a robust needle wash protocol. Include a strong solvent wash step in your sequence. 3. Degas the mobile phase thoroughly. |
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolites that co-elute with this compound?
A1: this compound is a polyketide-derived secondary metabolite produced by various fungi, notably Beauveria species. Common co-eluting metabolites from these sources include other polyketides and structurally related compounds such as Bassianin, Oosporein, and various this compound analogues like Prethis compound C, Protothis compound D, 15-hydroxythis compound, and Pyridovericin.[1][2][3][4][5] The specific co-eluting compounds will depend on the fungal strain and culture conditions.
Q2: I'm observing a shoulder on my this compound peak. How can I confirm if it's a co-eluting compound?
A2: A peak shoulder is a strong indication of co-elution. To confirm, you can employ a photodiode array (PDA) or diode array detector (DAD) to check for peak purity. If the UV-Vis spectra across the peak are not identical, it indicates the presence of more than one compound. Mass spectrometry (MS) is another powerful tool to identify if multiple mass-to-charge ratios (m/z) are present within the single chromatographic peak.
Q3: How can I systematically optimize my HPLC method for better separation of this compound?
A3: A systematic approach to method optimization is crucial. Start by adjusting the mobile phase composition, as this often has the most significant impact on selectivity. Experiment with different organic modifiers (acetonitrile vs. methanol) and adjust the gradient slope. If co-elution persists, consider changing the stationary phase to one with a different chemistry. Finally, fine-tuning parameters like flow rate and column temperature can provide further improvements in resolution.
Q4: What type of HPLC column is best suited for this compound separation?
A4: A C18 reversed-phase column is a good starting point for separating moderately polar compounds like this compound. However, for complex mixtures with closely related analogues, a phenyl-hexyl or a polar-embedded C18 column might offer better selectivity due to different interaction mechanisms with the analytes.
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a general starting point for the analysis of this compound in a fungal extract. Optimization will likely be required based on the specific sample matrix and co-eluting compounds.
1. Sample Preparation:
-
Extract the fungal biomass or culture filtrate with a suitable organic solvent (e.g., ethyl acetate or methanol).
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 290 nm and 350 nm |
| Injection Volume | 10 µL |
Protocol for Optimizing Separation of this compound from a Co-eluting Metabolite
This protocol outlines a systematic approach to resolve a known co-eluting peak with this compound.
1. Initial Assessment:
-
Run your standard HPLC method and confirm co-elution using a PDA/DAD detector or MS.
2. Mobile Phase Optimization:
-
Solvent Type: If using acetonitrile as the organic modifier, prepare a new mobile phase B with methanol and 0.1% formic acid. Run the same gradient and compare the chromatograms.
-
Gradient Slope: If the peaks are still not resolved, return to the original organic modifier and decrease the gradient slope. For example, extend the gradient time from 30 minutes to 45 or 60 minutes.
3. Stationary Phase Screening:
-
If mobile phase optimization is unsuccessful, select a column with a different stationary phase. A good alternative to C18 for aromatic compounds like this compound is a phenyl-hexyl column.
-
Equilibrate the new column with your initial mobile phase conditions and inject the sample using the optimized gradient from the previous step.
4. Temperature and Flow Rate Adjustments:
-
Minor improvements in resolution can sometimes be achieved by adjusting the column temperature (e.g., trying 25 °C and 35 °C) and flow rate (e.g., trying 0.8 mL/min and 1.2 mL/min).
Visualizations
Caption: A workflow for troubleshooting poor HPLC peak resolution.
Caption: Relationship between HPLC parameters and peak resolution.
References
- 1. Rapid analysis of insecticidal metabolites from the entomopathogenic fungus Beauveria bassiana 331R using UPLC-Q-Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The secondary metabolites from Beauveria bassiana PQ2 inhibit the growth and spore germination of Gibberella moniliformis LIA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
minimizing degradation of Tenellin during extraction and storage
Welcome to the technical support center for Tenellin. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of this compound during extraction and storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Extraction & Purification
Q1: My this compound yield from Beauveria bassiana culture is lower than expected. What are the potential causes and how can I improve it?
A1: Low yields of this compound can stem from several factors related to fungal culture, extraction, and purification. Here’s a troubleshooting guide to help you optimize your yield:
-
Fungal Culture Conditions: The production of secondary metabolites like this compound is highly dependent on the growth conditions of the fungus.[1]
-
Media Composition: Ensure your culture medium is optimized for secondary metabolite production. While standard media like Potato Dextrose Broth (PDB) are used, nutrient limitations (e.g., nitrogen or carbon) can sometimes trigger secondary metabolism. Experiment with different media compositions to find the optimal conditions for your Beauveria strain.
-
Growth Phase: this compound production is often growth-phase dependent. Harvesting too early or too late can result in a lower yield. Conduct a time-course experiment to identify the peak production phase for your specific culture conditions.
-
Environmental Factors: Temperature, pH, and aeration can significantly impact fungal metabolism. Ensure these parameters are controlled and optimized for your fungal strain. Some studies suggest that growing cultures in the dark can increase the production of certain fungal metabolites.[1]
-
-
Extraction Efficiency: The choice of solvent and extraction method is critical for maximizing yield.
-
Solvent Selection: this compound is soluble in solvents like ethanol, methanol, dimethylformamide (DMF), and DMSO.[2] For extraction from fungal mycelia and culture filtrate, a common approach is a sequential extraction using a polar solvent like acetone or methanol, followed by a liquid-liquid extraction with a less polar solvent such as ethyl acetate.[3][4] If your yield is low, consider experimenting with different solvent systems.
-
Incomplete Cell Lysis: For intracellular this compound, ensure complete disruption of the fungal mycelia. Sonication or grinding the mycelia in the presence of the extraction solvent can improve the release of the compound.
-
Extraction Time and Temperature: Ensure sufficient extraction time to allow the solvent to penetrate the fungal biomass. While slightly elevated temperatures can increase extraction efficiency, be cautious as excessive heat can lead to degradation.
-
-
Purification Losses: Significant amounts of this compound can be lost during the purification process.
-
Column Overloading: Overloading your preparative HPLC column can lead to poor separation and loss of product. Determine the optimal sample load for your column to ensure good resolution.
-
Fraction Collection: Ensure your fraction collection parameters are optimized to capture the entire this compound peak without excessive contamination from neighboring peaks.
-
Compound Degradation During Purification: Prolonged exposure to certain solvents or pH conditions during purification can lead to degradation. Minimize the time your sample spends in solution and on the column.
-
Q2: I'm observing degradation of this compound during my extraction and purification workflow. How can I minimize this?
A2: this compound, being a polyketide with a 2-pyridone core and a dienone side chain, is susceptible to degradation. Here are some strategies to minimize degradation:
-
Work at Low Temperatures: Perform all extraction and purification steps at low temperatures (e.g., 4°C) whenever possible to reduce the rate of chemical reactions that lead to degradation.
-
Protect from Light: The dienone side chain of this compound may be susceptible to photodegradation. Protect your samples from light by using amber glassware or covering your containers with aluminum foil.
-
Maintain a Neutral to Slightly Acidic pH: While specific data on this compound's pH stability is limited, many natural products are more stable in slightly acidic to neutral conditions. Avoid strongly acidic or alkaline conditions during extraction and purification unless necessary for a specific step, and neutralize immediately afterward. The addition of 0.1% formic acid to the mobile phase during HPLC is a common practice and can help maintain a stable pH.
-
Use High-Purity Solvents: Impurities in solvents can catalyze degradation reactions. Always use high-purity, HPLC-grade solvents.
-
Minimize Oxygen Exposure: The polyunsaturated side chain of this compound could be prone to oxidation. While not always practical, working under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation, especially for long-term storage of the purified compound.
-
Add Antioxidants: For particularly sensitive extractions, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent may be considered, but be mindful of potential interference with downstream applications.
Storage
Q3: What are the optimal conditions for long-term storage of purified this compound?
A3: For long-term storage, it is crucial to minimize factors that can lead to degradation. Based on general principles for storing fungal secondary metabolites and the known solubility of this compound, the following conditions are recommended:
-
Temperature: Store purified this compound at low temperatures. For long-term storage, -20°C is recommended, and for maximum stability, -80°C is ideal. Avoid repeated freeze-thaw cycles.
-
Solvent: this compound is soluble in ethanol, methanol, DMF, and DMSO. For long-term storage in solution, DMSO is a common choice. However, be aware that some compounds can degrade in DMSO over time, especially if water is present. If using DMSO, ensure it is of high purity and anhydrous. Aliquot your stock solution to avoid repeated warming and cooling of the entire stock.
-
Solid Form: If possible, storing this compound as a dry, solid powder is often the most stable option. Lyophilization can be a good method to obtain a dry powder. Store the solid in a tightly sealed, amber vial at -20°C or -80°C with a desiccant to protect from moisture.
-
Light and Oxygen: Protect stored this compound, both in solid form and in solution, from light and oxygen. Use amber vials and consider flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q4: I have my this compound stored in a DMSO solution at -20°C. How can I check for degradation over time?
A4: To monitor the stability of your stored this compound solution, you can use a stability-indicating HPLC-UV method.
-
Establish a Baseline: When you first prepare your this compound stock solution, run an HPLC-UV analysis to obtain a baseline chromatogram. Record the retention time and peak area of the this compound peak.
-
Periodic Analysis: At regular intervals (e.g., every 3, 6, or 12 months), thaw an aliquot of your stock solution and re-analyze it using the same HPLC-UV method.
-
Compare Chromatograms: Compare the new chromatogram to the baseline. Look for:
-
A decrease in the peak area of this compound, which would indicate degradation.
-
The appearance of new peaks, which could be degradation products.
-
-
Quantify Degradation: You can quantify the percentage of this compound remaining by comparing the peak area at each time point to the baseline peak area.
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Application | Notes |
| Acetone, Ethyl Acetate | Extraction | Commonly used for initial extraction from fungal biomass and culture filtrate. |
| Methanol, Acetonitrile | HPLC Analysis | Used as mobile phase components for analytical and preparative HPLC. Often with 0.1% formic acid. |
| Ethanol, Methanol, DMSO | Solubilization | Good for dissolving purified this compound for bioassays and storage. |
| DMSO (anhydrous) | Long-term Storage | Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Atmosphere | Light Condition | Duration |
| Solid (Powder) | -20°C to -80°C | Inert (optional) | Dark | Long-term (years) |
| Solution (DMSO) | -20°C to -80°C | Inert (optional) | Dark | Mid- to Long-term |
| Solution (Other) | -20°C to -80°C | Inert (optional) | Dark | Short- to Mid-term |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound from Beauveria bassiana
This protocol is a general guideline based on methods described in the literature. Optimization for your specific fungal strain and culture conditions may be necessary.
-
Harvesting: After cultivating B. bassiana in a suitable liquid medium (e.g., PDB), separate the mycelia from the culture broth by vacuum filtration.
-
Extraction of Mycelia: a. Transfer the mycelial mass to a flask. b. Add acetone to the mycelia and sonicate for 30 minutes at a controlled temperature (e.g., <40°C). c. Filter the mixture to collect the acetone extract. d. Repeat the acetone extraction of the mycelia. e. Combine the acetone extracts and evaporate the solvent under reduced pressure to obtain a semi-solid residue. f. Redissolve the residue in water and perform a liquid-liquid extraction with ethyl acetate. g. Collect the ethyl acetate phase, dry it over anhydrous sodium sulfate, and evaporate to dryness.
-
Extraction of Culture Filtrate: a. Perform a liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. b. Repeat the extraction. c. Combine the ethyl acetate phases, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
Partial Purification: a. The dried extracts from the mycelia and filtrate can be combined or analyzed separately. b. Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). c. Analyze the extract by HPLC to confirm the presence of this compound. d. For further purification, preparative HPLC is recommended.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to monitor this compound degradation.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is a common starting point.
-
Forced Degradation Studies: To generate potential degradation products and validate the method's stability-indicating capability, perform forced degradation studies on a solution of purified this compound.
-
Acid Hydrolysis: Treat with a mild acid (e.g., 0.1 M HCl) at a controlled temperature.
-
Base Hydrolysis: Treat with a mild base (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidation: Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80°C).
-
Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber).
-
-
Method Development: a. Inject the stressed samples into the HPLC system. b. Optimize the mobile phase gradient to achieve good separation between the parent this compound peak and any degradation product peaks. c. The method is considered stability-indicating if all degradation product peaks are well-resolved from the this compound peak.
-
Quantification: Create a calibration curve using standards of purified this compound of known concentrations to quantify the amount of this compound in your samples.
Visualizations
Caption: Workflow for this compound extraction and purification.
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
Technical Support Center: Enhancing Tenellin Biosynthetic Gene Cluster Expression
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the expression of the Tenellin biosynthetic gene cluster (BGC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist you in your research.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments aimed at increasing this compound yield.
Q1: My heterologous expression of the this compound BGC in Aspergillus oryzae results in very low or no this compound production. What are the possible causes and solutions?
A: Low or no yield in a heterologous host is a common challenge. Here are several troubleshooting steps:
-
Incomplete Gene Cluster: Ensure that the entire this compound BGC has been cloned and transformed. The authentic heterologous expression of the this compound synthetase requires the co-expression of an enoyl reductase, often designated as orf3 in the native host, Beauveria bassiana. Without this, the polyketide chain assembly can be erroneous, leading to the production of incorrect metabolites instead of this compound precursors.
-
Promoter Strength and Induction: Verify that the promoters used to drive the expression of the BGC genes are active and strong in Aspergillus oryzae. If you are using inducible promoters, ensure that the induction conditions (e.g., inducer concentration, timing of addition) are optimized.
-
Codon Optimization: While fungi have relatively similar codon usage, optimizing the codons of the this compound BGC genes for Aspergillus oryzae can sometimes improve translation efficiency.
-
Precursor Availability: this compound biosynthesis requires specific precursors derived from primary metabolism. Ensure that the culture medium provides sufficient building blocks. Supplementation with precursors like L-tyrosine and a source for acetate units (e.g., glucose) may enhance production.
-
Sub-optimal Culture Conditions: Optimize fermentation parameters such as temperature, pH, aeration, and culture time. These factors can significantly impact secondary metabolite production.
Q2: I am trying to overexpress the pathway-specific transcription factor tenS in Beauveria bassiana, but I'm not seeing a significant increase in this compound production. What should I check?
A: Overexpression of a pathway-specific activator is a powerful strategy, but several factors can limit its effectiveness:
-
Expression Level of tenS: Confirm the successful overexpression of tenS at both the transcript and protein levels using techniques like RT-qPCR and Western blotting. Insufficient overexpression will not lead to a significant increase in BGC expression.
-
Functionality of the Overexpressed tenS: Ensure that the expressed transcription factor is functional. N- or C-terminal tags used for detection could interfere with its activity.
-
Rate-Limiting Steps Downstream: Even with an abundance of the activator, other factors can become rate-limiting. This could include the availability of precursors, the activity of the biosynthetic enzymes themselves, or feedback inhibition from this compound or its intermediates.
-
Global Regulatory Effects: Secondary metabolism is often controlled by global regulators that can override the effect of a pathway-specific activator, especially under certain culture conditions.
Q3: My co-culture of Beauveria bassiana with another microorganism is not inducing this compound production. What could be the reason?
A: Co-culture-mediated induction of silent BGCs is a complex process. Here's what to consider:
-
Choice of Co-culture Partner: Not all microbial interactions will induce the this compound BGC. The induction is often specific to the competing or interacting species. Experiment with different co-culture partners, including bacteria and other fungi isolated from the same ecological niche as Beauveria bassiana.
-
Culture Conditions: The composition of the culture medium and the physical setup of the co-culture (e.g., direct contact vs. separated by a membrane) can dramatically influence the outcome.
-
Timing of Inoculation: The growth stage at which the two microorganisms are introduced to each other can be critical for the induction of secondary metabolism.
-
Silent BGC in the Wild-Type Strain: It's possible that the specific wild-type strain of Beauveria bassiana you are using has a tightly regulated or non-functional this compound BGC under laboratory conditions.
Q4: I am using epigenetic modifiers to activate the this compound BGC, but the results are inconsistent. How can I improve reproducibility?
A: Epigenetic modification can be a powerful but sometimes unpredictable tool. To improve consistency:
-
Concentration and Exposure Time: The concentration of the epigenetic modifier (e.g., 5-azacytidine, suberoylanilide hydroxamic acid) and the duration of exposure are critical parameters. Perform a dose-response and time-course experiment to find the optimal conditions for your strain.
-
Toxicity of Modifiers: Epigenetic modifiers can be toxic to the fungus at higher concentrations, which can negatively impact growth and overall metabolite production. Monitor the health of your culture during the experiment.
-
Stability of Modifiers: Some epigenetic modifiers are unstable in culture media. Ensure you are using fresh solutions and consider the stability of the compound under your experimental conditions.
-
Combined Treatments: In some cases, a combination of different epigenetic modifiers (e.g., a DNA methyltransferase inhibitor and a histone deacetylase inhibitor) can have a synergistic effect.
Quantitative Data on this compound Production
While comprehensive comparative data is scarce in the literature, the following table summarizes reported yields of this compound and related precursors under different expression strategies. This data can serve as a benchmark for your experiments.
| Expression Strategy | Host Organism | Product | Yield (mg/L) | Reference |
| Heterologous Expression | Aspergillus oryzae M-2-3 | This compound | 243 | [1] |
| Native Producer | Beauveria bassiana | This compound | ~48 | [1] |
| Heterologous Expression (without orf3) | Aspergillus oryzae M-2-3 | Acyl tetramic acids | Not Quantified |
Note: The yield in the native producer is an approximation based on the reported five-fold increase in the heterologous host.
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at enhancing this compound BGC expression.
Protocol 1: Heterologous Expression of the this compound BGC in Aspergillus oryzae
This protocol outlines the general steps for expressing the this compound BGC in A. oryzae.
-
Vector Construction:
-
Amplify the entire this compound BGC, including the essential orf3 gene, from Beauveria bassiana genomic DNA using high-fidelity polymerase.
-
Clone the BGC into an Aspergillus expression vector under the control of a strong, inducible, or constitutive promoter suitable for A. oryzae (e.g., amyB promoter).
-
Include a selectable marker for fungal transformation (e.g., argB, pyrG).
-
-
Protoplast Preparation from A. oryzae:
-
Inoculate A. oryzae spores into DPY medium and incubate at 28°C with shaking.
-
Harvest the mycelia by filtration and wash with a sterile osmotic stabilizer solution (e.g., 0.6 M KCl).
-
Resuspend the mycelia in a lytic enzyme solution (e.g., Yatalase, Glucanex) in the osmotic stabilizer and incubate with gentle shaking to generate protoplasts.
-
Filter the protoplast suspension through sterile glass wool to remove mycelial debris and collect the protoplasts by centrifugation.
-
-
Transformation:
-
Resuspend the protoplasts in an STC buffer (Sorbitol, Tris-HCl, CaCl2).
-
Add the expression vector DNA to the protoplast suspension and incubate on ice.
-
Add PEG-calcium solution and incubate at room temperature.
-
Plate the transformation mixture onto selective agar medium overlaid with a top agar containing an osmotic stabilizer.
-
-
Screening and Analysis:
-
Incubate the plates until transformants appear.
-
Isolate individual transformants and cultivate them in a liquid medium suitable for secondary metabolite production.
-
Extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).
-
Analyze the extracts for the presence of this compound and its precursors using HPLC and LC-MS.
-
Protocol 2: Overexpression of a Transcription Factor in Beauveria bassiana
This protocol provides a general workflow for overexpressing a transcription factor like tenS.
-
Vector Construction:
-
Amplify the coding sequence of the transcription factor (tenS) from B. bassiana cDNA.
-
Clone the gene into a fungal expression vector under the control of a strong constitutive promoter (e.g., a glyceraldehyde-3-phosphate dehydrogenase promoter).
-
Include a selectable marker for transformation (e.g., resistance to hygromycin B or phosphinothricin).
-
-
Agrobacterium tumefaciens-Mediated Transformation (ATMT) of B. bassiana:
-
Introduce the overexpression vector into A. tumefaciens.
-
Co-cultivate the engineered A. tumefaciens with B. bassiana conidia on an induction medium.
-
Transfer the co-culture mixture to a selective medium containing an antibiotic to kill the A. tumefaciens and a selection agent for the fungal transformants.
-
-
Screening and Confirmation:
-
Isolate putative transformants and confirm the integration of the overexpression cassette into the fungal genome by PCR.
-
Verify the overexpression of the transcription factor at the transcript level using RT-qPCR.
-
-
Production Analysis:
-
Cultivate the confirmed transformants and the wild-type strain in a production medium.
-
Extract and analyze the secondary metabolites as described in Protocol 1 to compare this compound yields.
-
Visualizations
Diagrams of Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for heterologous expression of the this compound BGC.
Caption: Troubleshooting logic for low this compound yield.
References
methods to increase the purity of isolated Tenellin
Technical Support Center: Tenellin Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound extracts?
A1: this compound is a polyketide-nonribosomal peptide hybrid secondary metabolite produced by entomopathogenic fungi like Beauveria species.[1] During its biosynthesis and extraction, several related compounds can co-elute, leading to impurities. Common impurities include precursors and derivatives such as prethis compound A, prethis compound B, and other this compound congeners like 15-hydroxythis compound.[2][3][4] Additionally, other pigments produced by the fungus, such as bassianin and oosporein, can also be present.[1]
Q2: My initial crude extract has very low purity. What is the recommended first step for purification?
A2: For a crude extract containing a complex mixture of metabolites, a multi-step purification approach is recommended. A common starting point is liquid-liquid extraction to partition compounds based on polarity, followed by a primary chromatography step. For this compound and its analogues, which are moderately lipophilic, preparative High-Performance Liquid Chromatography (HPLC) is a highly effective method.
Q3: I am observing co-elution of impurities with this compound during my HPLC purification. How can I improve the resolution?
A3: To improve the resolution and purity of this compound during HPLC, you can optimize several parameters:
-
Modify the Gradient: Adjusting the gradient elution can help separate compounds with similar retention times. For instance, a shallower gradient around the elution time of this compound can increase separation from closely related congeners.
-
Change the Stationary Phase: Using a different type of HPLC column (e.g., a different C18 column or a phenyl-hexyl column) can alter the selectivity of the separation.
-
Adjust the Mobile Phase: Modifying the mobile phase composition, such as changing the organic solvent (e.g., from acetonitrile to methanol) or adjusting the pH with additives like formic acid, can significantly impact the separation. A mobile phase of water and acetonitrile, both with 0.1% formic acid, has been used successfully.
Q4: My purified this compound sample still has a yellowish or reddish tint, suggesting colored impurities. How can I remove them?
A4: Colored impurities can sometimes be removed by recrystallization. If the impurity has different solubility characteristics than this compound, a carefully chosen solvent system can lead to the crystallization of pure this compound, leaving the impurities in the mother liquor. Another method is to use activated charcoal during the recrystallization process, which can adsorb colored impurities. However, this should be done cautiously as it can also adsorb the target compound, potentially reducing the yield.
Q5: How can I confirm the purity of my final this compound sample?
A5: The purity of the final sample should be assessed using high-sensitivity analytical techniques. Analytical HPLC or UPLC with a high-resolution detector (like a diode array detector or mass spectrometer) is the most common method. The presence of a single, sharp peak at the expected retention time is indicative of high purity. For absolute purity determination and structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are essential.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Compound Degradation: this compound may be sensitive to pH, light, or temperature. | Minimize exposure to harsh conditions. Work at lower temperatures and protect the sample from light. |
| Poor Recovery from HPLC Column: The compound may be irreversibly binding to the stationary phase. | Ensure the column is properly conditioned. Try adding a different solvent to the mobile phase to improve elution. | |
| Loss during Recrystallization: Too much solvent was used, or the cooling process was too rapid. | Use the minimum amount of hot solvent to dissolve the compound. Allow the solution to cool slowly to maximize crystal formation. | |
| Multiple Peaks in Analytical HPLC of "Pure" Sample | Presence of Isomers or Tautomers: this compound may exist in different isomeric forms that can be separated under certain HPLC conditions. | Try altering the mobile phase pH or temperature to see if the peaks coalesce. |
| On-Column Degradation: The compound might be degrading on the analytical column. | Check the stability of this compound under the analytical conditions (e.g., mobile phase pH). | |
| Contamination: The sample may still contain impurities not resolved by the preparative method. | Re-purify using an orthogonal method (e.g., a different column chemistry or chromatographic technique). | |
| Inconsistent Retention Times | Column Degradation: The stationary phase of the HPLC column is degrading. | Flush the column according to the manufacturer's instructions or replace it. |
| Changes in Mobile Phase: Inconsistent preparation of the mobile phase. | Prepare fresh mobile phase for each run and ensure accurate composition. | |
| System Fluctuation: The HPLC system may have pressure or flow rate fluctuations. | Check the pump for leaks and ensure the system is properly equilibrated. |
Experimental Protocols
Protocol 1: Preparative HPLC for this compound Purification
This protocol is adapted from a successful method for isolating this compound and its congeners from a fungal extract.
-
Sample Preparation: Dissolve the crude or semi-purified fungal extract in a suitable solvent (e.g., methanol or DMSO) and filter it through a 0.45 µm filter to remove any particulate matter.
-
HPLC System and Column: Use a preparative HPLC system equipped with a C18 column.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (v/v)
-
Solvent B: Acetonitrile + 0.1% Formic Acid (v/v)
-
-
Gradient Elution: The following gradient can be used as a starting point and should be optimized based on the specific extract composition.
-
Start with a gradient of 35% B, increasing to 100% B over 50 minutes.
-
Hold at 100% B for 15 minutes to elute highly lipophilic compounds.
-
The flow rate will depend on the column dimensions.
-
-
Fraction Collection: Collect fractions based on the UV-Vis chromatogram (this compound has characteristic absorbance peaks).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine which fractions contain pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: Recrystallization for Final Purification
This is a general protocol that can be adapted for this compound. The choice of solvent is critical and needs to be determined experimentally.
-
Solvent Selection: Test the solubility of your this compound sample in various solvents at room temperature and upon heating. An ideal solvent will dissolve this compound when hot but not when cold. Common solvents to test include ethanol, methanol, ethyl acetate, and mixtures with water.
-
Dissolution: Place the impure this compound in a flask and add a minimal amount of the chosen hot solvent until the compound just dissolves.
-
Decoloration (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes. Be aware this may reduce your yield.
-
Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtered solution to cool down slowly to room temperature. Crystal formation should begin.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Workflow and Decision Making
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for low purity issues in this compound.
This compound Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of this compound, highlighting key intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Late stage oxidations during the biosynthesis of the 2-pyridone this compound in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Insecticidal Efficacy of Tenellin and Beauvericin
An objective review for researchers, scientists, and drug development professionals on the distinct biological roles of two prominent secondary metabolites from entomopathogenic fungi.
Introduction
Tenellin and Beauvericin are well-known secondary metabolites produced by various species of entomopathogenic fungi, most notably Beauvericin bassiana. While both compounds are often mentioned in the context of fungal virulence, their contributions to insecticidal activity are markedly different. This guide provides a comprehensive comparison of their insecticidal efficacy, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Quantitative Data on Insecticidal Efficacy
A critical evaluation of existing literature reveals a significant disparity in the insecticidal properties of this compound and Beauvericin. While Beauvericin demonstrates broad-spectrum insecticidal activity, this compound's role in direct insect pathogenesis is not supported by current research.
Table 1: Comparative Insecticidal Efficacy of this compound and Beauvericin
| Compound | Target Insect/Cell Line | Metric | Value | Reference |
| This compound | Galleria mellonella (larvae) | Pathogenicity | No difference in mortality compared to wild-type fungus in knockout strain study | [1] |
| Sf9 (insect cell line) | CC50 | 4.84 µM | [2] | |
| Sf21 (insect cell line) | CC50 | 11.95 µM | [2] | |
| Beauvericin | Tetranychus urticae (motile stages) | Mortality | 100% at 100 µg/g | [3] |
| Tetranychus urticae (eggs) | Hatching Inhibition | Up to 83.3% | [3] | |
| Sf9 (insect cell line) | CC50 | 2.81 µM | ||
| Sf21 (insect cell line) | CC50 | 6.94 µM | ||
| Leptinotarsa decemlineata (larvae) | LC50 (10 days) | 0.04 µg/mL | ||
| Aphis gossypii (adults) | LC50 | Varies by fungal isolate (e.g., 1.4 x 10^4 spores/mL for a B. bassiana isolate) |
CC50: 50% cytotoxic concentration; LC50: 50% lethal concentration. Note that the LC50 for Aphis gossypii is for the fungal isolate, not purified Beauvericin.
Experimental Protocols
Insect Bioassay for a Cyclic Depsipeptide like Beauvericin
This protocol outlines a general methodology for assessing the insecticidal activity of a compound like Beauvericin through topical application and dietary incorporation.
1. Rearing of Test Insects:
-
Maintain a healthy, multi-generational colony of the target insect species under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Provide a standard, species-appropriate diet.
2. Preparation of Test Compound:
-
Dissolve Beauvericin in an appropriate solvent (e.g., acetone, ethanol, or DMSO) to create a stock solution.
-
Prepare a series of dilutions from the stock solution to determine a dose-response relationship.
3. Application Methods:
a) Topical Application:
- Immobilize insects (e.g., by chilling or CO2 anesthesia).
- Using a calibrated microapplicator, apply a precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect.
- A control group should be treated with the solvent only.
b) Dietary Incorporation:
- Incorporate Beauvericin into the artificial diet of the insect at various concentrations.
- Ensure homogenous mixing of the compound within the diet.
- Provide the treated diet to the insects. A control group receives a diet containing only the solvent.
4. Observation and Data Collection:
-
Place treated insects in ventilated containers with access to food and water.
-
Monitor mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) post-treatment.
-
The criterion for mortality is the inability of the insect to move when gently prodded.
-
Record the number of dead insects in each treatment and control group.
5. Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis to calculate the LC50 or LD50 values with 95% confidence limits.
Experimental workflow for insect bioassay.
Mechanisms of Action
Beauvericin: Induction of Apoptosis via Calcium Ion Influx
Beauvericin functions as an ionophore, creating channels in cell membranes that are permeable to cations, particularly calcium (Ca2+). This disrupts the intracellular calcium homeostasis, leading to a cascade of events that culminate in apoptosis (programmed cell death).
The influx of extracellular Ca2+ into the cytosol triggers the mitochondrial pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioner enzymes of apoptosis. Some studies also suggest the involvement of MAPK and NF-κB signaling pathways.
Beauvericin-induced apoptotic signaling pathway.
This compound: An Iron Chelator with No Direct Insecticidal Role
Contrary to Beauvericin, this compound does not appear to be directly involved in insect pathogenesis. Research, including studies on fungal strains where the gene for this compound synthesis was knocked out, has shown no significant difference in virulence against insect larvae.
The primary biological function of this compound is that of an iron chelator. Iron is an essential nutrient for most living organisms, including competing microbes. By sequestering iron in the environment, this compound creates conditions that are unfavorable for the growth of other microorganisms, thus providing a competitive advantage to the fungus. This indirect role may contribute to the overall success of the fungal infection but is distinct from direct insecticidal activity.
This compound's role as an iron chelator.
Conclusion
References
Tenellin vs. Oosporein: A Comparative Analysis of Antimicrobial Efficacy
In the ongoing search for novel antimicrobial agents, secondary metabolites from fungi have emerged as a promising source of bioactive compounds. Among these, Tenellin and Oosporein, both produced by entomopathogenic fungi, have garnered attention for their antibacterial and antifungal properties. This guide provides a detailed comparison of their antimicrobial activities, mechanisms of action, and the experimental protocols used to evaluate their efficacy, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial potency of this compound and Oosporein has been evaluated against a range of microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in various studies. A lower MIC value indicates greater antimicrobial activity.
| Microorganism | This compound MIC (µg/mL) | Oosporein MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Staphylococcus aureus | 16.6[1], 6.25[1] | 12.5 - 50[2] |
| Bacillus subtilis | 8.3[1] | 12.5 - 50[2] |
| Micrococcus lysodeikticus | Not Reported | 12.5 - 50 |
| Enterococcus sp. | Not Reported | 100 (MIC₅₀) |
| Staphylococcus sp. (insect isolate) | Not Reported | 5 (MIC₅₀) |
| Gram-Negative Bacteria | ||
| Pantoea sp. (insect isolate) | Not Reported | 3 (MIC₅₀) |
| Stenotrophomonas sp. (insect isolate) | Not Reported | 10 (MIC₅₀) |
| Acinetobacter sp. (insect isolate) | Not Reported | 30 (MIC₅₀) |
| Fungi | ||
| Curvularia lunata | 3.13 | Generally insensitive, activity pH-dependent |
| Candida utilis | Not Reported | Active at acidic pH |
| Rhodotorula rubra | Not Reported | Active at acidic pH |
Mechanisms of Action: A Tale of Two Strategies
While both compounds exhibit antimicrobial properties, their proposed mechanisms of action differ significantly, reflecting their distinct chemical structures.
This compound: The Iron Scavenger
This compound, a 4-hydroxy-pyridone, is believed to exert its antimicrobial effect primarily through the chelation of iron. Iron is an essential cofactor for numerous enzymatic reactions in microorganisms, and its sequestration by this compound can inhibit critical metabolic pathways, thereby impeding microbial growth. This iron-chelating property may also play a role in outcompeting other microbes for this vital nutrient.
Oosporein: The Respiratory Inhibitor
Oosporein, a dibenzoquinone, is thought to function by inhibiting mitochondrial respiration. This interference with the electron transport chain disrupts cellular energy production, leading to metabolic collapse and cell death. Some studies have also suggested that Oosporein can induce apoptosis, cell membrane damage, and oxidative stress. Its antifungal activity against certain yeasts and molds is notably enhanced at acidic pH.
Experimental Protocols: Determining Antimicrobial Susceptibility
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and widely used technique for determining MIC values.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Stock Solution:
-
Dissolve a known weight of the antimicrobial compound (this compound or Oosporein) in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration.
-
-
Preparation of Microtiter Plates:
-
Using a 96-well microtiter plate, perform serial twofold dilutions of the antimicrobial stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
The final volume in each well should be 100 µL.
-
Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only) on each plate.
-
-
Preparation of Inoculum:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate (except the negative control).
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
References
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Tenellin and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of the natural fungal metabolite Tenellin and its analogs, supported by experimental data. We delve into the key structural features governing its cytotoxic and antimicrobial properties and explore the potential of synthetic modifications.
This compound, a member of the 4-hydroxy-2-pyridone class of alkaloids, has garnered significant interest for its diverse biological activities.[1] Produced by various fungi, including the entomopathogenic Beauveria species, it presents a fascinating scaffold for drug discovery. This guide will dissect the SAR of naturally occurring this compound analogs and provide insights into the broader class of synthetic 4-hydroxy-2-pyridone alkaloids, offering a roadmap for the rational design of novel therapeutic agents.
Structure-Activity Relationship of Natural this compound Analogs
Recent studies on this compound and its naturally occurring analogs isolated from Beauveria neobassiana have shed light on the structural determinants of their biological activity.[2] The core structure of this compound features a 4-hydroxy-2-pyridone ring attached to a polyketide side chain. Variations in these moieties significantly impact their cytotoxic and antimicrobial effects.
Cytotoxicity Data
The cytotoxic activity of this compound and its natural analogs has been evaluated against various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, providing a clear comparison of their potency.
| Compound | Structure | L929 (Fibroblast) IC50 (µM) | KB3.1 (Ovary) IC50 (µM) |
| Prethis compound C | > 10 | > 10 | |
| Prototeellin D | > 10 | > 10 | |
| Prethis compound B | > 10 | > 10 | |
| This compound | 0.79 | 0.79 | |
| 15-hydroxythis compound | 6.8 | 4.9 | |
| Pyridovericin | 5.2 | 5.8 |
Data sourced from Noumeur et al., 2024.[2]
Key Observations:
-
The 2-pyridone core is crucial for cytotoxicity: Pretenellins C and B, and Prototeellin D, which lack the complete 2-pyridone ring, show weak to no activity.
-
The polyketide side chain length and functionality are important: this compound, with its specific side chain, is the most potent among the tested natural analogs.
-
Hydroxylation of the side chain reduces activity: The introduction of a hydroxyl group at position 15 in 15-hydroxythis compound leads to a decrease in cytotoxicity compared to this compound.
-
N-hydroxylation of the pyridone ring has a variable effect: The presence of an N-hydroxyl group does not consistently correlate with higher or lower cytotoxicity when comparing 15-hydroxythis compound and Pyridovericin.
Antimicrobial Activity Data
This compound and its analogs also exhibit antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values are presented below.
| Compound | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus MIC (µg/mL) |
| Prethis compound C | > 66.6 | > 66.6 |
| Prototeellin D | > 66.6 | > 66.6 |
| Prethis compound B | 66.6 | 66.6 |
| This compound | 8.3 | 16.6 |
| 15-hydroxythis compound | 66.6 | 66.6 |
| Pyridovericin | 66.6 | 66.6 |
Data sourced from Noumeur et al., 2024.[2]
Key Observations:
-
This compound is the most potent antimicrobial agent among the natural analogs tested.
-
The presence of the intact 2-pyridone ring and the specific polyketide side chain are critical for potent antibacterial activity.
-
Modifications such as hydroxylation of the side chain or removal of the N-hydroxyl group significantly reduce antimicrobial efficacy.
Structure-Activity Relationship of Synthetic 4-Hydroxy-2-Pyridone Alkaloids
While comprehensive SAR studies on synthetic this compound analogs are limited, research on other synthetic 4-hydroxy-2-pyridone derivatives provides valuable insights into the potential for structural modification to enhance biological activity. These studies highlight the importance of substituents on the pyridone ring and the nature of the side chain.
| Compound Class | Key Structural Features | Observed Biological Activity | Reference |
| 3-amino-3-dialkylaminopropenoate derivatives | Varied substituents on the pyridone nitrogen and C5 position | Antitumor activity against various human tumor cell lines. Derivative 4g showed significant activity at 1-10 µM concentrations. | [3] |
| Pyrano[3,2-c]pyridone derivatives | Fused pyran ring and varied substituents | Moderate cytotoxic effects against HepG2 and MCF-7 cell lines with IC50 values in the range of 53.6–78.3 μM. | |
| Furanpydone derivatives | Fused furan ring system | Furanpydone A exhibited broad-spectrum cytotoxicity against 10 cancer cell lines with IC50 values of 4.35–9.72 µM. |
General Trends from Synthetic Analogs:
-
Substitution on the pyridone core: The introduction of various functional groups on the pyridone ring can modulate activity and selectivity.
-
Side chain modifications: Altering the length, rigidity, and functional groups of the side chain can significantly impact potency.
-
Fused ring systems: The creation of fused heterocyclic systems with the pyridone core can lead to novel compounds with distinct biological profiles.
Mechanism of Action: Iron Chelation and ROS Reduction
This compound's biological activity is linked to its ability to act as an iron chelator. Iron is an essential element for cellular processes, but its excess can lead to the generation of harmful reactive oxygen species (ROS) through the Fenton reaction, causing oxidative stress and cellular damage. This compound can sequester intracellular iron, thereby preventing the formation of ROS and mitigating oxidative stress. This proposed mechanism provides a basis for its cytotoxic and antimicrobial effects.
Caption: Proposed mechanism of this compound's action through iron chelation.
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme, TenS. The pathway involves the assembly of a polyketide chain, which is then coupled to an amino acid, followed by a series of enzymatic modifications to form the final this compound structure. Understanding this pathway is crucial for potential bioengineering efforts to produce novel analogs.
Caption: Simplified workflow of this compound biosynthesis.
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the biological activities of this compound and its analogs, based on the study by Noumeur et al. (2024).
Cytotoxicity Assay
-
Cell Lines: L929 (mouse fibroblast) and KB-3-1 (human ovarian carcinoma) cells were used.
-
Method: A serial dilution of the test compounds was added to the cells cultured in 96-well plates. After a 72-hour incubation period, cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance was measured at 595 nm, and the IC50 values were calculated from the dose-response curves.
Antimicrobial Assay
-
Microorganisms: Bacillus subtilis and Staphylococcus aureus were used as test organisms.
-
Method: The minimum inhibitory concentration (MIC) was determined using a serial dilution method in 96-well microtiter plates. The compounds were diluted in a suitable broth medium, and a standardized inoculum of the bacteria was added. The plates were incubated at 37°C for 24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Conclusion and Future Perspectives
The structure-activity relationship of this compound and its analogs highlights the critical role of the 4-hydroxy-2-pyridone core and the polyketide side chain in their cytotoxic and antimicrobial activities. While natural analogs provide initial insights, the exploration of synthetic derivatives of the 4-hydroxy-2-pyridone scaffold reveals a vast chemical space for the development of more potent and selective therapeutic agents.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound analogs with systematic modifications to the pyridone ring and the side chain. This will enable a more detailed and quantitative understanding of the SAR. Furthermore, a deeper investigation into the molecular targets of this compound beyond iron chelation could unveil novel mechanisms of action and open new avenues for drug development. The combination of synthetic chemistry, biological screening, and computational modeling will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products.
References
Unveiling Tenellin's Iron-Chelating Prowess: A Comparative Analysis with Known Siderophores
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the iron-chelating activity of Tenellin, a secondary metabolite from the fungus Beauveria bassiana, against established siderophores. This analysis is supported by available experimental data and detailed methodologies to facilitate informed research and development decisions.
This compound, a yellow pigment produced by the entomopathogenic fungus Beauveria bassiana, has emerged as a molecule of interest for its iron-chelating properties.[1][2][3][4][5] This capability is crucial for the fungus's survival, particularly under conditions of iron-mediated oxidative stress, where this compound acts to prevent the toxicity generated by reactive oxygen species. This guide delves into the specifics of this compound's iron chelation, drawing comparisons with well-characterized microbial siderophores.
Comparative Analysis of Iron-Chelating Activity
The primary function of an iron chelator is to bind with high affinity and selectivity to ferric iron (Fe³⁺). While comprehensive quantitative data for a direct comparison of this compound with classical siderophores remains an area of active research, the available information highlights its significant potential.
| Compound | Class/Functional Group | Stoichiometry (Compound:Iron) | Known Quantitative Data | Source Organism |
| This compound | 2-Pyridone / Hydroxamic Acid | 3:1 | Accumulation of 247–289 mg/g cell dry weight (as iron-tenellin complex) in ferricrocin-deficient B. bassiana mutants under iron-replete conditions. | Beauveria bassiana |
| Ferricrocin | Hydroxamate | 1:1 | A major intracellular siderophore for iron storage. | Aspergillus sp., Beauveria bassiana |
| Enterobactin | Catecholate | 1:1 | One of the strongest known siderophores with an extremely high affinity for Fe³⁺. | Enterobacteriaceae (e.g., Escherichia coli) |
| Deferoxamine (DFO) | Hydroxamate | 1:1 | Clinically approved iron chelator. | Streptomyces pilosus |
| Deferiprone (DFP) | Bidentate | 3:1 | Orally active, clinically approved iron chelator. | Synthetic |
| Deferasirox (DFX) | Tridentate | 2:1 | Orally active, once-daily, clinically approved iron chelator. | Synthetic |
Experimental Protocols
Validating the iron-chelating activity of a compound involves a series of established experimental protocols. Below are methodologies relevant to the characterization of this compound and other siderophores.
Chrome Azurol S (CAS) Assay
This is a universal colorimetric method for detecting siderophores.
-
Principle: The assay is based on the competition for iron between the chelator being tested and the iron-dye complex (CAS/hexadecyltrimethylammonium bromide/Fe³⁺). A color change from blue to orange/yellow indicates the presence of a siderophore that has removed iron from the CAS complex.
-
Reagents:
-
CAS solution
-
Hexadecyltrimethylammonium bromide (HDTMA) solution
-
FeCl₃ solution
-
Shuttle solution (piperazine-N,N′-bis(2-ethanesulfonic acid) - PIPES buffer)
-
-
Procedure:
-
Prepare the blue CAS assay solution by mixing the individual reagent solutions in the correct order and proportions.
-
Add the test sample (e.g., purified this compound solution or culture supernatant) to the CAS assay solution.
-
Incubate the mixture at room temperature.
-
Measure the change in absorbance at 630 nm over time. A decrease in absorbance indicates iron chelation.
-
Quantification can be achieved by using a known siderophore, such as deferoxamine, to create a standard curve.
-
Arnow's Test for Catechol-Type Siderophores
-
Principle: This method specifically detects the presence of catechol moieties.
-
Procedure:
-
To the sample, add HCl, nitrite-molybdate reagent, and NaOH in sequential steps.
-
The development of a red color indicates a positive result for catechol-type siderophores.
-
Csaky's Test for Hydroxamate-Type Siderophores
-
Principle: This test is specific for the hydroxamic acid functional group.
-
Procedure:
-
Hydrolyze the sample with H₂SO₄ to convert hydroxamates to hydroxylamine.
-
Add sulfanilic acid and iodine.
-
Add sodium arsenite to reduce excess iodine.
-
Add α-naphthylamine. The formation of a pink to reddish-purple color indicates the presence of hydroxamates.
-
Mass Spectrometry for Stoichiometry Determination
-
Principle: Mass spectrometry can be used to determine the ratio in which the chelator binds to iron.
-
Procedure:
-
Prepare a solution of the purified chelator.
-
Add a solution of an iron salt (e.g., FeCl₃).
-
Analyze the resulting solution using mass spectrometry (e.g., ESI-MS).
-
The mass-to-charge ratio (m/z) of the resulting complex will reveal the number of this compound molecules bound to a single iron ion. For this compound, a 3:1 complex with iron has been demonstrated.
-
Visualizing the Experimental Workflow and Comparative Logic
To better illustrate the processes involved in validating and comparing iron chelators, the following diagrams are provided.
Caption: Experimental workflow for validating iron-chelating activity.
Caption: Proposed signaling pathway for this compound production.
Caption: Logical framework for comparing this compound and siderophores.
Conclusion
This compound presents a compelling case as a natural iron chelator, distinguished by its 3:1 binding stoichiometry and its role in mitigating iron-induced oxidative stress within Beauveria bassiana. While it shares the hydroxamate functional group with a major class of siderophores, its primary described biological function appears to be detoxification rather than extracellular iron acquisition. Further quantitative studies to determine its iron-binding affinity constant (pFe³⁺) are warranted to fully elucidate its standing relative to potent siderophores like enterobactin and clinically utilized chelators such as deferoxamine. The experimental protocols outlined herein provide a roadmap for researchers to conduct such comparative investigations, paving the way for potential applications of this compound in drug development and biotechnology.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound acts as an iron chelator to prevent iron-generated reactive oxygen species toxicity in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound acts as an iron chelator to prevent iron-generated reactive oxygen species toxicity in the entomopathogenic fungus Beauveria bassiana. | Sigma-Aldrich [sigmaaldrich.com]
comparative analysis of Tenellin's cytotoxicity with other mycotoxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxicity of Tenellin, a mycotoxin produced by the fungus Beauveria bassiana, against other common mycotoxins. The information is compiled from various in vitro studies to assist in evaluating its potential as a cytotoxic agent.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other selected mycotoxins against various mammalian cell lines. It is important to note that direct comparison of IC50 values across different studies can be influenced by variations in experimental conditions such as cell line, exposure time, and the specific cytotoxicity assay used.
| Mycotoxin | Cell Line | Exposure Time | Assay Method | IC50 (µM) |
| This compound | L929 (mouse fibroblast) | 5 days | Not Specified | 0.79[1] |
| KB3.1 (human ovary) | 5 days | Not Specified | 0.79[1] | |
| A-549 (human lung) | 5 days | Not Specified | 0.24[1] | |
| MCF-7 (human breast) | 5 days | Not Specified | 2.0[1] | |
| Aflatoxin B1 | Caco-2 (human colon) | 48 hours | MTT | 38.8[2] |
| HepG2 (human liver) | Not Specified | Not Specified | 1.0 | |
| BME-UV1 (bovine mammary) | 48 hours | Not Specified | 0.18 | |
| Ochratoxin A | HepG2 (human liver) | Not Specified | MTT, CCK-8 | 1.86 to >200 |
| HK-2 (human kidney) | Not Specified | Not Specified | Significant viability decrease at 5 µM | |
| Patulin | Caco-2 (human colon) | 24 hours | MTT | 15.95 |
| HepG2 (human liver) | 24 hours | MTT | 7.2 mM (7200 µM) | |
| Deoxynivalenol (DON) | HepG2 (human liver) | 48 hours | Not Specified | 2.83 |
| T-2 Toxin | HepaRG (human liver) | Not Specified | MTT | 0.061 |
| Sterigmatocystin | SH-SY5Y (human neuroblastoma) | Not Specified | Not Specified | 28.22 ± 11 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Mammalian cells of interest
-
Complete cell culture medium
-
Mycotoxin stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Mycotoxin Treatment: Prepare serial dilutions of the mycotoxins in culture medium. Replace the medium in the wells with 100 µL of the mycotoxin dilutions. Include a vehicle control (medium with the solvent used to dissolve the mycotoxins) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neutral Red (NR) Uptake Assay
The Neutral Red uptake assay is a cell viability assay based on the ability of viable, uninjured cells to take up and accumulate the supravital dye Neutral Red in their lysosomes.
Materials:
-
96-well plates
-
Mammalian cells of interest
-
Complete cell culture medium
-
Mycotoxin stock solutions
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with a suitable buffer (e.g., PBS) to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of the destain solution to each well and incubate for 10 minutes with gentle shaking to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate cell viability and IC50 values as in the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Mammalian cells of interest
-
Complete cell culture medium
-
Mycotoxin stock solutions
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate (if necessary for suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reagents to the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release (from lysed cells) and spontaneous release (from untreated cells).
Mandatory Visualization
Experimental Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for assessing the in vitro cytotoxicity of mycotoxins.
Postulated Signaling Pathway for this compound-Induced Cytotoxicity
While the precise signaling pathway for this compound-induced cytotoxicity in mammalian cells is not fully elucidated, its known iron-chelating properties suggest a mechanism involving the induction of oxidative stress and subsequent apoptosis. The following diagram illustrates a plausible pathway.
Caption: A hypothesized signaling pathway for this compound-induced cytotoxicity.
References
Shifting the Paradigm in Pest Management: A Comparative Analysis of Beauver-ia bassiana-Based Bioinsecticides and Synthetic Chemical Insecticides
For Immediate Release
[City, State] – [Date] – In the ongoing quest for sustainable agricultural practices, researchers and pest management professionals are increasingly turning to biological alternatives to synthetic chemical insecticides. This guide provides a comprehensive comparison of the efficacy of mycoinsecticides based on the entomopathogenic fungus Beauveria bassiana and conventional synthetic insecticides. Drawing on extensive experimental data, this document is intended for researchers, scientists, and drug development professionals interested in the performance and mechanisms of these pest control agents.
Executive Summary
Beauveria bassiana is a naturally occurring fungus that acts as a pathogen of various insect pests. Unlike synthetic insecticides that often rely on neurotoxicity, B. bassiana infects its host through direct contact, penetrating the cuticle and producing a cocktail of insecticidal toxins. While one of its metabolites, Tenellin, was initially investigated, it has been found to not be directly involved in insect pathogenesis. Instead, its primary role is iron chelation, likely aiding the fungus in competing with other microbes. The insecticidal activity of B. bassiana is attributed to a combination of physical invasion by the fungal hyphae and the secretion of a variety of other potent toxins, most notably beauvericin and bassianolide. This guide will focus on the efficacy of Beauveria bassiana as a whole organism-based bioinsecticide and the mechanisms of its key insecticidal compounds in comparison to synthetic alternatives.
Comparative Efficacy Against Agricultural Pests
The effectiveness of Beauveria bassiana has been evaluated against a wide range of agricultural pests. While its performance can be influenced by environmental factors such as humidity and temperature, numerous studies have demonstrated its potential as a viable alternative or supplement to synthetic insecticides.
Efficacy Against Diamondback Moth (Plutella xylostella)
The diamondback moth is a notorious pest of cruciferous crops and has developed resistance to many synthetic insecticides. Research has shown that B. bassiana can be an effective control agent.
| Treatment | Concentration/Dose | Mean Larval Population Reduction (%) | Yield (q/ha) | Cost-Benefit Ratio |
| Beauveria bassiana | 6% | 57.79 | 234.87 | 1:6.42 |
| Beauveria bassiana | 4% | 53.48 | - | 1:1.50 |
| Beauveria bassiana | 2% | 46.46 | - | 1:4.77 |
| Cypermethrin 25 EC (Synthetic) | Standard | 60.85 | 258.36 | 1:6.76 |
| Untreated Control | - | 0.00 | 98.46 | 1:2.78 |
Data from a field experiment conducted during the Rabi season of 2014-2015.[1]
In a 2023 study on cabbage, the efficacy of B. bassiana was compared with several synthetic and biological insecticides against the diamondback moth. After 14 days of treatment, spinosad 2.50% SC showed the lowest larval count, followed by emamectin benzoate 5% SG and diafenthiuron 50% WP. Beauveria bassiana also demonstrated significant larval reduction compared to the untreated control.[2]
Efficacy Against Other Major Pests
| Pest Species | Beauveria bassiana Strain/Formulation | LC50 | Synthetic Insecticide | LC50 |
| Fall Armyworm (Spodoptera frugiperda) | NBAIR strain | 1.42 x 10⁷ conidia/ml | - | - |
| Oriental Fruit Fly (Bactrocera dorsalis) | Bb-33 strain | 1.67 x 10⁸ conidia/mL | - | - |
| Two-Spotted Spider Mite (Tetranychus urticae) | TV strain | LC10 = 6.76 x 10² conidia/ml, LC20 = 8.74 x 10³ conidia/ml, LC30 = 55.38 x 10³ conidia/ml | - | - |
Note: Direct comparative LC50 values in a single study are often limited. The data presented here is from various studies and is intended to provide a general reference for the efficacy of B. bassiana.
Mode of Action: A Tale of Two Strategies
The fundamental difference between B. bassiana-based bioinsecticides and synthetic insecticides lies in their mode of action.
Beauveria bassiana: The Pathogenic Approach
The infection process of B. bassiana is a multi-step biological invasion:
-
Adhesion and Germination: Fungal spores (conidia) attach to the insect's cuticle.
-
Penetration: The spores germinate and the growing hyphae penetrate the cuticle using a combination of mechanical pressure and enzymes.
-
Proliferation: Once inside the insect's body cavity (hemocoel), the fungus multiplies as yeast-like cells called blastospores.
-
Toxin Production: The fungus produces a range of insecticidal toxins, including beauvericin and bassianolide, which disrupt physiological processes and suppress the insect's immune system.
-
Death and Sporulation: The insect is killed by a combination of nutrient depletion, tissue destruction, and toxemia. The fungus then grows out of the dead insect, producing a new batch of spores to infect other hosts.
Key Insecticidal Toxins of Beauveria bassiana
-
Beauvericin: This cyclic hexadepsipeptide exhibits ionophoric properties, meaning it can transport ions across biological membranes. It primarily disrupts cellular function by increasing the intracellular concentration of calcium ions (Ca²⁺). This influx of Ca²⁺ can trigger a cascade of events, including the activation of caspases and ultimately leading to programmed cell death (apoptosis).
References
cross-species comparison of Tenellin production in different Beauveria isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tenellin production across different Beauveria species and isolates. This compound, a yellow pyridone pigment, is a secondary metabolite with known insecticidal, antimicrobial, and iron-chelating properties. Understanding the variability in its production among different fungal isolates is crucial for applications in biocontrol, drug discovery, and biotechnology. This document summarizes quantitative data, details experimental protocols for analysis, and visualizes the biosynthetic and regulatory pathways involved.
Cross-Species and Isolate-Specific Production of this compound
The production of this compound is not uniform across the Beauveria genus. While it is a well-known metabolite of Beauveria bassiana, its presence and concentration can vary significantly between different species and even among isolates of the same species.
Intra-species variation is also significant. The production of this compound in B. bassiana can be influenced by genetic factors and environmental conditions. For instance, a study on ferricrocin-deficient mutants of B. bassiana demonstrated a substantial increase in the production of an iron-Tenellin complex under iron-replete conditions, reaching levels of 247-289 mg/g of cell dry weight, whereas it was not detected in the wild-type under the same conditions.[4][5] This highlights the role of iron availability in regulating this compound biosynthesis.
Quantitative Comparison of this compound Production
The following table summarizes available quantitative data on this compound production in different Beauveria isolates. Direct comparisons are challenging due to variations in culture conditions and analytical methods across studies.
| Beauveria Species/Isolate | Culture Conditions | This compound Production Level | Reference |
| Beauveria bassiana (Wild-Type) | Iron-replete | Not Detected | |
| Beauveria bassiana (Ferricrocin-deficient mutant) | Iron-replete | 247-289 mg/g (as Iron-Tenellin complex) | |
| Beauveria neobassiana | Potato Dextrose Broth (PDB), 23°C, 140 rpm | This compound and derivatives isolated and confirmed | |
| Beauveria brongniartii (Commercial isolates) | Submerged cultures and sterilized barley kernels | Not Detected |
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. The following are generalized protocols based on methodologies reported in the literature for the extraction and analysis of this compound from Beauveria cultures.
Fungal Culture and Metabolite Extraction
-
Culture Conditions: Beauveria isolates are typically grown in a liquid medium such as Potato Dextrose Broth (PDB) or a minimal medium, depending on the experimental goals. Cultures are incubated at approximately 23-25°C with shaking (e.g., 140 rpm) for a defined period to allow for fungal growth and secondary metabolite production.
-
Harvesting: The fungal mycelia are separated from the culture broth by filtration. Both the mycelia and the supernatant can be analyzed for this compound, as it can be present both intracellularly and secreted into the medium.
-
Extraction:
-
Mycelia: The harvested mycelia are dried and then extracted with an organic solvent such as methanol or ethanol. The extract is then filtered and concentrated.
-
Supernatant: The culture supernatant is subjected to liquid-liquid extraction with a solvent like ethyl acetate. The organic phase, containing the secondary metabolites, is then collected and evaporated to dryness.
-
This compound Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound.
-
Sample Preparation: The dried extracts from the mycelia and supernatant are re-dissolved in a suitable solvent, typically the mobile phase used for HPLC analysis (e.g., methanol or acetonitrile). The samples are filtered through a 0.22 µm syringe filter before injection.
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent like methanol or acetonitrile is employed to separate the compounds.
-
Detection: this compound is a yellow pigment and can be detected using a UV-Vis or Diode Array Detector (DAD) at its characteristic absorption wavelengths.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve generated from known concentrations of purified this compound.
-
This compound Analysis by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides higher sensitivity and specificity for the detection and quantification of this compound.
-
Sample Preparation and LC: Sample preparation and liquid chromatography are performed as described for HPLC.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode is typically used.
-
Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the molecular ion of this compound) and then monitoring for specific product ions that are characteristic of this compound's fragmentation pattern. This technique provides high selectivity and reduces interference from other compounds in the extract.
-
Biosynthesis and Regulation of this compound
The production of this compound is a complex process involving a dedicated gene cluster and is subject to regulation by specific transcription factors and environmental cues.
This compound Biosynthesis Pathway
This compound is synthesized by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme encoded by the tenS gene. The pathway involves several key steps, including the formation of a polyketide chain, condensation with an amino acid (tyrosine), and subsequent oxidative modifications.
The diagram below illustrates the key steps in the this compound biosynthesis pathway.
Caption: The biosynthetic pathway of this compound in Beauveria bassiana.
Regulatory Pathway of this compound Production
The biosynthesis of this compound is tightly regulated. The expression of the tenS gene cluster is positively regulated by a pathway-specific transcription factor called TenR. Furthermore, this compound production can be induced by interspecies competition. For example, co-culturing B. bassiana with a competitor fungus like Metarhizium robertsii leads to the upregulation of the tenS gene cluster and increased this compound production. Iron availability also plays a crucial role, as the iron-chelating properties of this compound are beneficial for the fungus in iron-limited environments.
The following diagram illustrates the known regulatory influences on this compound production.
Caption: Regulation of this compound biosynthesis in Beauveria bassiana.
References
- 1. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioprospection of Tenellins Produced by the Entomopathogenic Fungus Beauveria neobassiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound acts as an iron chelator to prevent iron-generated reactive oxygen species toxicity in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Tenellin's Mode of Action: A Comparative Guide to its Validation via Genetic Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tenellin, a fungal metabolite, with other natural products, focusing on the validation of its proposed mode of action through genetic knockout studies. We present experimental data, detailed protocols, and visual representations of the key biological pathways and experimental workflows to offer a clear and objective analysis for researchers in drug discovery and development.
This compound: A Promising Bioactive Compound
This compound is a 4-hydroxy-2-pyridone alkaloid produced by various fungi, including the entomopathogenic fungus Beauveria bassiana.[1][2] While its role in iron chelation has been established, recent studies have highlighted its potent cytotoxic and antimicrobial activities, suggesting a more specific and targeted mode of action.[3][4][5] This guide explores the accumulating evidence pointing towards the eukaryotic translation elongation factor 1-alpha (eEF1A) as the primary molecular target of this compound.
Proposed Mode of Action: Inhibition of Translation Elongation
The cytotoxic profile of this compound bears a striking resemblance to that of known translation inhibitors. We hypothesize that this compound exerts its biological effects by targeting and inhibiting the function of eEF1A, a crucial protein responsible for delivering aminoacyl-tRNAs to the ribosome during protein synthesis. Inhibition of eEF1A leads to a global shutdown of protein synthesis, ultimately triggering cell death.
Comparative Analysis: this compound vs. Alternative eEF1A Inhibitors
To contextualize the performance of this compound, we compare it with two other natural products known or proposed to inhibit translation elongation: Didemnin B , a potent cyclic depsipeptide inhibitor of eEF1A, and Piericidin A , a pyridone-containing compound with structural similarities to this compound.
Quantitative Performance Data
The following table summarizes the cytotoxic and antimicrobial activities of this compound and the selected alternative compounds. This data allows for a direct comparison of their potency.
| Compound | Assay Type | Cell Line / Organism | IC50 / MIC (µM) | Reference |
| This compound | Cytotoxicity (IC50) | L929 (mouse fibroblast) | 0.79 | |
| Cytotoxicity (IC50) | KB3.1 (human ovary) | 0.79 | ||
| Antimicrobial (MIC) | Bacillus subtilis | ~23 | ||
| Antimicrobial (MIC) | Staphylococcus aureus | ~46 | ||
| Didemnin B | Cytotoxicity (IC50) | L1210 (murine leukemia) | 0.001 | |
| Cytotoxicity (IC50) | B16 (murine melanoma) | 0.046 (2-hr exposure) | ||
| Piericidin A | Cytotoxicity (IC50) | Tn5B1-4 (insect) | 0.061 | |
| Cytotoxicity (IC50) | HepG2 (human liver) | 233.97 | ||
| Cytotoxicity (IC50) | HCT-116 (human colon) | pM to low nM range |
Validation of Mode of Action Through Genetic Knockout Studies
A cornerstone of drug target validation is the use of genetic knockout or knockdown of the putative target protein. The resulting phenotype should mimic the effects of the compound.
-
eEF1A is Essential for Cell Viability: Studies in various organisms have demonstrated that eEF1A is an essential gene. Knockout of the gene encoding eEF1A in yeast (Saccharomyces cerevisiae) is lethal. Similarly, knockdown of eEF1A1 in human cell lines leads to reduced cell proliferation and viability.
-
Phenocopying the Effect of eEF1A Inhibitors: The severe growth defects and loss of viability observed in eEF1A knockout/knockdown models are consistent with the potent cytotoxic effects of this compound and known eEF1A inhibitors like Didemnin B. This alignment of genetic and pharmacological evidence strongly supports the hypothesis that eEF1A is the primary target of these compounds.
The logical relationship for validating the mode of action is illustrated in the following diagram:
Caption: Logical workflow for validating this compound's mode of action.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by this compound and a typical experimental workflow for its validation.
Proposed Signaling Pathway: Inhibition of Translation Elongation
Caption: this compound is proposed to inhibit protein synthesis by targeting eEF1A.
Experimental Workflow: Validation of this compound's Mode of Action
Caption: Workflow for validating this compound's mode of action.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
Cells to be tested
-
96-well plates
-
This compound (or other compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain to be tested
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound (or other compounds)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Materials:
-
In vitro transcription/translation coupled system (e.g., rabbit reticulocyte lysate or HeLa cell lysate)
-
Reporter plasmid (e.g., containing a luciferase or GFP gene)
-
This compound (or other compounds)
-
Amino acid mixture (containing labeled amino acids if desired)
-
Luminometer or fluorescence plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the components of the in vitro translation system according to the manufacturer's instructions.
-
Compound Addition: Add various concentrations of the test compound to the reaction mixtures.
-
Initiation of Reaction: Add the reporter plasmid to initiate transcription and translation.
-
Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes).
-
Signal Detection: Measure the reporter signal (luminescence or fluorescence).
-
Data Analysis: Calculate the percentage of translation inhibition relative to a vehicle control and determine the IC50 value.
Conclusion
The available evidence strongly supports the hypothesis that this compound's mode of action involves the inhibition of protein synthesis via targeting the eukaryotic translation elongation factor 1-alpha. Its potent cytotoxic and antimicrobial activities, coupled with the phenotypic similarities between this compound treatment and genetic knockout of eEF1A, provide a compelling case for this mechanism. Further direct binding studies would definitively confirm this interaction. This comparative guide provides a framework for researchers to further investigate this compound and other 4-hydroxy-2-pyridone alkaloids as potential therapeutic agents targeting protein translation.
References
- 1. 4-Hydroxy-2-pyridone alkaloids: structures and synthetic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. researchgate.net [researchgate.net]
- 4. The eEF1A Proteins: At the Crossroads of Oncogenesis, Apoptosis, and Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative transcriptomics of Beauveria bassiana with and without Tenellin production
This guide provides a comparative analysis of the transcriptomic landscapes of wild-type Beauveria bassiana and a mutant strain deficient in tenellin production. The objective is to delineate the global gene expression changes influenced by the biosynthesis of this secondary metabolite, offering insights for researchers in mycology, drug discovery, and biocontrol. The data and methodologies presented are synthesized from foundational studies on this compound biosynthesis and broader transcriptomic analyses of B. bassiana.
Experimental Design: Wild-Type vs. ΔtenS Mutant
The primary comparison is between the wild-type B. bassiana strain, which naturally produces this compound, and a genetically modified strain in which the this compound synthetase gene (tenS) has been knocked out (ΔtenS). The tenS gene encodes a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) that is essential for the biosynthesis of this compound[1][2]. By comparing the transcriptomes of these two strains under identical culture conditions, the differential gene expression can be largely attributed to the absence of this compound and its downstream effects.
Experimental Protocols
The following protocols outline the key steps for a comparative transcriptomic analysis, based on established methodologies in the field.
2.1 Fungal Strains and Culture Conditions
-
Strains: Beauveria bassiana wild-type (WT) and a derived ΔtenS mutant[1].
-
Culture Medium: Sabouraud Dextrose Broth (SDB) or a minimal medium to induce secondary metabolism.
-
Growth Conditions: Cultures are grown at 25°C with shaking at 150 rpm for 3-5 days to generate sufficient mycelial biomass for RNA extraction. Three biological replicates for each strain are prepared.
2.2 RNA Extraction and Sequencing
-
Mycelia are harvested by filtration, flash-frozen in liquid nitrogen, and ground to a fine powder.
-
Total RNA is extracted using a TRIzol-based method or a commercial fungal RNA extraction kit.
-
RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer to ensure high-purity samples (A260/280 ratio ≈ 2.0, RIN > 7.0).
-
An mRNA library is prepared using a poly(A) selection method to isolate eukaryotic mRNA.
-
The isolated mRNA is fragmented, and first-strand and second-strand cDNA are synthesized.
-
Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
The final library is sequenced on an Illumina sequencing platform (e.g., HiSeq or NovaSeq) to generate paired-end reads.
2.3 Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality using FastQC, and low-quality reads and adapters are trimmed using Trimmomatic.
-
Genome Mapping: The cleaned reads are aligned to the B. bassiana reference genome using a splice-aware aligner like HISAT2 or STAR.
-
Read Counting: The number of reads mapping to each annotated gene is quantified using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: The raw read counts are used to identify differentially expressed genes (DEGs) between the WT and ΔtenS strains using packages like DESeq2 or edgeR in R. Genes with a log2 fold change > |1| and a p-adjusted value < 0.05 are considered significant.
-
Functional Annotation: The identified DEGs are subjected to Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to understand their biological functions and the pathways they are involved in.
Quantitative Data Summary
While a direct comparative transcriptomic dataset for a ΔtenS mutant is not publicly available, analysis of related studies suggests that the absence of this compound would significantly impact genes related to iron homeostasis, oxidative stress response, and the expression of other secondary metabolite clusters. The following tables summarize the expected differentially expressed gene (DEG) categories.
Table 1: Predicted Up-Regulated Genes in ΔtenS Mutant (this compound Deficient)
| Gene Category | Putative Function | Rationale for Upregulation |
| Iron Transport | Siderophore transporters (e.g., MFS transporters) | Compensatory mechanism for the loss of this compound's iron-chelating function[3]. |
| Oxidative Stress | Catalases, Superoxide dismutases (SODs) | Response to increased intracellular reactive oxygen species (ROS) due to unchelated iron. |
| Other SM Clusters | Polyketide synthases (PKS), Nonribosomal peptide synthetases (NRPS) | Potential metabolic cross-talk or reallocation of precursor molecules. |
Table 2: Predicted Down-Regulated Genes in ΔtenS Mutant (this compound Deficient)
| Gene Category | Putative Function | Rationale for Down-regulation |
| This compound Biosynthesis Cluster | tenC (enoyl reductase), tenR (regulator) | Co-regulation with the primary tenS gene within the same gene cluster[4]. |
| Iron Storage | Ferritin-like proteins | Reduced need for iron storage machinery due to impaired iron chelation and uptake. |
| Pathogenicity Factors | Certain proteases, lipases | This compound may act as a signaling molecule or contribute to an environment conducive to virulence factor expression. |
Affected Signaling Pathways & Regulatory Networks
The absence of this compound is predicted to primarily affect the cellular pathways managing iron and oxidative stress. This compound acts as an iron chelator, protecting the cell from the toxicity of iron-generated reactive oxygen species (ROS).
In a wild-type cell under high iron conditions, the tenS gene cluster is activated to produce this compound. This compound chelates excess intracellular iron, forming a stable iron-tenellin complex. This sequestration prevents iron from participating in the Fenton reaction, which produces highly damaging hydroxyl radicals.
In a ΔtenS mutant, the inability to produce this compound leads to an accumulation of free intracellular iron. This overload triggers a severe oxidative stress response. The cell attempts to compensate by up-regulating other iron management systems, such as siderophore transporters, and bolstering its antioxidant defenses, including catalases and SODs, to neutralize the excess ROS. This cascade of events highlights this compound's crucial role in maintaining cellular redox balance.
References
- 1. Biosynthesis of the 2-pyridone this compound in the insect pathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. This compound acts as an iron chelator to prevent iron-generated reactive oxygen species toxicity in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
assessing the synergistic effects of Tenellin with other fungal metabolites
While the fungal metabolite Tenellin, a product of the entomopathogenic fungus Beauveria bassiana, has been studied for its individual bioactive properties, its potential synergistic effects when combined with other fungal metabolites remain a largely uncharted area of research. This guide provides a comprehensive overview of the current landscape, highlighting the lack of direct experimental data on synergistic interactions and presenting established methodologies for future investigations into this promising field.
Currently, there are no published studies that specifically assess the synergistic effects of purified this compound with other fungal metabolites such as beauvericin, oosporein, or bassianolide, which are also produced by Beauveria bassiana.[1][2][3] The existing literature primarily focuses on the biosynthesis of this compound, its role as an iron chelator, and its independent antimicrobial and cytotoxic activities.[4] However, several studies suggest that the cocktail of secondary metabolites produced by B. bassiana collectively contributes to its virulence and pathogenicity against insect hosts, implying a potential for synergistic or additive interactions between these compounds.[1]
This guide is intended for researchers, scientists, and drug development professionals interested in exploring the untapped potential of fungal metabolite combinations. It offers a framework for designing and conducting experiments to assess the synergistic effects of this compound, thereby paving the way for the discovery of novel and more potent bioactive formulations.
Assessing Synergistic Activity: Established Methodologies
To rigorously evaluate the potential synergistic interactions between this compound and other fungal metabolites, standardized experimental protocols are essential. The following methods are widely accepted in the scientific community for quantifying synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method used to assess the combined effect of two or more antimicrobial agents. It involves preparing a series of dilutions of the compounds to be tested, both individually and in combination, in a microtiter plate format.
Experimental Protocol:
-
Preparation of Compounds: Prepare stock solutions of this compound and the other fungal metabolite(s) (e.g., beauvericin) in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations. Typically, serial dilutions of this compound are made along the rows, and serial dilutions of the other metabolite are made along the columns.
-
Inoculation: Add a standardized suspension of the target microorganism (e.g., a pathogenic fungus or bacterium) to each well.
-
Incubation: Incubate the plate under appropriate conditions (temperature, time) for the microorganism to grow.
-
Data Analysis: After incubation, determine the minimum inhibitory concentration (MIC) for each compound alone and for each combination. The MIC is the lowest concentration that inhibits visible growth of the microorganism.
Fractional Inhibitory Concentration Index (FICI)
The data from the checkerboard assay is used to calculate the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of the interaction between the tested compounds.
Calculation:
The FICI is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Hypothetical Experimental Workflow for Synergy Assessment
The following diagram illustrates a hypothetical workflow for assessing the synergistic effects of this compound and Beauvericin.
Biosynthetic Origins of Co-produced Metabolites in Beauveria bassiana
The potential for synergistic interactions between this compound and other metabolites is rooted in their co-production by the same fungal species. The diagram below illustrates the distinct biosynthetic pathways for this compound (a polyketide-nonribosomal peptide hybrid) and a generic cyclic peptide like Beauvericin (synthesized by a nonribosomal peptide synthetase).
Conclusion and Future Directions
The exploration of synergistic effects between this compound and other fungal metabolites is a promising avenue for the discovery of novel, highly effective bioactive compounds. While direct experimental evidence is currently lacking, the co-production of a diverse array of secondary metabolites by fungi like Beauveria bassiana strongly suggests the potential for such interactions.
Future research should focus on systematic screening of this compound in combination with other co-occurring fungal metabolites using established methodologies such as the checkerboard assay and FICI calculation. Positive synergistic hits can then be further investigated to elucidate the underlying mechanisms of action, potentially revealing novel cellular targets and signaling pathways. Such studies will be instrumental in unlocking the full therapeutic and biotechnological potential of these fascinating natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Toxins of Beauveria bassiana and the Strategies to Improve Their Virulence to Insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound acts as an iron chelator to prevent iron-generated reactive oxygen species toxicity in the entomopathogenic fungus Beauveria bassiana - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Tenellin Disposal
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Tenellin, a mycotoxin known for its cytotoxic and antimicrobial properties. Adherence to these protocols is critical for ensuring a safe laboratory environment and preventing environmental contamination.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, its disposal must be managed as hazardous waste, following stringent protocols to mitigate risks to personnel and the ecosystem.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of accidental exposure through ingestion, inhalation, or skin contact.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Respiratory Protection | N95 respirator or higher | To prevent inhalation of the powdered form, especially during weighing or spill cleanup.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Step-by-Step Disposal Procedure for this compound Waste
All materials contaminated with this compound, including stock solutions, treated samples, and contaminated labware, must be disposed of as hazardous chemical waste.[3] Under no circumstances should this compound waste be disposed of down the drain or in regular trash.[4]
1. Waste Segregation and Collection:
-
Aqueous Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Solid Waste: Dispose of contaminated solid materials such as pipette tips, gloves, and absorbent pads in a separate, clearly labeled hazardous waste container for solids.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated sharps container for hazardous chemical waste.
2. Labeling of Hazardous Waste Containers:
-
As soon as waste is added, label the container with a hazardous waste tag.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemical constituents.
-
Indicate the specific hazards: "Acutely Toxic" and "Toxic to Aquatic Life."
3. Storage of Hazardous Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.[5]
-
Use secondary containment, such as a tray or bin, to prevent the spread of potential spills.
-
Segregate this compound waste from incompatible materials, such as strong acids, alkalis, and oxidizing agents.
4. Disposal of Empty this compound Containers:
-
Due to its acute toxicity, containers that held pure this compound are considered "acutely hazardous waste."
-
These containers must be triple-rinsed with a suitable solvent (e.g., ethanol, methanol).
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the full hazardous waste containers.
-
Do not attempt to transport hazardous waste off-site yourself. Disposal must be handled by a licensed hazardous waste management company.
Emergency Procedures: this compound Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Alert Personnel and Secure the Area:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or you are not comfortable cleaning it up, evacuate the area and contact your institution's EHS department.
2. Don Appropriate PPE:
-
At a minimum, wear two pairs of chemical-resistant gloves, a lab coat, and safety goggles. For powdered spills, an N95 respirator is essential to prevent inhalation.
3. Contain and Clean the Spill:
-
For Solid (Powder) Spills:
-
Gently cover the spill with wet paper towels or absorbent pads to avoid creating dust.
-
Carefully wipe up the material, working from the outside in.
-
-
For Liquid Spills:
-
Cover the spill with an absorbent material, such as a chemical spill pillow or vermiculite, starting from the edges and working inwards.
-
Once the liquid is fully absorbed, use a scoop or tongs to collect the material.
-
4. Decontaminate the Area:
-
After the bulk of the spill has been removed, decontaminate the area by wiping it down with a suitable solvent (e.g., ethanol) or a detergent solution, followed by water.
5. Dispose of Cleanup Materials:
-
Place all contaminated cleanup materials (absorbent pads, gloves, paper towels, etc.) into a hazardous waste container.
-
Seal and label the container as described in the disposal procedure above.
By implementing these rigorous disposal and safety protocols, laboratories can effectively manage the risks associated with this compound, ensuring the protection of researchers and the environment.
References
- 1. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 2. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. vumc.org [vumc.org]
Personal protective equipment for handling Tenellin
Essential Safety and Handling Guide for Tenellin
For researchers, scientists, and drug development professionals, the safe handling of this compound is of paramount importance. This guide provides comprehensive information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. Adherence to these guidelines is critical for mitigating potential hazards.
Hazard Identification
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is crucial to avoid inhalation, as well as contact with skin and eyes[1].
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the appropriate selection and use of PPE. The following table summarizes the required protective equipment when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to provide comprehensive protection[1]. |
| Hand Protection | Protective Gloves | Impervious gloves are required. It is good practice to inspect gloves for any signs of degradation or puncture before use and to remove them carefully to avoid skin contamination[1]. |
| Body Protection | Impervious Clothing | Wear a lab coat or other protective clothing to prevent skin contact[1]. |
| Respiratory Protection | Suitable Respirator | Use a suitable respirator when there is a risk of generating dust or aerosols, or when working outside of a ventilated enclosure. |
Occupational Exposure Limits
Currently, there are no established occupational exposure limit values for this compound. Therefore, it is imperative to utilize engineering controls and the personal protective equipment outlined above to minimize any potential for exposure.
Handling and Operational Workflow
Proper handling procedures are essential to prevent contamination and accidental exposure. The following workflow details the key steps for safely working with this compound.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid the formation of dust and aerosols.
-
PPE: Before beginning any work, ensure all required personal protective equipment is worn correctly.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the substance. Do not inhale dust or allow the product to come into contact with your eyes, skin, or clothing.
-
No Consumption: Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.
Storage
-
Store this compound in a tightly sealed container in a cool, well-ventilated area.
-
For long-term stability, store the powder at -20°C and solutions in a solvent at -80°C.
Emergency Procedures and Disposal
Spill Management Workflow
In the event of a spill, a swift and safe response is crucial. The following diagram outlines the procedural steps for managing a this compound spill.
Caption: Workflow for managing a this compound spill.
Disposal Plan
All waste materials, including spilled this compound, contaminated absorbent materials, and empty containers, must be disposed of in accordance with institutional and local regulations for hazardous waste. The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant". Ensure containers are sealed and properly labeled before disposal. Do not allow the substance to enter drains, water courses, or the soil.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
